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  • Product: (Hydroxymethyl)phosphonic acid
  • CAS: 2617-47-2

Core Science & Biosynthesis

Foundational

The Ascendant Role of (Hydroxymethyl)phosphonic Acid Derivatives in Therapeutic Innovation: A Technical Guide

Foreword: The Unseen Architects of Cellular Control In the intricate theater of cellular biology, the phosphate group reigns supreme as a ubiquitous signaling currency. Its lability, however, presents a formidable challe...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Architects of Cellular Control

In the intricate theater of cellular biology, the phosphate group reigns supreme as a ubiquitous signaling currency. Its lability, however, presents a formidable challenge in the quest for stable and effective therapeutic agents. Enter the phosphonates, and more specifically, the (hydroxymethyl)phosphonic acid derivatives—a class of molecules poised to revolutionize drug development. Their inherent stability, born from the substitution of a P-O bond with a robust P-C linkage, endows them with the remarkable ability to act as steadfast mimics of their phosphate counterparts, interfering with cellular processes with precision and persistence. This guide serves as a comprehensive exploration of the biological activities of these versatile compounds, offering researchers, scientists, and drug development professionals a deep dive into their mechanisms of action, therapeutic potential, and the experimental methodologies crucial for their evaluation.

The Chemical Scaffolding of Biological Mimicry: An Introduction

(Hydroxymethyl)phosphonic acid, the simplest alpha-hydroxyphosphonate, serves as the foundational structure for a vast and diverse family of derivatives.[1][2] The core of their biological activity lies in their structural analogy to natural phosphates and carboxylates. This mimicry allows them to competitively inhibit enzymes that process these natural substrates, thereby disrupting critical metabolic and signaling pathways.[3][4][5] The versatility of the phosphonate scaffold allows for a wide range of chemical modifications, enabling the synthesis of extensive compound libraries for screening and the optimization of biological activity.[6][7][8]

The synthesis of these derivatives is often achieved through well-established chemical reactions, such as the Pudovik and Kabachnik-Fields reactions, which allow for the introduction of diverse functional groups.[6][8] This chemical tractability is a cornerstone of their utility in drug discovery, permitting the fine-tuning of properties like solubility, cell permeability, and target specificity. A generalized synthetic approach is depicted below.

G General Synthetic Scheme for α-Hydroxyphosphonates Aldehyde Aldehyde/Ketone Alpha_Hydroxyphosphonate α-Hydroxyphosphonate Derivative Aldehyde->Alpha_Hydroxyphosphonate Pudovik or Abramov Reaction Dialkyl_Phosphite Dialkyl Phosphite Dialkyl_Phosphite->Alpha_Hydroxyphosphonate

Caption: General synthetic route to α-hydroxyphosphonate derivatives.

A Spectrum of Therapeutic Promise: Unveiling the Biological Activities

The structural versatility of (hydroxymethyl)phosphonic acid derivatives translates into a broad spectrum of biological activities, positioning them as promising candidates for a multitude of therapeutic areas.

Anticancer Activity: Halting the Uncontrolled Proliferation

A significant body of research has focused on the cytotoxic effects of these compounds against various cancer cell lines.[6][7][8] Their anticancer activity often stems from their ability to inhibit key enzymes involved in cell growth, proliferation, and survival.

Mechanism of Action:

Many (hydroxymethyl)phosphonic acid derivatives exert their anticancer effects by acting as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[9] By mimicking ATP, the natural substrate for kinases, these phosphonates can bind to the active site and block the phosphorylation of downstream targets, thereby arresting the cell cycle and inducing apoptosis.[9] For instance, certain derivatives have shown inhibitory activity against tyrosine-specific protein kinases (TPKs), which are implicated in numerous neoplastic processes.[9]

Quantitative Data Summary:

The following table summarizes the reported anticancer activity of various (hydroxymethyl)phosphonic acid derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Derivative TypeCancer Cell LineIC50 (µM)Reference
HMPP analoguesA549 (Lung)< 100[10]
AlendronateMIA PaCa-2 (Pancreas)17.2[10]
AlendronateMDA-MB-231 (Breast)20.6[10]
Coumarin derivativesPC-3 (Prostate)3.56 - 10.22[11]
Pyrimidine derivativesHeLa, HepaRG, Caco-2, AGS, A172Moderate activity[12]
CMC/ECFA conjugateHCT-116 (Colon)3.7[13]
CMC/ECFA conjugatePC3 (Prostate)32.81[13]
CMC/ECFA conjugateA549 (Lung)19.96[13]
CMC/ABOC conjugateHCT-116 (Colon)12.6[13]
CMC/ABOC conjugatePC3 (Prostate)53.54[13]
CMC/ABOC conjugateA549 (Lung)11.4[13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the (hydroxymethyl)phosphonic acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

G MTT Assay Workflow Start Seed Cells Treat Treat with Compound Start->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate (Formazan Formation) Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow of the MTT cytotoxicity assay.

Antiviral Activity: A Bulwark Against Viral Replication

(Hydroxymethyl)phosphonic acid derivatives have demonstrated significant potential as antiviral agents, particularly against DNA viruses and retroviruses.[14][15] Their mechanism of action often involves the inhibition of viral polymerases, essential enzymes for the replication of the viral genome.[16][17]

Mechanism of Action:

As structural analogs of nucleoside monophosphates, these compounds can be metabolically converted within the host cell to their diphosphate and triphosphate forms. These activated forms then act as competitive inhibitors or alternative substrates for viral DNA polymerases.[14][18] Incorporation of the phosphonate analog into the growing DNA chain leads to premature chain termination, thus halting viral replication.[16][17] The selectivity of these agents often arises from their higher affinity for viral polymerases compared to host cell polymerases.

Quantitative Data Summary:

The following table presents the antiviral activity of selected (hydroxymethyl)phosphonic acid derivatives against various viruses, expressed as EC50 values (the concentration required to inhibit viral replication by 50%).

DerivativeVirusEC50 (µM)Reference
(R)-2'-methyl-PMEGHIV1.0[19]
2',2'-dimethyl-PMEGHIV2.6[19]
PMEDAPEpstein-Barr Virus (EBV)0.16[14]
(S)-HPMPCEpstein-Barr Virus (EBV)0.03[14]
Ferulic acid derivative A5Respiratory Syncytial Virus (RSV)TI = 32[20]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

  • Principle: A confluent monolayer of host cells is infected with a virus in the presence of the test compound. The formation of plaques, or areas of cell death caused by viral replication, is then visualized and counted.

  • Procedure:

    • Cell Seeding: Plate susceptible host cells in multi-well plates to form a confluent monolayer.

    • Virus and Compound Incubation: Prepare serial dilutions of the (hydroxymethyl)phosphonic acid derivative and pre-incubate with a known titer of the virus.

    • Infection: Inoculate the cell monolayers with the virus-compound mixture.

    • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

    • Incubation: Incubate the plates for several days to allow for plaque formation.

    • Staining and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

    • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

G Plaque Reduction Assay Workflow Start Seed Host Cells Infect Infect with Virus + Compound Start->Infect Overlay Add Semi-Solid Overlay Infect->Overlay Incubate Incubate (Plaque Formation) Overlay->Incubate Stain Stain Cells Incubate->Stain Count Count Plaques Stain->Count Analyze Calculate EC50 Count->Analyze

Caption: Workflow of the Plaque Reduction Assay.

Antibacterial and Antifungal Activities: Combating Microbial Threats

(Hydroxymethyl)phosphonic acid derivatives have also emerged as potent antimicrobial agents, effective against a range of pathogenic bacteria and fungi.[3][5][21] Their mechanisms of action are diverse and often target essential metabolic pathways that are unique to microorganisms.

Mechanism of Action:

  • Antibacterial: A prominent example is fosfomycin, a phosphonate antibiotic that inhibits the enzyme MurA, which is crucial for the biosynthesis of the bacterial cell wall peptidoglycan.[5][21] By mimicking the substrate phosphoenolpyruvate (PEP), fosfomycin irreversibly inactivates MurA, leading to cell lysis.[5] Other phosphonates can interfere with amino acid metabolism or other essential enzymatic processes in bacteria.[3]

  • Antifungal: The antifungal action of phosphonates can involve the disruption of cell wall synthesis, similar to their antibacterial counterparts.[22][23] For instance, they can inhibit enzymes like β(1,3)-glucan synthase, a key component in the formation of the fungal cell wall.[23] Additionally, some phosphonates can interfere with phosphate metabolism, leading to a state of phosphate starvation and subsequent growth inhibition.[24]

Quantitative Data Summary:

The following table provides a summary of the minimum inhibitory concentrations (MICs) of various phosphonate derivatives against selected bacteria and fungi.

Derivative TypeMicroorganismMIC (µg/mL)Reference
AminophosphonatesE. coli, S. aureus< 4 µM[25]
Coumarin α-aminophosphonatesS. aureus0.52 µM[26]
Quinoline-thiazole α-aminophosphonatesGram-positive bacteria0.25 - 128[15]
Quinoline-thiazole α-aminophosphonatesGram-negative bacteria0.25 - 128[15]
Quinoline-thiazole α-aminophosphonatesFungi0.25 - 32[15]
Diethyl benzylphosphonatesE. coli strainsVaries[21][27]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

  • Procedure:

    • Compound Dilution: Prepare a two-fold serial dilution of the (hydroxymethyl)phosphonic acid derivative in a 96-well microtiter plate containing broth medium.

    • Inoculum Preparation: Prepare a standardized inoculum of the target bacterium or fungus.

    • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

    • MIC Determination: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

G Broth Microdilution MIC Assay Start Prepare Serial Dilutions of Compound Inoculate Inoculate with Microbial Suspension Start->Inoculate Incubate Incubate Inoculate->Incubate Read Visually Assess for Growth (Turbidity) Incubate->Read Determine_MIC Determine Lowest Concentration with No Growth (MIC) Read->Determine_MIC

Caption: Workflow of the Broth Microdilution MIC Assay.

Delving Deeper: Mechanistic Insights and Structure-Activity Relationships

A thorough understanding of the structure-activity relationships (SAR) is paramount for the rational design of more potent and selective (hydroxymethyl)phosphonic acid derivatives.[26][28][29][30] SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity.[26] For instance, modifications to the substituents on the carbon atom bearing the hydroxyl and phosphonate groups, or on the ester groups of the phosphonate, can significantly impact potency and selectivity.[25]

A prime example of a well-understood mechanism is that of glyphosate, a broad-spectrum herbicide. Glyphosate acts by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants and microorganisms but is absent in animals.[3][4][6][7][22]

G Mechanism of Glyphosate Inhibition Shikimate_Pathway Shikimate Pathway EPSP_Synthase EPSP Synthase Shikimate_Pathway->EPSP_Synthase Aromatic_Amino_Acids Aromatic Amino Acids (Trp, Phe, Tyr) EPSP_Synthase->Aromatic_Amino_Acids Protein_Synthesis Protein Synthesis Aromatic_Amino_Acids->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Glyphosate Glyphosate Glyphosate->EPSP_Synthase Inhibits

Caption: Simplified schematic of glyphosate's mechanism of action.

Similarly, the antimalarial drug fosmidomycin targets the non-mevalonate pathway of isoprenoid biosynthesis by inhibiting the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a pathway present in the parasite but not in humans.[18][23][24]

Bisphosphonates, a class of drugs used to treat bone disorders, provide another compelling example of the diverse mechanisms of these compounds. They inhibit farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, which is crucial for the function and survival of osteoclasts, the cells responsible for bone resorption.[12][31]

G Bisphosphonate Mechanism in Osteoclasts Mevalonate_Pathway Mevalonate Pathway FPPS Farnesyl Pyrophosphate Synthase (FPPS) Mevalonate_Pathway->FPPS GTPases Small GTPases (e.g., Ras, Rho) FPPS->GTPases Osteoclast_Function Osteoclast Function & Survival GTPases->Osteoclast_Function Bone_Resorption Bone Resorption Osteoclast_Function->Bone_Resorption Bisphosphonates Bisphosphonates Bisphosphonates->FPPS Inhibits

Caption: Bisphosphonates inhibit FPPS, disrupting osteoclast function.

Concluding Remarks and Future Directions

The (hydroxymethyl)phosphonic acid derivatives represent a remarkably versatile and potent class of biologically active molecules. Their inherent stability and ability to mimic natural phosphates and carboxylates have positioned them as invaluable tools in the development of novel therapeutics. The continued exploration of their structure-activity relationships, coupled with advancements in synthetic chemistry and a deeper understanding of their molecular targets, will undoubtedly pave the way for the next generation of drugs to combat a wide range of human diseases. The journey from the chemist's bench to the patient's bedside is a long and arduous one, but for this promising class of compounds, the path forward is illuminated by a wealth of scientific evidence and boundless potential.

References

  • Dussart-Gautheret, J., Deschamp, J., Legigan, T., Monteil, M., Migianu-Griffoni, E., & Lecouvey, M. (2021). One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. Molecules, 26(24), 7609. [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. Retrieved from [Link]

  • Peck, S. C., van der Donk, W. A., & Nair, S. K. (2015). Molecular Basis for Resistance Against Phosphonate Antibiotics and Herbicides. Journal of Biological Chemistry, 290(52), 30831–30839. [Link]

  • Dussart-Gautheret, J., Deschamp, J., Legigan, T., Monteil, M., Migianu-Griffoni, E., & Lecouvey, M. (2021). One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. Semantic Scholar. [Link]

  • Burke, T. R., Jr, Kole, H. K., & Roller, P. P. (1994). Phosphonate-containing inhibitors of tyrosine-specific protein kinases. Journal of Medicinal Chemistry, 37(5), 609–614. [Link]

  • Heim, J. A., Hartnett, K. A., Paes, H. C., & Andes, D. R. (2020). Phosphoric Metabolites Link Phosphate Import and Polysaccharide Biosynthesis for Candida albicans Cell Wall Maintenance. mBio, 11(2), e00305-20. [Link]

  • Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]

  • Guo, Z., & Chen, S. (2020). The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic. RSC Chemical Biology, 1(1), 16-29. [Link]

  • Antibacterial Activity of GO-Based Composites Enhanced by Phosphonate-Functionalized Ionic Liquids and Silver. (2025). Polymers, 17(8), 1636. [Link]

  • Ju, K. S., & Metcalf, W. W. (2015). Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways. Journal of Biological Chemistry, 290(52), 30840–30848. [Link]

  • Miller, M. J., & Malachowski, W. P. (2010). Structure–activity relationships of the phosphonate antibiotic dehydrophos. Organic & Biomolecular Chemistry, 8(21), 4845–4848. [Link]

  • Balzarini, J., & De Clercq, E. (2013). Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases. Future Virology, 8(10), 963–975. [Link]

  • Guest, D., & Grant, B. (1991). The complex action of phosphonates as antifungal agents. Biological Reviews, 66(2), 159–187. [Link]

  • Lin, J. C., De Clercq, E., & Pagano, J. S. (1991). Inhibitory effects of acyclic nucleoside phosphonate analogs, including (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine, on Epstein-Barr virus replication. Antimicrobial Agents and Chemotherapy, 35(12), 2440–2443. [Link]

  • Głowacka, I. E., Poštová-Sluková, L., & Wróblewska, A. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6959. [Link]

  • Zhang, X., Li, J., Wang, Y., & Li, J. (2021). A continuous synthesis method of hydroxymethyl phosphonates. Revue Roumaine de Chimie, 66(1), 63-69. [Link]

  • Nett, J. E., & Andes, D. R. (2016). Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents. Expert Opinion on Therapeutic Targets, 20(8), 957–970. [Link]

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  • Kumar, S., et al. (2021). HIV-1 Protease Inhibitors with a P1 Phosphonate Modification Maintain Potency against Drug-Resistant Variants by Increased Interactions with Flap Residues. Journal of Medicinal Chemistry, 64(1), 689–703. [Link]

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Sources

Exploratory

Theoretical studies on (Hydroxymethyl)phosphonic acid

An In-depth Technical Guide to the Theoretical and Computational Study of (Hydroxymethyl)phosphonic Acid Abstract (Hydroxymethyl)phosphonic acid (HMPA), a structurally simple organophosphorus compound, holds significant...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Computational Study of (Hydroxymethyl)phosphonic Acid

Abstract

(Hydroxymethyl)phosphonic acid (HMPA), a structurally simple organophosphorus compound, holds significant interest due to its role as a phosphate mimic and its applications in medicinal chemistry and materials science.[1][2] Its ability to act as an enzyme inhibitor, specifically targeting enzymes like phosphonopyruvate hydrolase, underscores its potential in drug development.[3] This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular properties, reactivity, and biological potential of HMPA. We will explore the foundational principles of quantum chemical calculations, detail the insights gained from these studies, and provide actionable protocols for researchers aiming to conduct similar theoretical investigations.

Introduction: The Significance of (Hydroxymethyl)phosphonic Acid (HMPA)

(Hydroxymethyl)phosphonic acid (CH₅O₄P) is the simplest α-hydroxyphosphonic acid.[3] The phosphonic acid functional group is a structural analogue of the phosphate moiety, which is ubiquitous in biological systems.[1][2] However, the substitution of a P-O bond with a more hydrolytically stable P-C bond grants phosphonates, including HMPA, significantly greater resistance to enzymatic degradation.[1][2] This inherent stability makes HMPA and its derivatives attractive candidates for designing enzyme inhibitors and therapeutic agents.

Theoretical studies provide a powerful, non-invasive lens to understand HMPA at a sub-molecular level. Computational chemistry allows us to predict and analyze properties that are often difficult or impossible to measure experimentally, such as transition state geometries, electronic charge distributions, and the precise nature of intermolecular interactions. This in-silico approach accelerates the design-test-analyze cycle in drug discovery by pre-screening candidates and providing deep mechanistic insights into their mode of action.

Physicochemical Properties

A foundational understanding begins with the basic properties of HMPA, summarized below.

PropertyValueSource
Molecular Formula CH₅O₄PPubChem[3][4]
Molecular Weight 112.02 g/mol PubChem[3][4]
IUPAC Name hydroxymethylphosphonic acidPubChem[3]
SMILES C(O)P(=O)(O)OPubChem[3]
CAS Number 2617-47-2PubChem[3]

The phosphonic acid group has two acidic protons, with pKa values that are generally lower (more acidic) than their carboxylic acid counterparts, enhancing water solubility and interaction potential at physiological pH.[1][2]

Core Theoretical Methodologies: The Computational Scientist's Toolkit

The selection of an appropriate theoretical method is paramount for obtaining accurate and reliable results. The choice is a balance between computational cost and desired accuracy, tailored to the specific scientific question.

Density Functional Theory (DFT)

For molecules like HMPA, Density Functional Theory (DFT) is the workhorse method.[5] DFT calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction, offering a remarkable combination of accuracy and efficiency.[5]

  • Causality of Choice: DFT is chosen because it accurately models electron correlation—the way electrons interact and avoid each other—at a fraction of the cost of traditional ab initio methods. This allows for the study of larger systems, such as HMPA interacting with a solvent or an enzyme active site.

Key components of a DFT calculation include:

  • Functionals: These are mathematical approximations that describe the exchange and correlation energies of the electrons. Common choices include B3LYP (a hybrid functional combining exact exchange with DFT) and M06-2X (well-suited for non-covalent interactions).

  • Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets (e.g., 6-311+G(d,p), aug-cc-pVTZ) provide more flexibility to describe the electron distribution, leading to higher accuracy but at an increased computational cost.

Ab initio Molecular Dynamics (AIMD)

For studying dynamic processes, such as the interaction of HMPA with a surface or its behavior in solution over time, ab initio molecular dynamics is employed.[6] In AIMD, the forces acting on the atoms are calculated "on-the-fly" using quantum mechanics (like DFT) at each step of the simulation.

  • Causality of Choice: Unlike classical molecular dynamics which relies on pre-parameterized force fields, AIMD allows for the modeling of bond breaking and forming and captures electronic polarization effects, which are crucial for understanding chemical reactions and strong intermolecular interactions.[6]

Solvation Models

Since most biological processes occur in water, accounting for solvent effects is critical. This is typically done using:

  • Implicit Solvation Models (e.g., PCM, SMD): The solvent is treated as a continuous medium with a defined dielectric constant. This is computationally efficient and captures the bulk electrostatic effects of the solvent.

  • Explicit Solvation Models: Individual solvent molecules (e.g., water) are included in the calculation. This is more computationally demanding but is necessary to model specific hydrogen bonding interactions between the solute and solvent.

Theoretical Insights into HMPA's Molecular Structure and Properties

Computational methods provide a detailed picture of HMPA's geometry, electronic landscape, and spectroscopic signatures.

Molecular Geometry

Geometry optimization calculations predict the most stable three-dimensional arrangement of atoms in HMPA. Theoretical studies confirm that the phosphorus atom in phosphonic acids adopts a distorted tetrahedral geometry.[1][2]

ParameterDescriptionTypical Theoretical Finding
P=O Bond Length The double bond between phosphorus and one oxygen.Shorter and stronger than the P-OH bonds.[1]
P-OH Bond Lengths The single bonds between phosphorus and the hydroxyl oxygens.Longer than the P=O bond.[1]
P-C Bond Length The stable bond connecting the phosphonic acid to the hydroxymethyl group.~1.76 Å, consistent with related structures.[1]
O-P-O Angles The angles around the central phosphorus atom.Deviate from the ideal 109.5° of a perfect tetrahedron.[1]
Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity.

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and stability.[5] A smaller gap suggests the molecule is more easily excitable and more reactive.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. For HMPA, these maps reveal highly negative regions around the phosphoryl (P=O) and hydroxyl (P-OH) oxygens, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. Conversely, the acidic protons of the hydroxyl groups are regions of positive potential, making them susceptible to nucleophilic attack or deprotonation.

  • Bader Charge Analysis: This method partitions the total electron density of a molecule among its atoms, providing a quantitative measure of atomic charges. It can be used to analyze the strength of electrostatic interactions, for instance, between HMPA and a metal surface or an enzyme active site.[6]

HMPA in Drug Development: A Phosphate Mimic and Enzyme Inhibitor

The primary reason for the interest in HMPA and related phosphonates in drug development is their ability to act as mimics of phosphate groups or of tetrahedral transition states in enzymatic reactions.[1][2]

Enzyme Inhibition

HMPA is a known inhibitor of phosphonopyruvate hydrolase, an enzyme involved in the biosynthesis of phosphinothricin tripeptide, an antibiotic.[3] The phosphonic acid moiety can bind to the active site of an enzyme that would normally process a phosphate-containing substrate. Due to the high stability of the P-C bond, the enzyme cannot cleave it, leading to competitive inhibition.

G cluster_0 Enzyme Active Site cluster_1 Inhibition Mechanism Enzyme Enzyme Substrate Phosphate Substrate (P-O bond) Enzyme->Substrate Binds Product Cleaved Products Substrate->Product Catalyzes Enzyme_I Enzyme HMPA HMPA Inhibitor (Stable P-C bond) Enzyme_I->HMPA Binds Blocked Enzyme-Inhibitor Complex (Blocked) HMPA->Blocked No Reaction G A 1. Build Initial HMPA Structure B 2. Select Level of Theory (e.g., B3LYP/6-31G(d)) A->B C 3. Specify Calculation Type (Geometry Optimization & Frequencies) B->C D 4. Run Calculation C->D E 5. Analyze Output: - Check for Convergence - Verify Zero Imaginary Frequencies D->E F Validated Minimum Energy Structure E->F

Caption: A standard workflow for computational analysis of HMPA.

Conclusion and Future Directions

Theoretical studies provide indispensable insights into the fundamental nature of (Hydroxymethyl)phosphonic acid. Through methods like DFT, we can accurately predict its structure, electronic properties, and reactivity, which are foundational to understanding its biological activity. The role of HMPA as a stable phosphate mimic positions it and its derivatives as promising scaffolds in drug design, particularly for enzyme inhibition.

Future computational work could expand in several directions:

  • Enzyme-Ligand Docking and MD Simulations: Studying the precise binding mode of HMPA in the active site of target enzymes.

  • Reaction Mechanism Studies: Elucidating the energetic profiles for the hydrolysis of HMPA prodrugs or its interaction with biological targets.

  • Design of Novel Derivatives: Using the theoretical understanding of HMPA to computationally design novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

By integrating these advanced computational techniques, researchers can continue to unlock the full potential of HMPA and the broader class of phosphonates in science and medicine.

References

  • Benchchem. (n.d.). Diethyl (hydroxymethyl)phosphonate | 3084-40-0.
  • Chem-Impex. (n.d.). Diethyl (hydroxymethyl)phosphonate.
  • National Center for Biotechnology Information. (n.d.). (Hydroxymethyl)phosphonic acid | CH5O4P | CID 75795. PubChem.
  • Perlíková, P., & Tloušt'ová, E. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry.
  • Zhang, Y., Liu, Y., & Liu, F. (2022). Ab initio molecular dynamics simulations on the adsorption of 1-hydroxyethane-1,1-diphosphonic acid on the iron (100) surface. New Journal of Chemistry.
  • Wang, Z., Liu, H., Wang, Z., & Yang, X. (2023). A continuous synthesis method of hydroxylmethyl phosphonates using the microfluidic reactor. Revue Roumaine de Chimie, 68(10–12), 577–582.
  • Mravljak, J., et al. (2018). Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments. PubMed.
  • Bálint, E., et al. (2020).
  • Sevrain, C., & L-Hermitte, N. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186–2213.
  • Demel, J., et al. (2022). Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. Inorganic Chemistry, 61(46), 18381–18388.
  • Sevrain, C., & Berchel, M. (2017). (PDF) Phosphonic acid: preparation and applications. ResearchGate.
  • American Chemical Society. (2024). Medicinal Chemistry of Next Generation Vaccine Adjuvants. Journal of Medicinal Chemistry.
  • ChemicalBook. (n.d.). Diethyl (hydroxymethyl)phosphonate CAS#: 3084-40-0.
  • Ereztech. (n.d.). (Hydroxymethyl)phosphonic acid diethyl ester | C5H13O4P.
  • precisionFDA. (n.d.). (HYDROXYMETHYL)PHOSPHONIC ACID.

Sources

Foundational

Technical Monograph: Operational Safety and Handling of (Hydroxymethyl)phosphonic Acid

Introduction: Chemical Identity & Strategic Significance (Hydroxymethyl)phosphonic acid (HMPA) represents a critical structural scaffold in medicinal chemistry and materials science. Unlike phosphate esters (C-O-P), whic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Chemical Identity & Strategic Significance

(Hydroxymethyl)phosphonic acid (HMPA) represents a critical structural scaffold in medicinal chemistry and materials science. Unlike phosphate esters (C-O-P), which are susceptible to enzymatic hydrolysis, HMPA features a robust carbon-phosphorus (C-P) bond . This bond renders the molecule metabolically stable, making it an invaluable bioisostere for phosphate groups in nucleotide analogues and antiviral therapeutics.

However, this stability presents unique safety challenges. The molecule is not merely an acid; it is a persistent, corrosive agent that resists standard biological degradation pathways. This guide moves beyond basic Safety Data Sheet (SDS) summaries to provide a mechanistic understanding of handling this compound in high-stakes research environments.

Physicochemical Profile

Understanding the physical state and acidity constants is the prerequisite for safe experimental design. HMPA is hygroscopic; its physical form can shift from a crystalline solid to a viscous syrup upon exposure to atmospheric moisture.

PropertyValueOperational Implication
Molecular Weight 112.02 g/mol Essential for stoichiometric calculations.
Physical State White crystalline solid (pure) / Viscous liquid (hydrated)High hygroscopicity requires storage in desiccators.
Melting Point 95–97 °CSolid handling is preferred; avoid heating near MP to prevent phase changes during weighing.
Acidity (pKa) pKa₁ ≈ 1.1–2.6; pKa₂ ≈ 7.0Strong Diprotic Acid. The first proton is highly acidic, comparable to phosphoric acid.
Solubility High (Water, Alcohols)Exothermic dissolution. Always add acid to solvent.
Stability C-P bond is thermally stable up to ~200°CResistant to hydrolysis; requires oxidative cleavage for degradation.

Hazard Analysis & Risk Assessment

Corrosivity (The Immediate Threat)

HMPA is classified as Skin Corr. 1B and Met.[1] Corr. 1 .

  • Mechanism: The phosphonic acid moiety donates protons (

    
    ) aggressively, causing immediate protein denaturation and tissue necrosis upon contact.
    
  • Ocular Risk: Irreversible corneal damage can occur within seconds.

  • Inhalation: Mist or dust inhalation leads to severe respiratory tract irritation and potential pulmonary edema.

Thermal Instability (The Latent Threat)

While the C-P bond is stable, the hydroxymethyl group (


) introduces a vulnerability.
  • Dehydration: Above 150°C, phosphonic acids can dehydrate to form anhydrides.

  • Decomposition: At extreme temperatures (>200°C), thermal cleavage may release toxic phosphine derivatives or formaldehyde (via oxidation of the hydroxymethyl group).

Risk Assessment Logic Diagram

The following decision tree outlines the logical flow for assessing risk prior to experimentation.

HazardAssessment Start Start: Experiment Planning StateCheck Check Physical State (Solid vs. Liquid) Start->StateCheck SolventCheck Solvent Selection (Protic vs. Aprotic) StateCheck->SolventCheck TempCheck Reaction Temperature (>100°C?) SolventCheck->TempCheck RiskHigh HIGH RISK: Thermal Decomposition TempCheck->RiskHigh Yes RiskMod MODERATE RISK: Corrosive Handling TempCheck->RiskMod No Action1 Action: Use Blast Shield & Closed System RiskHigh->Action1 Action2 Action: Standard PPE (Nitrile + Fume Hood) RiskMod->Action2

Figure 1: Pre-experimental risk assessment logic for (Hydroxymethyl)phosphonic acid.

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood.

  • Atmosphere: For high-purity applications, handle under an inert atmosphere (Nitrogen or Argon) to prevent moisture uptake, which alters stoichiometry.

PPE Selection Strategy
  • Hand Protection:

    • Solids: Standard Nitrile gloves (0.11 mm) are sufficient for incidental contact.

    • Solutions: If dissolved in aggressive solvents (e.g., DMF, DMSO), use Butyl Rubber or Silver Shield gloves. The solvent carries the acid through standard nitrile.

  • Eye Protection: Chemical splash goggles are mandatory. Face shields are required when handling volumes >100 mL.

  • Body Protection: Acid-resistant lab coat and closed-toe shoes.

Operational Protocol: Step-by-Step

Weighing and Transfer
  • Causality: Static electricity can cause fine acidic dust to disperse.

  • Protocol:

    • Place the balance inside the fume hood.

    • Use an antistatic gun on the weighing boat and spatula.

    • Transfer the solid slowly. If the substance has liquefied due to moisture, use a glass pipette, not a metal spatula (corrosion risk).

Solubilization (Exothermic Management)
  • Causality: Dissolution in water releases heat of hydration.

  • Protocol:

    • Pre-measure the solvent (water/alcohol) in a beaker with a magnetic stir bar.

    • Add HMPA slowly to the stirring solvent.

    • Monitor temperature; do not seal the vessel until dissolution is complete and heat has dissipated.

Reaction Setup
  • Incompatibility: Avoid strong oxidizing agents (e.g., permanganates, chromates). While the C-P bond is strong, the primary alcohol (hydroxymethyl) is easily oxidized to a phosphonoformic acid derivative, potentially altering the reaction outcome exothermically.

  • Catalysis: If used as a catalyst, ensure downstream neutralization is planned before starting.

Emergency Response & Waste Disposal

Spill Management

Do not use water immediately. Adding water to a large concentrated acid spill spreads the contamination and generates heat.

Neutralization Protocol:

  • Isolate: Evacuate the immediate area.

  • Contain: Use a dry absorbent (vermiculite or sand) to dike the spill.

  • Neutralize: Dust the spill with Sodium Bicarbonate (

    
    )  or Sodium Carbonate (
    
    
    
    )
    .
    • Observation: Wait for the bubbling (

      
       release) to cease. This indicates the acid has been converted to the neutral sodium phosphonate salt.
      
  • Clean: Sweep up the wet slurry into a hazardous waste container.

Waste Disposal Workflow

Unlike organic acids that can be incinerated easily, phosphonic acids yield phosphorus pentoxide (


) residues upon incineration, which can damage incinerator linings.

WasteDisposal Waste Acidic Waste Stream (HMPA) Neutralize Neutralization (NaOH / NaHCO3) Waste->Neutralize CheckpH Check pH (Target 6-9) Neutralize->CheckpH Segregate Segregate Stream (Halogenated vs. Non-Hal) CheckpH->Segregate Label Label: 'Phosphorus Containing Waste' Segregate->Label

Figure 2: Waste disposal workflow ensuring compliance and incinerator safety.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75795, (Hydroxymethyl)phosphonic acid. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - Phosphonic acid, (hydroxymethyl)-.[1] Retrieved from [Link][1]

  • Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements.[2] (Discussion on C-P bond stability).

Sources

Exploratory

Commercial suppliers of (Hydroxymethyl)phosphonic acid

An In-Depth Technical Guide to Commercial Suppliers of (Hydroxymethyl)phosphonic Acid for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Signific...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Commercial Suppliers of (Hydroxymethyl)phosphonic Acid for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of (Hydroxymethyl)phosphonic Acid in Modern Research

(Hydroxymethyl)phosphonic acid (HMPA), a structurally simple organophosphorus compound, holds considerable interest within the scientific community due to its versatile chemical properties and its role as a key building block in the synthesis of more complex molecules. Its phosphonic acid moiety imparts unique characteristics, including strong metal chelation, bone targeting capabilities, and the ability to mimic phosphate groups in biological systems. These properties have led to its exploration in diverse fields, from the development of novel pharmaceuticals, such as antiviral agents and bone disease therapies, to its use in materials science for surface modification and as a flame retardant.

For researchers and drug development professionals, the reliable procurement of high-purity (Hydroxymethyl)phosphonic acid is a critical first step in any experimental workflow. The quality and characterization of this starting material can significantly impact the outcome of a synthesis, the reproducibility of an assay, or the performance of a final product. This guide provides a comprehensive overview of the commercial supplier landscape for (Hydroxymethyl)phosphonic acid and its derivatives, offering insights into supplier selection, quality assessment, and best practices for its use in a research setting.

Navigating the Commercial Supplier Landscape

The commercial availability of (Hydroxymethyl)phosphonic acid and its common synthetic precursor, Diethyl (hydroxymethyl)phosphonate, is broad, with a range of suppliers catering to different scales and purity requirements. The choice of supplier often depends on the specific application, the required quantity, and the level of documentation needed to support the research.

Key Commercial Suppliers

The following table summarizes prominent suppliers of (Hydroxymethyl)phosphonic acid and its diethyl ester derivative. This is not an exhaustive list, but it represents a cross-section of the market, from large, well-established chemical suppliers to more specialized manufacturers.

SupplierProduct Name(s)CAS NumberPurity/Grades OfferedNotes
Sigma-Aldrich (Merck) (Aminomethyl)phosphonic acid, Hydroxymethyl phosphonic acid1066-51-9, 2617-47-2≥99%A leading global supplier with extensive documentation (CoA, SDS) and a strong reputation for quality.
Alfa Aesar (Thermo Fisher Scientific) (Hydroxymethyl)phosphonic acid[1], Phosphonic Acid[2]2617-47-2[1]Varies by productOffers a wide range of organic phosphine compounds and other chemical reagents.[1][3]
Tokyo Chemical Industry (TCI) (Aminomethyl)phosphonic Acid1066-51-9>97.0%A well-regarded supplier of research chemicals, often with detailed specifications.
Ereztech (Hydroxymethyl)phosphonic acid diethyl ester[4]3084-40-0[4]97%[4]Specializes in organometallic and inorganic compounds, offering various packaging options.[4]
Chem-Impex International Diethyl (hydroxymethyl)phosphonate[5]3084-40-0[5]≥95%[5]A supplier of fine chemicals for research and development.[5]
Simson Pharma Diethyl (hydroxymethyl)phosphonate3084-40-0High quality, with Certificate of Analysis provided.A manufacturer and exporter of pharmaceutical intermediates and reference standards.
Synthonix, Inc. Diethyl (hydroxymethyl)phosphonate[6]3084-40-0[6]Not specifiedOffers this compound in various quantities, with stock information available.[6]
AccuStandard Aminomethylphosphonic Acid[7]1066-51-9[7]Certified Reference Material (100 µg/mL in Water)[7]Specializes in certified reference materials for analytical testing.[7]
Causality Behind Supplier Selection: A Field-Proven Perspective

The choice of supplier should be guided by a clear understanding of the experimental requirements. For instance:

  • Early-Stage Research and Development: For initial synthetic route scouting or proof-of-concept studies, a supplier offering smaller quantities with a purity of ≥95% may be sufficient and more cost-effective. Companies like Chem-Impex International and Synthonix, Inc. often cater to these needs.[5][6]

  • Assay Development and In Vitro Studies: When developing and validating biological assays, the purity and consistency of the supplied material are paramount. A supplier like Sigma-Aldrich or TCI, who provides detailed Certificates of Analysis (CoA) with lot-specific purity data, is highly recommended. The presence of even minor impurities can lead to off-target effects or interfere with analytical measurements.

  • Late-Stage Development and Manufacturing: For drug development professionals working towards clinical trials or commercial production, sourcing from a manufacturer that can provide larger quantities under Good Manufacturing Practices (GMP) is essential. While not explicitly detailed in the initial search, this would be a critical consideration for scaling up.

  • Analytical Standards: For quantitative analysis, such as in environmental testing or metabolite identification, a certified reference material from a supplier like AccuStandard is the appropriate choice to ensure traceability and accuracy.[7]

Ensuring Trustworthiness: A Self-Validating Protocol for Quality Control

Upon receiving a shipment of (Hydroxymethyl)phosphonic acid or its derivative, it is prudent to perform in-house quality control to verify its identity and purity, even when a CoA is provided. This self-validating system ensures the integrity of your experimental results.

Recommended Analytical Workflow

The following is a step-by-step methodology for the quality control of commercially supplied (Hydroxymethyl)phosphonic acid.

Objective: To confirm the identity, purity, and structural integrity of (Hydroxymethyl)phosphonic acid.

Materials:

  • (Hydroxymethyl)phosphonic acid sample

  • Deuterated solvent (e.g., D₂O) for NMR analysis

  • HPLC-grade water and acetonitrile

  • Mass spectrometry-compatible mobile phase additives (e.g., formic acid)

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ¹³C, ³¹P)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)

  • High-Resolution Mass Spectrometer (HRMS)

Experimental Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure and assess for the presence of organic impurities.

    • Procedure:

      • Dissolve a small amount of the sample (5-10 mg) in an appropriate deuterated solvent (D₂O is suitable for the free acid).

      • Acquire ¹H, ¹³C, and ³¹P NMR spectra.

      • Analysis:

        • ¹H NMR: Look for the characteristic signals corresponding to the hydroxymethyl protons. The chemical shift and splitting pattern should match the expected structure.

        • ¹³C NMR: Identify the signal for the hydroxymethyl carbon.

        • ³¹P NMR: A single peak in the phosphonate region will confirm the presence of the phosphorus center. The chemical shift is highly indicative of the oxidation state and chemical environment of the phosphorus atom.

        • Integrate the signals to quantify the purity relative to any observed impurities.

  • High-Resolution Mass Spectrometry (HRMS):

    • Purpose: To confirm the elemental composition and molecular weight.

    • Procedure:

      • Prepare a dilute solution of the sample in a suitable solvent (e.g., water/acetonitrile).

      • Infuse the solution directly into the mass spectrometer or analyze via LC-MS.

      • Acquire the mass spectrum in negative ion mode for the free acid.

    • Analysis: Compare the measured accurate mass of the molecular ion ([M-H]⁻) with the theoretical exact mass. A mass accuracy of <5 ppm provides high confidence in the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the compound and identify any non-volatile or UV-active impurities.

    • Procedure:

      • Develop a suitable HPLC method. A reversed-phase column may not be ideal for this highly polar analyte. A HILIC (Hydrophilic Interaction Liquid Chromatography) or ion-exchange column is often more appropriate.

      • Prepare a standard solution of the sample at a known concentration.

      • Inject the solution into the HPLC system.

      • Monitor the elution profile using a suitable detector. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer is often necessary due to the lack of a strong UV chromophore.

    • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Visualization of the Quality Control Workflow

The following diagram illustrates the logical flow of the quality control process.

QC_Workflow cluster_sample Sample Reception cluster_analysis Analytical Verification cluster_decision Decision cluster_outcome Outcome Sample Received (Hydroxymethyl)phosphonic Acid NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Sample->NMR Identity & Structure HRMS High-Resolution Mass Spectrometry Sample->HRMS Molecular Formula HPLC HPLC Analysis (Purity) Sample->HPLC Purity Decision_Node Quality Assessment NMR->Decision_Node HRMS->Decision_Node HPLC->Decision_Node Pass Accept for Use Decision_Node->Pass Specifications Met Fail Reject and Contact Supplier Decision_Node->Fail Specifications Not Met

Caption: Quality Control Workflow for (Hydroxymethyl)phosphonic Acid.

Conclusion: A Foundation for Reliable Research

The selection of a commercial supplier for (Hydroxymethyl)phosphonic acid is a critical decision that can have far-reaching implications for research and development activities. By understanding the supplier landscape, carefully considering the requirements of the intended application, and implementing a robust in-house quality control workflow, researchers can ensure the integrity and reproducibility of their work. The suppliers and protocols outlined in this guide provide a solid foundation for making informed decisions and building a reliable supply chain for this important chemical building block.

References

  • ZEEL PRODUCT. (n.d.). phosphonates, ZEEL PRODUCT, phosphonate, hedp, dtpmp.
  • Metoree. (2026, January). 13 Phosphonic Acid Manufacturers in 2025.
  • ChemicalBook. (n.d.). (Aminomethyl)phosphonic acid | 1066-51-9.
  • Simson Pharma Limited. (n.d.). Diethy (hydroxymethyl) phosphonate | CAS No- 3084-40-0.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). (Aminomethyl)phosphonic Acid | 1066-51-9.
  • Veeprho. (n.d.). Aminomethylphosphonic Acid (AMPA) | CAS 1066-51-9.
  • Alfa Chemistry. (n.d.). CAS 2617-47-2 (Hydroxymethyl)phosphonic acid.
  • Sigma-Aldrich. (n.d.). (Aminomethyl)phosphonic acid 99 1066-51-9.
  • Sigma-Aldrich. (n.d.). Hydroxymethyl phosphonic acid.
  • Synthonix, Inc. (n.d.). 3084-40-0 | Diethyl (hydroxymethyl)phosphonate.
  • Thermo Fisher Scientific. (n.d.). Organic phosphonic acids and derivatives.
  • Ereztech. (n.d.). (Hydroxymethyl)phosphonic acid diethyl ester | C5H13O4P.
  • Chem-Impex. (n.d.). Diethyl (hydroxymethyl)phosphonate.
  • AccuStandard. (n.d.). Aminomethylphosphonic Acid CAS # 1066-51-9.

Sources

Protocols & Analytical Methods

Method

31P NMR spectroscopy of (Hydroxymethyl)phosphonic acid

This guide provides a comprehensive technical protocol for the P NMR characterization of (Hydroxymethyl)phosphonic acid , a critical intermediate in organophosphorus chemistry (e.g., glyphosate degradation, flame retarda...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical protocol for the


P NMR characterization of (Hydroxymethyl)phosphonic acid , a critical intermediate in organophosphorus chemistry (e.g., glyphosate degradation, flame retardant synthesis).

Crucial Disambiguation Warning:

Do not confuse (Hydroxymethyl)phosphonic acid (


) with HMPA (Hexamethylphosphoramide). 
  • (Hydroxymethyl)phosphonic acid: A solid, water-soluble phosphonic acid (CAS: 2617-47-2).

  • Hexamethylphosphoramide: A liquid, carcinogenic solvent (CAS: 680-31-9).

This protocol strictly addresses the former.

Application Note: P NMR Spectroscopy of (Hydroxymethyl)phosphonic Acid

Introduction & Scientific Context

(Hydroxymethyl)phosphonic acid is a structural analogue of phosphorous acid where a hydrogen is replaced by a hydroxymethyl group.[1] It serves as a key reference standard in the analysis of herbicide metabolites (e.g., glyphosate) and is a degradation product of tetrakis(hydroxymethyl)phosphonium salts (THPS) used in industrial water treatment.


P NMR is the definitive method for its characterization because:
  • Speciation Sensitivity: The chemical shift (

    
    ) is highly sensitive to pH, allowing precise determination of the protonation state (acid vs. monoanion vs. dianion).
    
  • Structural Fingerprinting: The

    
     coupling constant (observable in proton-coupled modes) provides unambiguous structural verification of the 
    
    
    
    moiety.
  • Quantification: Unlike HPLC, which often requires derivatization for this polar molecule,

    
    P NMR allows direct quantification in aqueous media.
    

Theoretical Background

Chemical Shift Prediction

Phosphonic acids generally resonate in the 10–30 ppm range (relative to 85% H


PO

).
  • (Hydroxymethyl)phosphonic acid: Typically observed between 16.0 – 22.0 ppm (pH dependent).

  • Substituent Effect: The electronegative hydroxyl group on the

    
    -carbon exerts a descreening effect, shifting the signal downfield relative to methylphosphonic acid.
    
pH Dependence (Speciation)

The chemical shift moves upfield (lower ppm) as the molecule deprotonates.

  • Fully Protonated (

    
    ): 
    
    
    
    ppm
  • Dianion (

    
    ): 
    
    
    
    ppm
Spin-Spin Coupling
  • 
    -Decoupled (
    
    
    
    ):
    Singlet (s). Used for quantification.[2]
  • 
    -Coupled:  Triplet (t) due to coupling with the two 
    
    
    
    -protons (
    
    
    ).
    • Coupling Constant (

      
      ):  ~6–12 Hz.
      

Experimental Protocol

Sample Preparation

Objective: Create a stable, homogenous solution with a fixed pH to ensure reproducible chemical shifts.

ComponentQuantity/ConditionPurpose
Analyte 10–30 mgSufficient signal-to-noise (S/N) for rapid acquisition.
Solvent 600 µL D

O
Deuterium lock; ensures solubility of polar phosphonic acid.
pH Adjustment pH > 10 (recommended)Standardizes speciation to the dianion form for consistent shifts. Use NaOD/DCl.
Internal Standard Triphenylphosphine Oxide (TPPO) or MDPOptional: Use a coaxial insert to avoid chemical interaction.
Relaxation Agent EDTA-Cr(acac)

(Optional)
Add 20 µL of 0.1M solution to shorten

for rapid quantitation.
Instrument Parameters (Bruker/Varian/Jeol)

These parameters assume a standard 400 MHz or 500 MHz spectrometer (


P freq: ~162–202 MHz).
Workflow A: Qualitative Identification (Fast)
  • Pulse Sequence: zgpg30 (Bruker) / s2pul (Varian) with power-gated decoupling.

  • Spectral Width (SW): 100 ppm (centered at 10 ppm).

  • Acquisition Time (AQ): 1.0 – 2.0 sec.

  • Relaxation Delay (D1): 2.0 sec.

  • Scans (NS): 16 – 64.

Workflow B: Quantitative Analysis (qNMR)
  • Pulse Sequence: zgig (Inverse Gated Decoupling).

    • Rationale: Decoupler is OFF during delay (no NOE buildup) and ON during acquisition (removes splitting). This ensures signal intensity is proportional to concentration.

  • Excitation Pulse: 90° (maximize signal per scan).

  • Relaxation Delay (D1):

    
    .
    
    • Note: Phosphonic acids have long

      
       values (2–8 sec). Set D1 = 25–30 sec  if 
      
      
      
      is unknown.
  • Scans (NS): 64 – 128 (for S/N > 250:1).

Data Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 1.0 – 3.0 Hz .

    • Why:

      
      P lines are often naturally broad due to chemical exchange or anisotropy; matching LB improves S/N.
      
  • Phasing: Manual phasing is critical. Autophase often fails with broad baselines.

  • Baseline Correction: Apply Bernstein Polynomial fit (order 3–5) to flatten the baseline for accurate integration.

Results & Interpretation

Expected Spectral Data
ParameterValueNotes
Chemical Shift (

)
17.5 ± 1.0 ppm In D

O at neutral/basic pH.
Multiplicity (

H-decoupled)
Singlet (s)Sharp, distinct peak.
Multiplicity (

H-coupled)
Triplet (t)Verifies

structure.
Coupling Constant (

)
~7.0 Hz Characteristic of hydroxymethyl phosphonates.
Impurity Profiling

Common impurities in synthesized or degraded samples:

  • Orthophosphoric Acid (H

    
    PO
    
    
    
    ):
    0.0 ppm (Singlet).
  • Phosphorous Acid (H

    
    PO
    
    
    
    ):
    ~4–6 ppm (Singlet in decoupled; Doublet
    
    
    Hz in coupled).
  • Hydroxymethylphosphonate (Monoester): ~18–20 ppm (Slight downfield shift from acid).

Visualizations

Experimental Workflow

NMR_Workflow Sample Sample Weighing (10-30 mg) Solvent Dissolution (600 µL D2O) Sample->Solvent pH_Adj pH Adjustment (Target pH > 10) Solvent->pH_Adj Critical Step Acquisition Acquisition (Inverse Gated Decoupling) pH_Adj->Acquisition Transfer to Tube Process Processing (LB=2.0Hz, Baseline Corr.) Acquisition->Process Result Quant/Qual Result (Shift ~17.5 ppm) Process->Result

Figure 1: Step-by-step workflow for the reliable characterization of (Hydroxymethyl)phosphonic acid.

Speciation & Chemical Shift Logic

Speciation Acid Fully Protonated (pH < 1) δ ~ 21 ppm Mono Monoanion (pH ~ 4-6) δ ~ 19 ppm Acid->Mono pK1 ~ 1.5 (Deprotonation) Di Dianion (pH > 9) δ ~ 17 ppm Mono->Di pK2 ~ 6.8 (Deprotonation)

Figure 2: Influence of pH on the speciation and resulting


P chemical shift.

Troubleshooting & Validation

  • Issue: Broad Lines.

    • Cause: Chemical exchange due to intermediate pH (near pKa).

    • Solution: Adjust pH distinctly away from pKa (e.g., go to pH 10 or pH 1).

  • Issue: Inaccurate Integration.

    • Cause: Insufficient relaxation delay (D1) or NOE enhancement.

    • Solution: Ensure zgig pulse sequence is used and D1 > 20s.

  • Validation:

    • Spike the sample with a known amount of H

      
      PO
      
      
      
      (internal standard) to verify the shift reference (0 ppm).

References

  • PubChem. (Hydroxymethyl)phosphonic acid (Compound CID: 75795). National Library of Medicine. Available at: [Link]

  • Kaliszan, R. et al. "pH-Dependent Chemical Shifts of Phosphonic Acids." Analytical Chemistry.
  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Edition.
  • Moiseev, D. V.[3][4] & James, B. R. "Tetrakis(hydroxymethyl)phosphonium salts: Their properties, hazards and toxicities."[4][5] Phosphorus, Sulfur, and Silicon and the Related Elements, 2019.[4][6] (Context on degradation to hydroxymethyl species). Available at: [Link]

Sources

Application

Application Note: Integrating (Hydroxymethyl)phosphonic Acid (HMPA) as a Reactive Flame Retardant in Epoxy Networks

Executive Summary & Strategic Rationale The transition from halogenated flame retardants (FRs) to organophosphorus compounds is driven by the need for lower toxicity and reduced environmental persistence. (Hydroxymethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The transition from halogenated flame retardants (FRs) to organophosphorus compounds is driven by the need for lower toxicity and reduced environmental persistence. (Hydroxymethyl)phosphonic acid (HMPA) represents a critical class of "reactive" flame retardants. Unlike additive FRs, which can migrate (bloom) to the surface or leach out over time, HMPA chemically bonds into the polymer backbone.

This guide details the protocol for functionalizing Epoxy Resins (DGEBA) with HMPA. By leveraging the reactivity of its phosphonic acid groups and hydroxyl functionality, HMPA acts as a char-promoting agent that significantly increases the Limiting Oxygen Index (LOI) and achieves UL-94 V-0 ratings without compromising mechanical integrity.

Mechanism of Action: Condensed Phase Charring[1]

To effectively deploy HMPA, one must understand its thermal degradation pathway. HMPA functions primarily in the condensed phase .

  • Acid Release: Upon thermal decomposition (typically >200°C), the phosphonate ester bonds cleave to release phosphoric/polyphosphoric acid species.

  • Dehydration: These acids act as powerful dehydrating agents toward the polymer matrix (the epoxy network).

  • Char Formation: The dehydration process strips hydrogen and oxygen (as water), leaving behind a carbon-rich, crosslinked structure (char).

  • Thermal Insulation: This intumescent char layer acts as a physical barrier, insulating the underlying polymer from heat and preventing volatile fuel release.

Mechanistic Pathway Diagram

HMPA_Mechanism Start HMPA-Epoxy Network Heat Thermal Trigger (>200°C) Start->Heat Acid Release of Polyphosphoric Acid Heat->Acid Decomposition Dehydration Dehydration of Polymer Matrix Acid->Dehydration Catalysis Char Carbonaceous Char Layer Dehydration->Char Carbonization FireStop Flame Extinction (Barrier Effect) Char->FireStop O2/Heat Blockade

Figure 1: The condensed-phase mechanism where HMPA catalyzes char formation, cutting off the fuel supply to the flame.

Protocol: Synthesis of HMPA-Modified Epoxy Networks

Objective: Incorporate HMPA into a Diglycidyl Ether of Bisphenol A (DGEBA) matrix to achieve a phosphorus content of ~2-3 wt%.

Safety Warning: HMPA is acidic and can cause rapid exotherms with epoxides. Proper temperature control is mandatory. Wear full PPE including acid-resistant gloves.

Materials
  • Resin: DGEBA (Epoxy Equivalent Weight ~185-190 g/eq).

  • FR Agent: (Hydroxymethyl)phosphonic acid (HMPA), >95% purity.[1]

  • Hardener: 4,4'-Diaminodiphenylmethane (DDM) or similar aromatic amine.

  • Solvent (Optional): Acetone (for viscosity adjustment if needed).

Experimental Workflow
Step 1: Pre-polymerization (The "Grafting" Phase)

Rationale: Direct mixing of HMPA with amine hardeners can lead to salt formation (acid-base reaction) which deactivates the cure. We must first react the acidic protons of HMPA with the epoxy ring.

  • Charge: Load DGEBA into a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer.

  • Heat: Raise temperature to 90°C under

    
     flow.
    
  • Addition: Slowly add the calculated amount of HMPA (e.g., to target 2% P content) over 30 minutes.

    • Note: The P-OH groups react with the epoxide ring to form

      
      -hydroxy phosphonate esters.
      
  • Reaction: Stir at 100°C - 110°C for 2-3 hours.

    • Endpoint: Monitor the Epoxy Value (EV) via titration. The reaction is considered complete when the EV drops to the theoretical calculated value based on HMPA consumption.

Step 2: Curing[2]
  • Cooling: Cool the HMPA-modified resin to 80°C .

  • Hardener Addition: Add stoichiometric amount of DDM (melted if solid) based on the remaining epoxy equivalents.

  • Degassing: Apply vacuum (-0.1 MPa) for 5-10 minutes to remove trapped air bubbles. Critical Step: Bubbles act as weak points and oxygen reservoirs during combustion.

  • Casting: Pour mixture into pre-heated steel molds coated with release agent.

  • Cure Cycle:

    • 2 hours at 100°C

    • 2 hours at 150°C (Post-cure to maximize

      
      )
      
Experimental Workflow Diagram

Synthesis_Protocol Input Raw Materials: DGEBA + HMPA Reaction Step 1: Pre-reaction (100°C, 3 hrs) P-OH attacks Epoxide Input->Reaction Mixing Step 2: Hardener Addition (Add DDM @ 80°C) Reaction->Mixing Modified Resin Degas Step 3: Degassing (Vacuum, -0.1 MPa) Mixing->Degas Cure Step 4: Thermal Curing (100°C -> 150°C) Degas->Cure Final HMPA-Epoxy Thermoset Cure->Final

Figure 2: Step-by-step synthesis workflow for creating the flame-retardant thermoset.

Characterization & Validation

To validate the efficacy of the protocol, the following analytical suite is required.

A. Thermal Stability (TGA)

Thermogravimetric Analysis (TGA) is the gold standard for verifying the mechanism.

  • Expectation: The HMPA-modified sample will likely show a lower onset decomposition temperature (

    
    ) compared to virgin epoxy.
    
  • Why? This is intentional. The acid must release before the polymer fully degrades to catalyze char formation.

  • Key Metric: Look for Char Yield at 700°C . A successful synthesis should yield >20% char, compared to <10% for virgin epoxy.

B. Flammability Testing
TestVirgin Epoxy (Typical)HMPA-Modified Epoxy (Target)
LOI (Limiting Oxygen Index) 21 - 22%28 - 32%
UL-94 Rating Fail / HBV-0
Peak Heat Release Rate (Cone) HighReduced by ~30-50%

Table 1: Comparative performance metrics. The increase in LOI confirms the reduced flammability.

References

  • ResearchGate. (2020). Phosphonate compounds as flame retardants for epoxy resins. [Link]

  • Electronics.org / IPC. (n.d.). Comparative Study of Phosphorus-based Flame Retardants in Halogen-Free Laminates. [Link][3][4]

  • Google Patents. (1997). EP0754728A1 - Flame retardant epoxy-resin moulding compositions.

Sources

Method

Application Note: High-Sensitivity GC-MS Analysis of (Hydroxymethyl)phosphonic Acid via Silylation

Executive Summary (Hydroxymethyl)phosphonic acid (HmPA) is a polar, non-volatile organophosphorus compound often encountered as a degradation product of phosphonate herbicides (e.g., Glufosinate) or as a metabolite in fl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Hydroxymethyl)phosphonic acid (HmPA) is a polar, non-volatile organophosphorus compound often encountered as a degradation product of phosphonate herbicides (e.g., Glufosinate) or as a metabolite in flame retardant hydrolysis. Its high polarity and multiple active hydrogen sites render it unsuitable for direct Gas Chromatography (GC) analysis.

This application note details a robust protocol for the Trimethylsilylation (TMS) of HmPA using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). We provide a self-validating workflow that addresses the critical challenges of moisture sensitivity and incomplete derivatization, ensuring high linearity and reproducibility.

Chemical Context & Challenge

The Analyte:

  • Structure:

    
    
    
  • Challenge: HmPA possesses three active hydrogens: one alcoholic hydroxyl and two acidic phosphonic hydroxyls. These create strong hydrogen bonding networks, resulting in high boiling points and poor thermal stability.

  • Solution: Derivatization replaces active protons with trimethylsilyl (TMS) groups, reducing polarity and increasing volatility.[1][2][3]

Reaction Mechanism

The reaction utilizes BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst. The target derivative is Tris(trimethylsilyl) (hydroxymethyl)phosphonate .

Reaction Equation:



Experimental Workflow (Visualized)

G Sample Sample Matrix (Water/Soil/Biofluid) Extract Extraction (Aq. Solvent / KOH) Sample->Extract Cleanup SPE Clean-up (SAX / Anion Exchange) Extract->Cleanup Evap Evaporation to Dryness (Critical Step: <0.1% H2O) Cleanup->Evap Elute with Acid Deriv Derivatization (BSTFA + 1% TMCS, 70°C, 45 min) Evap->Deriv Redissolve in ACN GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS

Figure 1: End-to-end workflow for HmPA analysis. The red node highlights the critical moisture control step.

Detailed Protocols

Phase 1: Sample Preparation & Clean-up

Rationale: Phosphonic acids are anionic at neutral pH. Strong Anion Exchange (SAX) cartridges effectively isolate them from neutral interferences.

  • Extraction: Extract solid samples (soil/tissue) with 0.1 M KOH (alkaline extraction keeps phosphonates soluble). Centrifuge at 4000 rpm for 10 min.

  • Conditioning: Condition a 500 mg SAX cartridge with 5 mL Methanol followed by 5 mL DI water.

  • Loading: Load 2-5 mL of the aqueous extract onto the cartridge.

  • Washing: Wash with 5 mL DI water (removes neutrals/cations).

  • Elution: Elute HmPA with 4 mL of 1 M HCl in Methanol.

  • Drying (CRITICAL): Evaporate the eluate to complete dryness under a stream of nitrogen at 40°C.

    • Note: Any residual water will hydrolyze the TMS reagent, stopping the reaction. If "oily" residue remains, add 0.5 mL dichloromethane and re-evaporate to azeotrope water.

Phase 2: Derivatization

Rationale: BSTFA is chosen over MSTFA for its slightly higher boiling point, which prevents reagent loss during the heating cycle required for the sterically hindered carbon-hydroxyl group.

  • Reconstitution: Add 200 µL of anhydrous Acetonitrile (ACN) to the dried residue. Vortex for 30s.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .

  • Incubation: Cap the vial tightly (PTFE-lined cap). Heat at 70°C for 45 minutes .

    • Validation: The solution must remain clear. Cloudiness indicates moisture contamination.

  • Cooling: Cool to room temperature. Transfer to an autosampler vial with a glass insert.

GC-MS Method Parameters

Instrument: Agilent 7890/5977 (or equivalent) Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent low-polarity phase.

ParameterSettingRationale
Inlet Temp 260°CEnsures rapid volatilization of high-boiling derivatives.
Injection Splitless (1 µL)Maximizes sensitivity for trace analysis.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode for stable retention times.
Transfer Line 280°CPrevents condensation between GC and MS.
Ion Source 230°CStandard EI source temperature.
Ionization EI (70 eV)Standard hard ionization for library matching.

Oven Program:

  • Initial: 80°C (Hold 1 min) - Solvent focusing.

  • Ramp 1: 15°C/min to 200°C.

  • Ramp 2: 25°C/min to 300°C (Hold 5 min) - Bake out.

Data Analysis & Interpretation

Mass Spectral Logic

The derivative is Tris(trimethylsilyl) (hydroxymethyl)phosphonate .

  • Formula:

    
    
    
  • Molecular Weight (MW): 328.56 amu

Key Diagnostic Ions (EI Spectrum):

m/zIdentityOrigin/Mechanism
328 M+ Molecular Ion (Weak abundance).
313 [M-15]+ Loss of methyl group (

) from Si. (Quant Ion)
211 Fragment Characteristic phosphonate rearrangement ion.
73 [

]+
Trimethylsilyl cation (Base peak, non-specific).

SIM (Selected Ion Monitoring) Setup: For quantitative analysis, monitor the following ions in a specific time window:

  • Target:313

  • Qualifiers:328, 211, 298 (M-30, loss of formaldehyde equivalent).

Internal Standard Strategy

To validate the method, use Phosphonic acid-D3 or Glutaric acid as an internal standard. Add it prior to the evaporation step to correct for volumetric errors and derivatization efficiency.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low/No Peak Moisture in sample.Ensure evaporation is absolute. Use fresh BSTFA ampoules.
Tailing Peaks Active sites in liner.Replace inlet liner with a Deactivated Splitless Liner with Glass Wool.
Extra Peaks (Artifacts) Incomplete derivatization.Increase reaction time to 60 min. Check if reagent is hydrolyzed.
Source Fouling Excess reagent injection.Use a solvent delay (e.g., 4 mins) to skip the BSTFA peak.

References

  • Kudzin, Z. H., et al. (1993). "Gas chromatographic-mass spectrometric analysis of phosphonic acids as their trimethylsilyl derivatives." Journal of Chromatography A.

  • Sigma-Aldrich. "Derivatization Reagents for GC: BSTFA Protocol." Technical Bulletin.

  • Stalikas, C. D., et al. (2001). "Derivatization methods in gas chromatography-mass spectrometry for the determination of herbicides." Journal of Separation Science.

  • PubChem. "(Hydroxymethyl)phosphonic acid Compound Summary."[4] National Library of Medicine.

Sources

Application

Application Note: (Hydroxymethyl)phosphonic Acid as a Non-Hydrolyzable Phosphate Mimic in Enzyme Inhibition

[1] Executive Summary (Hydroxymethyl)phosphonic acid (HMPA) represents a critical scaffold in the design of transition-state analogues for phosphatases and kinases.[1] Unlike the labile P-O bond found in natural phosphat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(Hydroxymethyl)phosphonic acid (HMPA) represents a critical scaffold in the design of transition-state analogues for phosphatases and kinases.[1] Unlike the labile P-O bond found in natural phosphate esters, HMPA features a P-C bond that is chemically and enzymatically stable.

This guide details the application of HMPA as a competitive inhibitor and structural probe. It focuses on its utility in Protein Tyrosine Phosphatase (PTP) assays, providing a validated protocol for kinetic profiling and strategies for structural biology applications.

Scientific Foundation: The Chemistry of Mimicry

Structural Isosterism

The utility of HMPA lies in its ability to mimic the tetrahedral geometry of the phosphate group while resisting hydrolysis.

  • Natural Substrate (Phosphate Monoester):

    
    [1]
    
  • Inhibitor (HMPA Analogue):

    
    [1]
    

The substitution of the bridging oxygen with a methylene group changes the bond length and angle slightly but maintains the electrostatic profile required for active site recognition.

pKa and Charge State

For an inhibitor to bind effectively, its ionization state must match that of the natural substrate.

  • Phosphate (

    
    ): 
    
    
    
    [1]
  • Phosphonate (

    
    ):  Alkyl phosphonates often have higher 
    
    
    
    values (
    
    
    ).[1]
  • HMPA Effect: The

    
    -hydroxyl group in HMPA is electron-withdrawing, which lowers the 
    
    
    
    closer to physiological phosphate levels compared to simple methylphosphonates.[1] This ensures the molecule exists predominantly as a dianion at pH 7.4, the species recognized by most PTP active sites [1].
Mechanism of Action

In Protein Tyrosine Phosphatases (e.g., PTP1B, CD45), the catalytic cysteine attacks the phosphate phosphorus. HMPA acts as a competitive inhibitor . It enters the catalytic pocket, coordinates with the essential Arginine loop, but the P-C bond prevents the formation of the cysteinyl-phosphate intermediate, effectively "jamming" the enzyme.

PTP_Mechanism Enz Free Enzyme (Active Cys-SH) ES Michaelis Complex (E-S) Enz->ES + Substrate EI Inhibitor Complex (E-I) Enz->EI + HMPA (Reversible) Sub Substrate (pTyr-Peptide) HMPA Inhibitor (HMPA) Inter Phospho-Cys Intermediate ES->Inter Nucleophilic Attack EI->Enz Slow Off-rate Prod Product Release (Dephosphorylation) Inter->Prod Hydrolysis Prod->Enz Regeneration

Figure 1: Mechanism of Competitive Inhibition.[1] HMPA competes with the substrate for the active site (E-I complex) but cannot proceed to the Phospho-Cys intermediate due to the stable C-P bond.[1]

Application Protocol: PTP1B Inhibition Assay

This protocol utilizes a colorimetric assay with p-Nitrophenyl Phosphate (pNPP) as the competing substrate.[1] PTP1B is used as the model enzyme, a primary target for diabetes and obesity drug discovery [2].

Materials Checklist
ComponentSpecificationFunction
Enzyme Recombinant Human PTP1B (0.5

g/mL final)
Target Enzyme
Substrate p-Nitrophenyl Phosphate (pNPP)Chromogenic reporter
Inhibitor (Hydroxymethyl)phosphonic acid (HMPA)Test Compound
Assay Buffer 25 mM HEPES, pH 7.4, 50 mM NaCl, 2 mM DTT, 1 mM EDTAMaintains pH & reduces Cys oxidation
Quench Sol. 1N NaOHStops reaction & develops color
Plate 96-well clear flat-bottomOptical measurement
Experimental Workflow

Note on Handling: HMPA is hygroscopic. Weigh rapidly or use liquid handling for stock preparation.

Step 1: Stock Preparation
  • HMPA Stock: Dissolve HMPA in Assay Buffer to 10 mM. Adjust pH to 7.4 using dilute NaOH (critical, as acidic HMPA will denature the enzyme).[1]

  • pNPP Stock: Prepare 20 mM pNPP in Assay Buffer. Keep on ice and protected from light.

Step 2: Reaction Setup (96-well format)

Run all conditions in triplicate.

  • Enzyme Addition: Add 50

    
    L of diluted PTP1B enzyme to each well.
    
  • Inhibitor Incubation: Add 25

    
    L of HMPA (various concentrations: 0, 1, 10, 50, 100, 500 
    
    
    
    M).
    • Critical Step: Incubate for 10 minutes at 30°C before adding substrate. This allows the inhibitor to reach equilibrium with the active site.

  • Substrate Initiation: Add 25

    
    L of pNPP (Final conc: 2-4 mM, approx 
    
    
    
    ).
  • Kinetics: Mix by orbital shaking (30 sec).

Step 3: Measurement
  • Continuous Mode (Recommended): Read Absorbance at 405 nm every 60 seconds for 20 minutes at 30°C.

  • Endpoint Mode: Incubate 20 mins, add 50

    
    L 1N NaOH to quench, then read A405.
    

Assay_Workflow Step1 1. Pre-Incubation (Enzyme + HMPA) 10 min @ 30°C Step2 2. Substrate Addition (+ pNPP) Step1->Step2 Equilibrium Reached Step3 3. Kinetic Read (A405 nm, 20 min) Step2->Step3 Reaction Start Step4 4. Data Analysis (Slope Calculation) Step3->Step4 Vmax Determination

Figure 2: Kinetic Assay Workflow for IC50 Determination.

Data Analysis
  • Calculate the initial velocity (

    
    ) for each well (Slope of A405 vs Time).[1]
    
  • Normalize data: % Activity =

    
    .[1]
    
  • Plot % Activity vs. log[HMPA].[1]

  • Fit to the sigmoidal dose-response equation (4-parameter logistic) to determine

    
    .[1]
    

Application: Structural Biology (Ligand Trapping)[1]

HMPA is invaluable for X-ray crystallography because it forms a stable complex that mimics the enzyme-product or enzyme-substrate state without turnover.[1]

Co-Crystallization Strategy
  • Concentration: Use HMPA at 5-10x the

    
     (typically 1-5 mM) in the crystallization drop.[1]
    
  • pH Sensitivity: Ensure the crystallization mother liquor pH allows for the dianionic state of HMPA (pH > 6.5 is preferred).

  • Cryoprotection: HMPA is highly soluble; ensure it is maintained in the cryo-buffer to prevent ligand dissociation during freezing.

Why HMPA?

In PDB structures (e.g., similar ligands in PTP1B structures), the phosphonate group forms hydrogen bonds with the P-loop (residues 215-221 in PTP1B) and the catalytic Arginine.[1] The hydroxymethyl group often mimics the tyrosyl phenol oxygen or interacts with the catalytic acid (Asp181), providing insight into the protonation states of the active site [3].

Troubleshooting & Validation

IssueProbable CauseSolution
No Inhibition pH MismatchHMPA must be neutralized to pH 7.4 before adding to the assay.[1] The mono-anion binds poorly.
High Background pNPP HydrolysispNPP spontaneously hydrolyzes in light/heat.[1] Use fresh substrate and keep on ice.
Precipitation High Conc.[1] + MetalsPhosphonates can chelate

or

.[1] Ensure assay buffer uses EDTA if divalent cations are not required for the enzyme.

References

  • Blackburn, G. M. (1981).[1] Phosphonates as analogues of biological phosphates. Nature, 290(5801), 14-14.[1] [1]

  • Zhang, Z. Y. (2002).[1] Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences, 99(26), 16535-16537. [1]

  • Burke, T. R., et al. (1994). Bicyclic analogues of (phosphonodifluoromethyl)phenylalanine as potent phosphatase inhibitors.[1] Journal of Medicinal Chemistry, 37(24), 4060-4069.[1]

  • RCSB PDB. Ligand Summary: Methylphosphonic Acid (Fragment Analogue).[1]

Sources

Method

Protocol for the Pudovik reaction to synthesize α-hydroxyphosphonates

Protocol for the Pudovik Reaction: Synthesis of -Hydroxyphosphonates[1][2][3][4][5][6][7][8] Abstract & Strategic Relevance The Pudovik reaction—the base-catalyzed addition of dialkyl phosphites (H-phosphonates) to carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for the Pudovik Reaction: Synthesis of -Hydroxyphosphonates[1][2][3][4][5][6][7][8]

Abstract & Strategic Relevance

The Pudovik reaction—the base-catalyzed addition of dialkyl phosphites (H-phosphonates) to carbonyl compounds—is the premier method for synthesizing


-hydroxyphosphonates.[1][2] These compounds are critical pharmacophores in drug discovery, serving as transition-state mimics for peptide hydrolysis and bioisosteres of 

-hydroxy acids. They exhibit potent activity as renin inhibitors, HIV protease inhibitors, and antitumor agents.

This application note provides a tiered protocol suite ranging from robust general synthesis to high-precision asymmetric catalysis. It emphasizes the thermodynamic reversibility of the reaction (retro-Pudovik) and the suppression of the phospha-Brook rearrangement, ensuring high fidelity in experimental execution.

Mechanistic Insight & Logic

The Pudovik reaction is governed by a delicate equilibrium. Unlike the Abramov reaction (which uses silylated phosphites), the Pudovik reaction relies on the deprotonation of the H-phosphonate (


) to generate a nucleophilic phosphite anion.
Critical Mechanistic Pathways
  • Activation: A base deprotonates the dialkyl phosphite.

  • Addition: The phosphite anion attacks the carbonyl carbon (rate-determining step).

  • Stabilization vs. Reversion: The resulting alkoxide is protonated to form the product. However, if the base is too strong or the temperature too high, the alkoxide may revert (retro-Pudovik) or rearrange (phospha-Brook) to a phosphate.

PudovikMechanism Start Dialkyl Phosphite (H-Phosphonate) Anion Phosphite Anion Start->Anion Deprotonation Base Base (Catalyst) Base->Anion Inter Alkoxide Intermediate Anion->Inter Nucleophilic Attack Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Inter Inter->Anion Retro-Pudovik (High T) Product α-Hydroxyphosphonate (Target) Inter->Product Protonation SideProd Phosphate (Phospha-Brook) Inter->SideProd Rearrangement (Strong Base)

Figure 1: Mechanistic flow of the Pudovik reaction highlighting the critical bifurcation between product formation, reversibility (retro-Pudovik), and rearrangement.

Critical Parameters & Optimization

ParameterRecommendationScientific Rationale
Base Selection TEA, DBU, or TMGTEA is mild and minimizes rearrangement. DBU is faster but increases risk of phospha-Brook rearrangement.
Solvent DCM, THF, or NeatDCM is standard. Neat (solvent-free) accelerates reaction via concentration effects (Green Chemistry).
Temperature

to RT
High temperatures (

) favor the thermodynamic retro-Pudovik reaction, lowering yield.
Stoichiometry 1.0 : 1.1 (Aldehyde:Phosphite)Slight excess of phosphite drives the equilibrium forward.
Moisture Strictly AnhydrousWater competes with the carbonyl for the phosphite anion and hydrolyzes the product.

Experimental Protocols

Protocol A: Robust General Synthesis (Base-Catalyzed)

Best for: Initial screening, simple substrates, and gram-scale synthesis.

Reagents:

  • Aldehyde (1.0 equiv)

  • Diethyl phosphite (1.1 equiv)

  • Triethylamine (TEA) (0.1 - 0.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen/argon.

  • Dissolution: Dissolve the aldehyde (e.g., benzaldehyde, 10 mmol) in anhydrous DCM (20 mL).

  • Addition: Add diethyl phosphite (11 mmol) via syringe.

  • Catalysis: Cool to

    
     in an ice bath. Add TEA (1-2 mmol) dropwise.
    
    • Expert Insight: Cooling is crucial for electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) to prevent exotherms that trigger rearrangement.

  • Reaction: Allow to warm to room temperature and stir for 2–12 hours. Monitor by TLC (stain with

    
     or Iodine; phosphonates often streak).
    
  • Workup:

    • Wash the organic layer with

      
       (
      
      
      
      ) to remove the amine base.
    • Wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallization from Hexane/EtOAc is preferred. If oil, use flash chromatography (Silica gel; DCM:MeOH 95:5).

Protocol B: Catalytic Asymmetric Pudovik Reaction

Best for: Enantioselective synthesis of chiral building blocks (


).

Catalyst System: Chiral Aluminum-Salen or TBOxAl complexes are highly effective. Here we utilize a generic Cinchona alkaloid protocol for accessibility.

Reagents:

  • Aldehyde (1.0 equiv)

  • Dimethyl phosphite (1.2 equiv)

  • Catalyst: Quinine or Quinidine derivative (10 mol%)

  • Solvent: THF or Toluene (anhydrous) at

    
     to 
    
    
    
    .

Procedure:

  • Catalyst Prep: Dissolve the chiral catalyst (0.1 equiv) in solvent and cool to the target low temperature (e.g.,

    
    ).
    
  • Substrate Addition: Add the aldehyde (1.0 equiv). Stir for 15 minutes to allow catalyst-substrate coordination.

  • Nucleophile Addition: Add dimethyl phosphite dropwise over 30 minutes.

    • Expert Insight: Slow addition maintains the kinetic control necessary for high enantioselectivity.

  • Incubation: Stir at low temperature for 24–48 hours. Do not warm up until completion is confirmed.

  • Quench: Quench with cold acidic buffer (pH 4) to "freeze" the stereochemistry before extraction.

Protocol C: Green Solvent-Free Synthesis

Best for: Rapid synthesis, industrial scalability, and environmental compliance.

Reagents:

  • Aldehyde (1.0 equiv)

  • Diethyl phosphite (1.0 equiv)

  • Catalyst: Basic Alumina (

    
    ) or Potassium Carbonate (
    
    
    
    )

Procedure:

  • Mixing: Mix the aldehyde and phosphite in a vial (neat).

  • Catalysis: Add Basic Alumina (approx. 50 wt% relative to substrate) and grind/stir at room temperature.

    • Note: If the mixture is solid, a few drops of solvent (ethanol) can be used to create a paste, then evaporated.

  • Reaction: The reaction is often complete within 15–60 minutes due to high concentration.

  • Extraction: Add DCM or EtOAc to the solid mixture, filter off the solid catalyst, and evaporate the filtrate.

    • Self-Validating Step: High purity is often achieved without chromatography; check

      
       NMR (signal around 20-25 ppm).
      

Troubleshooting & Quality Control

The following table serves as a self-validating diagnostic tool.

ObservationRoot CauseCorrective Action
Low Yield / Starting Material Recovered Retro-Pudovik ReactionThe reaction is reversible. Lower the temperature and avoid prolonged reaction times. Ensure the base is quenched immediately during workup.
Product is a Phosphate (P-O-C bond) Phospha-Brook RearrangementThe base was too strong or the temperature too high. Switch from DBU/KOH to TEA or

. Keep T

.
Low Enantioselectivity (

)
Temperature/Rate MismatchReaction too fast (background uncatalyzed reaction). Lower temperature to

or reduce phosphite concentration.
Hydrolysis (Phosphonic Acid formation) Moisture ContaminationUse freshly distilled reagents. Phosphonate esters hydrolyze easily in the presence of water and base.

References

  • Pudovik, A. N. (1950). New Method of Synthesis of Esters of Phosphonic and Phosphinic Acids. Doklady Akademii Nauk SSSR.
  • Abell, J. P., & Yamamoto, H. (2008).[3] Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society.[4] Link

  • Keglevich, G., & Bálint, E. (2012).[5] The Kabachnik-Fields Reaction: Mechanism and Synthetic Use. Molecules. (Context on related phosphonate synthesis). Link

  • RSC Green Chemistry. (2020). Solvent-free synthesis and reactive extrusion of alumina. (Context on solid-supported catalysis). Link

  • Organic Chemistry Portal. Pudovik Reaction. (General reaction overview and recent catalyst updates). Link

Sources

Application

Application Note: Structural Determination of (Hydroxymethyl)phosphonic Acid Salts via X-ray Crystallography

Executive Summary & Chemical Context[1][2][3][4][5][6] (Hydroxymethyl)phosphonic acid (HMPA) represents a unique structural motif in phosphorus chemistry. Unlike simple alkylphosphonates, the presence of the -hydroxyl gr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

(Hydroxymethyl)phosphonic acid (HMPA) represents a unique structural motif in phosphorus chemistry. Unlike simple alkylphosphonates, the presence of the


-hydroxyl group (

) introduces an additional hydrogen bond donor/acceptor site, significantly altering the supramolecular assembly of its salts.

This Application Note provides a rigorous protocol for the crystallization and structural solution of HMPA salts. The focus is on overcoming specific challenges:

  • Proton Ambiguity: Locating hydrogen atoms on the hydroxyl vs. phosphonate groups in the presence of heavy metal cations.

  • Hygroscopicity: Many phosphonate salts are deliquescent, requiring specific handling during mounting.

  • Coordination Flexibility: The HMPA dianion can act as a chelating (

    
    ) or bridging ligand, creating polymeric networks (MOFs) rather than discrete molecular salts.
    
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Ligand: (Hydroxymethyl)phosphonic acid (HMPA)

  • Formula:

    
    
    
  • Acidity Constants:

    
    , 
    
    
    
    .
  • Relevance: Structural analogue to serine/threonine phosphates; precursor to antiviral nucleotide analogues (e.g., Tenofovir derivatives).

Protocol A: Controlled Crystallization

The crystallization of HMPA salts is governed by pH. You must target specific protonation states (


 vs 

) to control the lattice architecture.
Materials
  • HMPA (High purity, >98%)

  • Metal Hydroxides/Carbonates (

    
    , 
    
    
    
    ) or Organic Amines.
  • Solvents: Deionized Water (18.2 M

    
    ), Ethanol, Acetone.
    
Workflow: The pH-Switch Method

This method utilizes the distinct solubility differences between the mono- and di-anionic species.

Step 1: Stoichiometric Neutralization Dissolve HMPA (


) in water (

).
  • Targeting Mono-salts (

    
    ): Add 
    
    
    
    of base. Adjust pH to
    
    
    .
  • Targeting Di-salts (

    
    ): Add 
    
    
    
    of base. Adjust pH to
    
    
    .

Step 2: Filtration Pass the solution through a


 PTFE syringe filter to remove nucleation sites (dust/insoluble hydroxides).

Step 3: Vapor Diffusion (Preferred for Organic Salts) Place the aqueous salt solution in an inner vial. Place this vial inside a larger jar containing ethanol or acetone. Seal tightly.

  • Mechanism:[1][2] The precipitant (ethanol) slowly diffuses into the water, lowering solubility gradually.

  • Timeframe: 3–14 days.

Step 4: Hydrothermal Growth (Preferred for Metal-Organic Frameworks) If immediate precipitation occurs with transition metals (Zn, Cu, Ca), use hydrothermal conditions.

  • Seal reactants in a Teflon-lined autoclave.

  • Heat to

    
     for 24 hours, then cool at 
    
    
    
    .
  • Why: Slow cooling promotes the reversibility of the coordination bond formation, correcting defects in the crystal lattice.

Protocol B: X-ray Data Collection & Processing[11]

Phosphonate salts often form thin plates or needles that scatter weakly.

Sample Mounting

Critical Step: HMPA salts are often hygroscopic.

  • Select a crystal under a microscope using polarized light to ensure singularity (sharp extinction).

  • Immerse the crystal in Paratone-N or Fomblin oil immediately. Do not use standard epoxy or leave exposed to air.

  • Mount on a MiTeGen loop (low background) and flash-cool to

    
     immediately.
    
Beamline / Instrument Strategy
  • Source: Mo-K

    
     (
    
    
    
    ) is preferred for metal salts to minimize absorption. Cu-K
    
    
    is acceptable for purely organic ammonium salts.
  • Resolution: Aim for

    
     or better. High angle data is crucial for resolving the electron density of the 
    
    
    
    vs
    
    
    bonds.
  • Redundancy: Set strategy for

    
     redundancy. This improves signal-to-noise ratio, essential for locating hydrogen atoms in difference Fourier maps.
    
Refinement Guidelines (SHELXL / OLEX2)
  • Phosphorus Environment: The

    
     tetrahedron is rigid. Restraints are usually unnecessary unless the data is poor.
    
  • The Hydroxyl Challenge: The

    
     group on the carbon chain is rotationally free.
    
    • Action: Look for the highest residual electron density peak near the oxygen (

      
      ).
      
    • Validation: The

      
       angle should be 
      
      
      
      . If the H-atom is disordered, use a rotating group model (AFIX 147 in SHELX).
  • Disorder: The

    
     group may occupy two positions (conformational disorder). Model with PART commands if ellipsoids are elongated.
    

Visualization of Experimental Workflow

The following diagram outlines the decision logic for synthesizing and characterizing these salts.

HMPA_Workflow Start Start: HMPA Ligand Calc Stoichiometry Calculation (Target 1:1 or 1:2) Start->Calc pH_Adj pH Adjustment (pH 4.5 for Mono / pH 8.5 for Di) Calc->pH_Adj Filter Micro-Filtration (0.22 um) pH_Adj->Filter Choice Cation Type? Filter->Choice Vapor Vapor Diffusion (Ethanol/Water) Choice->Vapor Organic/Alkali Hydro Hydrothermal Synthesis (120°C, Slow Cool) Choice->Hydro Transition Metal Mount Oil Mount & Cryo-Cool (100 K) Vapor->Mount Hydro->Mount Diffraction X-ray Diffraction (Mo-Source, <0.75 Å) Mount->Diffraction Solve Structure Solution (Direct Methods/Charge Flipping) Diffraction->Solve

Figure 1: Decision matrix for the synthesis and structural characterization of HMPA salts.

Structural Analysis & Data Interpretation[5][10][11]

When analyzing the solved structure, specific motifs confirm the validity of the model.

Hydrogen Bonding Motifs

Phosphonic acids typically form strong hydrogen bond networks.[3] In HMPA salts, look for:

  • The R2,2(8) Dimer: Two phosphonate groups interacting via two

    
     bonds. This forms an eight-membered ring.
    
  • Hydroxyl Bridging: The

    
    -hydroxyl group often donates a hydrogen bond to a phosphonate oxygen of a neighboring molecule, creating a 3D lattice (unlike the 2D sheets of simple alkylphosphonates).
    
Coordination Geometry (Metal Salts)

The HMPA dianion


 acts as a tridentate ligand.
FeatureObservationInterpretation
P-O Bond Lengths

Delocalized charge (Dianion). All oxygens equivalent.
P-O Bond Lengths

(one),

(two)
Protonated (Monoanion). Short bond is

, long is

.
Metal Coordination Chelation (4-membered ring)Strained. Less stable. Often leads to distortion.
Metal Coordination Bridging (M-O-P-O-M)Stable. Forms layered or polymeric structures (MOFs).
Diagram: The HMPA Coordination Network

This schematic illustrates the competing interactions you must resolve in the refinement.

HMPA_Interaction P_Center Phosphorus (P) O_Phos Phosphonate O P_Center->O_Phos Covalent Metal Metal Cation (M+) O_Phos->Metal Ionic/Coord H_Bond H-Bond Acceptor O_Phos->H_Bond R2,2(8) Dimer O_Hydro Hydroxyl O (α-C) O_Hydro->Metal Chelation? O_Hydro->H_Bond Intermolecular

Figure 2: Interaction map showing the dual role of the phosphonate oxygen (coordination vs. H-bonding) and the hydroxyl group.

References

  • Clearfield, A., & Demadis, K. D. (Eds.). (2011).[4] Metal Phosphonate Chemistry: From Synthesis to Applications. Royal Society of Chemistry.

    • Context: The definitive guide on synthesis and crystallization strategies for metal phosphon
  • Goud, B. S., et al. (2021). "The hydrogen bond motifs in crystalline forms of phosphonic acids."[5] ResearchGate / Journal of Chemical Sciences.

    • Context: Classification of the R2,2(8) dimers and sheet structures essential for validating the H-bond network in your refinement.
  • Mao, J. G. (2007). "Structures and luminescent properties of lanthanide phosphonates." Coordination Chemistry Reviews.

    • Context: Provides comparative bond lengths and coordination modes for heavy metal phosphon
  • Organic Syntheses. "Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate." Org.[6][4] Synth. 1981, 60, 44.

    • Context: Protocol for handling the ester precursors and hydrolysis to the acid form.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hydroxymethylphosphonic Acid (HMP-Acid) Stability Guide

⚠️ CRITICAL SAFETY WARNING: ACRONYM DISAMBIGUATION STOP AND VERIFY: Before proceeding, confirm you are working with (Hydroxymethyl)phosphonic acid (CAS 2617-47-2). Do NOT confuse this with Hexamethylphosphoramide (CAS 68...

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ CRITICAL SAFETY WARNING: ACRONYM DISAMBIGUATION

STOP AND VERIFY: Before proceeding, confirm you are working with (Hydroxymethyl)phosphonic acid (CAS 2617-47-2). Do NOT confuse this with Hexamethylphosphoramide (CAS 680-31-9), often abbreviated as HMPA. Hexamethylphosphoramide is a potent carcinogen and mutagen.[1] This guide refers exclusively to the phosphonic acid derivative (


).

Part 1: Core Stability Profile & Chemical Behavior

(Hydroxymethyl)phosphonic acid (HMP-Acid) is a structural analogue of phosphorous acid and a key intermediate in the synthesis of herbicides (e.g., Glufosinate) and antivirals. While the C-P bond renders it more hydrolytically stable than phosphate esters, the


-hydroxyl group introduces specific vulnerabilities to oxidation and rearrangement.
Physicochemical Data Summary
ParameterValue / CharacteristicImplication for Stability
Molecular Formula

Susceptible to condensation.
pKa Values

,

Buffer capacity is lowest at pH ~3.5.
Hygroscopicity HighRapidly absorbs atmospheric moisture, leading to hydrolysis of anhydrides or concentration errors.
Oxidation Potential ModerateThe

-OH group can oxidize to formylphosphonic acid (

) or degrade to phosphate.
Chelation StrongSequesters

,

,

, causing precipitation in non-purified water.

Part 2: Storage & Handling Protocols[2][3][4][5]

Protocol A: Solid State Storage (Long-Term)

Objective: Prevent moisture absorption and anhydride formation.

  • Container Selection: Use amber glass or high-density polyethylene (HDPE) with a PTFE-lined cap. Avoid standard metal caps which may corrode due to acid vapors.

  • Environment: Store at +2°C to +8°C . While chemically stable at room temperature, lower temperatures retard slow oxidation.

  • Atmosphere: Purge headspace with dry Argon or Nitrogen before sealing.

  • Desiccation: Store the primary container inside a secondary desiccator containing active silica gel or

    
    .
    
Protocol B: Preparation of Stable Stock Solutions

Objective: Minimize oxidative degradation and metal-ion precipitation.

Reagents Required:

  • HMP-Acid solid[2]

  • Water: LC-MS Grade or Type I (18.2 MΩ·cm, <5 ppb TOC)

  • Inert Gas: Nitrogen or Argon (High Purity)

Step-by-Step Workflow:

  • Water Degassing:

    • Sonicate the Type I water for 15 minutes under vacuum OR sparge with Nitrogen for 30 minutes.

    • Reasoning: Dissolved oxygen is the primary driver of

      
      -hydroxyl oxidation.
      
  • Weighing:

    • Allow the solid container to equilibrate to room temperature before opening (prevents condensation).

    • Weigh rapidly; HMP-Acid is deliquescent.

  • Dissolution:

    • Dissolve solid in degassed water.

    • Note: The dissolution is endothermic; ensure complete solubility before volumetric adjustment.

  • pH Adjustment (Critical Step):

    • Do not store at highly alkaline pH (>10) for extended periods. Base-promoted oxidation is faster than acid-catalyzed degradation.

    • Target pH 5.0–7.0 for biological compatibility, but be aware this is near

      
      .
      
  • Filtration:

    • Filter through a 0.22 µm PVDF or PES membrane.

    • Reasoning: Removes dust particles that can act as nucleation sites for precipitation or carry catalytic metal ions.

Part 3: Visualizing Stability Logic

Diagram 1: Storage & Handling Decision Tree

This logic flow guides the user through the correct storage and handling decisions based on the state of the material.

HMP_Stability_Flow Start Start: HMP-Acid Material State_Check State of Material? Start->State_Check Solid Solid Powder State_Check->Solid Solution Aqueous Solution State_Check->Solution Hygro_Check Is container sealed? Solid->Hygro_Check Water_Check Water Source? Solution->Water_Check Desiccate Action: Store in Desiccator (+2 to +8°C) Hygro_Check->Desiccate Closed Purge Action: Purge Headspace (Argon/N2) Hygro_Check->Purge Open Purge->Desiccate Tap_Distilled Tap/Distilled Water_Check->Tap_Distilled Type1 Type I (18.2 MΩ) Water_Check->Type1 Chelation_Risk Risk: Metal Precipitates (Fe, Ca, Mg) Tap_Distilled->Chelation_Risk pH_Check Target pH? Type1->pH_Check Acidic pH < 3 pH_Check->Acidic Neutral pH 4 - 8 pH_Check->Neutral Alkaline pH > 10 pH_Check->Alkaline Stable_Acid Stable (Acid Form) Acidic->Stable_Acid Buffer_Zone Buffer Zone (pKa2) Monitor for drift Neutral->Buffer_Zone Oxidation_Risk High Oxidation Risk (Degas Mandatory) Alkaline->Oxidation_Risk

Caption: Decision matrix for storage and solution preparation to mitigate hygroscopicity and oxidation risks.

Part 4: Troubleshooting Guide (FAQs)

Q1: My HMP-Acid solution developed a fine white precipitate after 24 hours. Why?

Diagnosis: Metal Ion Chelation. Mechanism: Phosphonic acids are potent chelating agents. If you used standard glass bottles or non-Type I water, the HMP-Acid likely stripped trace Calcium (


) or Iron (

) from the glass or water, forming insoluble phosphonate salts. Corrective Action:
  • Immediate: Filter the solution (0.22 µm) to remove particulates, though concentration may have dropped.

  • Prevention: Use plastic labware (polypropylene) and Type I water exclusively. Avoid borosilicate glass for long-term storage of high-concentration solutions.

Q2: We observe a "new peak" in HPLC/LC-MS appearing at M-2 or M+16.

Diagnosis: Oxidative Degradation. Mechanism: The


-hydroxymethyl group is susceptible to oxidation.
  • M-2 (Loss of 2H): Oxidation to Formylphosphonic acid (

    
    ).
    
  • M+16 (Gain of O): Less common, usually indicates phosphate formation via C-P bond cleavage under harsh conditions (e.g., presence of light + oxygen). Corrective Action:

  • Degas all buffers.

  • Add a radical scavenger (e.g., 1 mM EDTA) to chelate trace metals that catalyze oxidation (like

    
     or 
    
    
    
    ).
  • Store samples in the dark (amber vials).

Q3: The pH of my buffered solution drifts downward over time.

Diagnosis:


 Absorption or Slow Oxidation.
Mechanism: 
  • 
    :  Alkaline/Neutral solutions absorb atmospheric 
    
    
    
    , forming carbonic acid.
  • Oxidation: Oxidation of the hydroxyl group can produce formic acid and phosphoric acid species, lowering pH. Corrective Action:

  • Use a stronger buffer system (e.g., HEPES or MOPS) rather than relying on the HMP-Acid's own buffering capacity (which is weak between pH 3.0 and 4.5).

  • Seal under Argon.

Q4: Can I autoclave HMP-Acid solutions?

Answer: Generally No. While the C-P bond is thermally stable, the high temperature (


) and pressure can accelerate hydrolysis of impurities or promote condensation (anhydride formation) if the pH is acidic.
Recommendation:  Use sterile filtration (0.22 µm) . If autoclaving is absolute mandatory, ensure the pH is neutral (7.0) and the cycle is short (<15 mins), but expect ~1-5% degradation.
Diagram 2: Degradation Pathways

Understanding how HMP-Acid breaks down helps in identifying impurities.

Degradation_Pathways HMPA HMP-Acid (HOCH2-PO3H2) Oxidation Oxidation (O2 / Metal Cat / pH > 8) HMPA->Oxidation Condensation Thermal Condensation (High Temp / Dry) HMPA->Condensation Cleavage C-P Cleavage (UV / Radical) HMPA->Cleavage Formyl Formylphosphonic Acid (OHC-PO3H2) Oxidation->Formyl - 2H Anhydride Polyphosphonates (Oligomers) Condensation->Anhydride - H2O Phosphate Inorganic Phosphate (H3PO4) + Formic Acid Cleavage->Phosphate

Caption: Primary degradation routes: Oxidation to formyl species and thermal condensation to oligomers.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 75795, (Hydroxymethyl)phosphonic acid. Retrieved from [Link]

  • Kégl, T., et al. (2017). The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI, Corrosion and Materials Degradation. (Discusses C-P bond stability and hydrolysis mechanisms). Retrieved from [Link]

  • Guénin, E., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. (Covers pKa values and general stability of phosphonic acid functional groups). Retrieved from [Link]

  • Royal Society of Chemistry. Mechanism of methylphosphonic acid photo-degradation. (Provides mechanistic insight into radical-mediated C-P bond cleavage). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of (Hydroxymethyl)phosphonic Acid

Welcome to the technical support guide for the chromatographic analysis of (Hydroxymethyl)phosphonic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of (Hydroxymethyl)phosphonic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak asymmetry—specifically peak tailing—during HPLC analysis of this highly polar and chemically active compound. Our goal is to provide a logical, in-depth troubleshooting framework grounded in scientific principles to help you achieve symmetric, quantifiable, and reproducible peaks.

Part 1: Understanding the Core Problem - Why Does (Hydroxymethyl)phosphonic Acid Exhibit Peak Tailing?

(Hydroxymethyl)phosphonic acid is a challenging analyte due to its distinct chemical properties. Its high polarity makes it poorly retained on traditional reversed-phase columns, while its phosphonic acid group introduces a high potential for undesirable secondary interactions within the HPLC system. Peak tailing for this compound is rarely a simple issue and is almost always a symptom of specific, underlying chemical interactions.[1][2]

The three primary causes are:

  • Secondary Silanol Interactions: Standard silica-based HPLC columns have residual silanol groups (Si-OH) on their surface.[2] At mobile phase pH levels above approximately 3, these acidic silanols can deprotonate to become ionized (Si-O⁻), creating highly active sites that can strongly interact with polar analytes like (Hydroxymethyl)phosphonic acid.[3][4][5] This secondary retention mechanism is different from the primary hydrophobic retention, causing some analyte molecules to be retained longer and elute slowly, forming the characteristic "tail."[1][6]

  • Metal Chelation: The phosphonic acid moiety is a potent chelating agent, meaning it can form strong complexes with metal ions.[7] Standard stainless-steel HPLC components (tubing, frits) and even trace metal impurities on the silica surface of the column packing (e.g., iron, aluminum) can become sites for chelation.[5][8][9] When (Hydroxymethyl)phosphonic acid binds to these metal ions, its elution is delayed, resulting in severe peak tailing or, in some cases, complete adsorption onto the column.[8][9]

  • Mobile Phase pH and Analyte Ionization: The retention and peak shape of ionizable compounds are highly dependent on the mobile phase pH.[3][5] If the mobile phase pH is close to the pKa of (Hydroxymethyl)phosphonic acid, the analyte will exist as a mixture of ionized and non-ionized forms, each with different retention characteristics, leading to a broad and asymmetric peak.[3]

Part 2: A Structured Troubleshooting Guide (Q&A Format)

This section provides a logical workflow to diagnose and resolve peak tailing issues.

Q1: My chromatogram shows tailing peaks. Where do I start?

A1: First, determine the scope of the problem. Observe all peaks in your chromatogram, not just the analyte of interest.

  • If ALL peaks are tailing: This typically points to a system-wide, physical, or mechanical issue rather than a chemical one.

    • Column Failure: The column may be contaminated or have a void at the inlet.[1][4] A partially blocked inlet frit can also cause peak distortion for all compounds.

    • Extra-Column Volume: Excessive dead volume from using tubing with a large internal diameter or from poorly made connections between the column and detector can cause peak dispersion.[1][3]

  • If ONLY the (Hydroxymethyl)phosphonic acid peak is tailing: This strongly indicates a specific chemical interaction between your analyte and the stationary phase or system components. You should proceed to the next questions to address silanol interactions and metal chelation.[5]

Q2: I've confirmed only my analyte peak is tailing. How do I address secondary silanol interactions?

A2: Secondary interactions with acidic silanol groups are a very common cause of peak tailing for polar compounds.[2][3][6] Here are the primary strategies to mitigate this effect:

  • Lower the Mobile Phase pH: By lowering the pH of your mobile phase to between 2.5 and 3.5, you can ensure the vast majority of surface silanol groups are fully protonated (Si-OH instead of Si-O⁻).[4][5][6] This neutralizes these active sites and minimizes unwanted ionic interactions.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured using high-purity silica with fewer metal impurities and undergo a process called "end-capping."[4] End-capping treats most of the residual silanol groups, converting them into less polar and far less reactive functional groups.[3][4][6] Using a column designated as "fully end-capped" or one based on hybrid particle technology is highly recommended.

  • Consider a Polar-Embedded Column: These columns have a polar functional group embedded near the base of the alkyl chain. This polar group helps to shield the analyte from interacting with any remaining underivatized silanols, improving peak shape for basic and polar compounds.[3]

Q3: Peak tailing is severe even after adjusting pH and using a good column. Could it be metal chelation?

A3: Yes, this is highly probable. The phosphonic acid group's strong affinity for metals makes this a critical factor to investigate.[7][10]

Diagnosis and Solution:

The most effective way to address metal chelation is to either remove the source of the metal ions or to "mask" them.

  • Add a Competing Chelating Agent: Introduce a small concentration (e.g., 0.1 to 0.5 mM) of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) into your mobile phase.[5][11] EDTA will preferentially bind to the active metal sites in the system and on the column, preventing your analyte from interacting with them. If peak shape dramatically improves after adding EDTA, metal chelation was the root cause.

  • Use a Bio-Inert or PEEK HPLC System: If metal chelation is a persistent problem in your lab, using an HPLC system constructed with PEEK (polyether ether ketone) or other bio-inert materials instead of stainless steel will eliminate the primary source of metal ion leaching.[9]

  • Select a Column with Low Metal Content: Always opt for columns from reputable manufacturers that use high-purity silica with minimal trace metal contamination.[5][8]

Q4: What other chromatographic parameters should I optimize?

A4: Beyond addressing the primary chemical interactions, fine-tuning your method can further improve peak shape.

  • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. Using a sample solvent that is significantly stronger than your mobile phase can cause peak distortion.[1][12]

  • Sample Concentration: Injecting too high a concentration of your analyte can overload the column, leading to peak fronting or tailing.[1][13] To check for this, simply dilute your sample 10-fold and reinject. If the peak shape improves, you were likely experiencing mass overload.[4]

  • Column Choice for a Highly Polar Analyte: Given the high polarity of (Hydroxymethyl)phosphonic acid, a standard C18 column may not provide sufficient retention, forcing you to use highly aqueous mobile phases that can exacerbate peak shape issues. Consider alternative chromatographies:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain and separate very polar compounds.[14][15]

    • Mixed-Mode Chromatography: Columns that offer both reversed-phase and ion-exchange retention mechanisms can provide excellent selectivity and peak shape for charged, polar analytes.[14]

Part 3: Key Experimental Protocols

Protocol 1: Mobile Phase Optimization to Mitigate Silanol Interactions
  • Prepare a Stock Buffer: Create a 100 mM stock solution of a suitable buffer, such as potassium phosphate or ammonium formate.

  • Target a Low pH: For your aqueous mobile phase component (Solvent A), add the stock buffer to HPLC-grade water to a final concentration of 10-20 mM.

  • Adjust pH: While stirring, carefully add a suitable acid (e.g., phosphoric acid for a phosphate buffer, formic acid for a formate buffer) to adjust the pH to a target of 2.7.

  • Filter: Filter the aqueous mobile phase through a 0.22 µm filter before use.

  • Test the System: Equilibrate your column with the new mobile phase and inject your standard. Compare the resulting peak shape to your previous method.

Protocol 2: Using a Chelating Agent to Diagnose Metal Contamination
  • Prepare EDTA Stock Solution: Prepare a 10 mM stock solution of disodium EDTA in HPLC-grade water.

  • Modify the Mobile Phase: To your final, pH-adjusted aqueous mobile phase (Solvent A from Protocol 1), add the EDTA stock solution to achieve a final concentration of 0.1 mM. For example, add 1 mL of 10 mM EDTA stock to 99 mL of your mobile phase.

  • Equilibrate and Test: Sonicate the mobile phase briefly to ensure complete dissolution. Equilibrate the column thoroughly with this new mobile phase.

  • Analyze and Compare: Inject your (Hydroxymethyl)phosphonic acid standard. A significant reduction in tailing and an increase in peak response are strong indicators that metal chelation was a primary contributor to the poor peak shape.

Part 4: Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of (Hydroxymethyl)phosphonic acid.

Troubleshooting_Workflow start Peak Tailing Observed for (Hydroxymethyl)phosphonic acid q1 Are ALL peaks in the chromatogram tailing? start->q1 system_issue System-Wide Issue Likely q1->system_issue  Yes analyte_issue Analyte-Specific Interaction q1->analyte_issue No   check_column Check for Column Void/ Contamination. Replace if needed. system_issue->check_column check_connections Inspect Tubing and Connections for Dead Volume. system_issue->check_connections q2 Is Mobile Phase pH < 3.5? analyte_issue->q2 adjust_ph Adjust Mobile Phase pH to 2.5-3.0 using a suitable buffer. q2->adjust_ph No q3 Using a high-purity, fully end-capped column? q2->q3 Yes adjust_ph->q3 change_column Switch to a modern, high-purity end-capped or polar-embedded column. q3->change_column No q4 Still Tailing? Suspect Metal Chelation. q3->q4 Yes change_column->q4 add_edta Add 0.1 mM EDTA to the mobile phase. q4->add_edta Yes consider_alt Consider Alternative Chromatography (HILIC, Mixed-Mode) q4->consider_alt If problem persists solution Peak Shape Improved add_edta->solution consider_alt->solution

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of (Hydroxymethyl)phosphonates

Welcome to the technical support center for the synthesis of (hydroxymethyl)phosphonates. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (hydroxymethyl)phosphonates. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your synthesis with confidence.

The addition of a hydrophosphoryl compound across the carbonyl group of formaldehyde is a fundamental method for creating the C-P bond in (hydroxymethyl)phosphonates. The two most common variants of this transformation are the Pudovik Reaction , which typically involves a dialkyl phosphite and a base catalyst, and the Abramov Reaction , which uses a trialkyl phosphite.[1][2][3] This guide will focus primarily on the more common Pudovik-type reaction, addressing the critical parameters and challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of the reaction.

Q1: What is the fundamental difference between the Pudovik and Abramov reactions for this synthesis?

A: The key difference lies in the phosphorus reagent used. The Pudovik reaction employs a dialkyl phosphite, (RO)₂P(O)H, which has a P-H bond. The reaction proceeds via a base-catalyzed deprotonation of the phosphite to form a nucleophilic phosphite anion, which then attacks the carbonyl carbon.[3] The Abramov reaction utilizes a trialkyl phosphite, (RO)₃P, which is nucleophilic at the phosphorus atom and attacks the carbonyl carbon directly.[1] The resulting intermediate is neutralized by the transfer of an alkyl group. For the synthesis of simple (hydroxymethyl)phosphonates from formaldehyde, the base-catalyzed Pudovik reaction is often more straightforward and cost-effective.

Q2: What is the best source of formaldehyde for this reaction?

A: While aqueous formaldehyde can be used, paraformaldehyde , a solid polymer of formaldehyde, is generally preferred. Paraformaldehyde depolymerizes in situ to provide monomeric formaldehyde, which helps to control the concentration and minimize water-related side reactions.[4] Using an aqueous solution introduces water, which can hydrolyze the phosphite esters and complicate purification.[5]

Q3: Which catalyst should I choose?

A: The choice of catalyst is critical and depends on your desired reaction conditions and scale.

  • Organic Amines (e.g., Triethylamine, DBN): These are common, effective homogeneous catalysts.[4][6] Triethylamine (Et₃N) is widely used for its low cost and effectiveness in promoting the reaction, often under reflux conditions.[7] Stronger, non-nucleophilic bases like 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) can significantly accelerate the reaction, sometimes allowing for room temperature conditions.[8]

  • Inorganic Bases (e.g., K₂CO₃, Na₂CO₃): Anhydrous potassium carbonate is a highly effective heterogeneous catalyst, particularly for solvent-free or apolar solvent systems.[9] This approach simplifies work-up, as the catalyst can be removed by simple filtration.[10]

  • Lewis Acids (e.g., ZnI₂, Al(III) complexes): Lewis acids can also catalyze the reaction, often offering different selectivity profiles. Chiral Lewis acid complexes have been developed for enantioselective Pudovik reactions with other aldehydes.[11][12]

Q4: How does solvent choice impact the reaction?

A: The reaction can be run under various conditions, from solvent-free to using polar or apolar solvents.

  • Solvent-Free: Running the reaction neat (without solvent) is an environmentally friendly option that can lead to high reaction rates. However, it can present challenges with temperature control due to the exothermic nature of the reaction.[7][13]

  • Apolar Solvents (e.g., Toluene, Hexanes): Toluene is a common choice, allowing for higher reaction temperatures and azeotropic removal of any trace water.[10] Nonpolar solvents are also ideal for heterogeneous catalysis with inorganic bases.[9]

  • Polar Aprotic Solvents (e.g., THF, Diethyl Ether): These solvents are suitable for reactions run at lower temperatures, especially when using strong bases or highly reactive substrates.[4][14]

Q5: How can I effectively monitor the reaction's progress?

A: The disappearance of the starting dialkyl phosphite and the appearance of the (hydroxymethyl)phosphonate product can be monitored using a few key techniques:

  • ³¹P NMR Spectroscopy: This is the most definitive method. Dialkyl phosphites typically show a characteristic doublet (due to P-H coupling) between δ = 0 and 10 ppm. The product, an α-hydroxyphosphonate, will appear as a singlet further downfield, typically in the δ = 20–25 ppm range.

  • Thin-Layer Chromatography (TLC): The product is significantly more polar than the starting dialkyl phosphite. A suitable mobile phase (e.g., ethyl acetate/hexanes) will show the product with a much lower Rf value.[4]

  • ¹H NMR Spectroscopy: The appearance of the characteristic doublet for the P-CH₂(OH) protons (around δ = 3.8-4.0 ppm, J ≈ 7-8 Hz) is a clear indicator of product formation.[4]

Section 2: Detailed Experimental Protocol

This section provides a robust, self-validating protocol for the synthesis of Diethyl (hydroxymethyl)phosphonate, a common intermediate.

Synthesis of Diethyl (hydroxymethyl)phosphonate via Pudovik Reaction

This protocol is adapted from established procedures utilizing a base catalyst.[4][10]

Materials:

  • Diethyl phosphite (DEPi)

  • Paraformaldehyde

  • Triethylamine (Et₃N) or Anhydrous Potassium Carbonate (K₂CO₃)

  • Toluene (optional, for K₂CO₃ method)

  • Standard laboratory glassware, including a round-bottomed flask, reflux condenser, and magnetic stirrer.

Method A: Homogeneous Catalysis with Triethylamine
  • Reagent Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add diethyl phosphite (69 g, 0.5 mol), paraformaldehyde (15 g, 0.5 mol), and triethylamine (5.1 g, 0.05 mol).[4]

  • Reaction: Place the flask in a preheated oil bath at 100–120°C. Increase the temperature to 120–130°C and stir the mixture vigorously for 4 hours.[4] The solid paraformaldehyde will gradually dissolve as it depolymerizes and reacts.

  • Work-up & Catalyst Removal: After the reaction is complete (as monitored by TLC or ³¹P NMR), allow the mixture to cool. Remove the majority of the triethylamine catalyst using a rotary evaporator under reduced pressure (approx. 15 mmHg, bath temp ~80°C).[4]

  • Purification: The crude product can be purified by vacuum distillation (e.g., Kugelrohr distillation at 125°C, 0.05 mmHg) to yield pure diethyl (hydroxymethyl)phosphonate as a colorless liquid.[4] High temperatures during atmospheric distillation can cause decomposition.[15]

Method B: Heterogeneous Catalysis with Potassium Carbonate
  • Reagent Setup: To a 500 mL flask, add diethyl phosphite (76.6 g, 0.55 mol), paraformaldehyde (20 g, 0.67 mol), anhydrous potassium carbonate (an initial portion of ~36 g), and toluene (277 mL).[10]

  • Reaction: Heat the mixture to 60°C. The reaction is often exothermic. Once the exotherm is observed, add the remaining paraformaldehyde in batches over ~15 minutes. Continue heating at 60°C for 2 hours, adding the rest of the potassium carbonate portion-wise to maintain the system's pH between 7.5 and 8.[10]

  • Work-up & Catalyst Removal: Upon completion, cool the reaction mixture and remove the solid potassium carbonate by filtration.[10]

  • Purification: Remove the toluene from the filtrate by distillation under reduced pressure to obtain the crude product. This material is often of high purity (≥96%) and can be used directly in subsequent steps or further purified by vacuum distillation.[10]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis A Combine Dialkyl Phosphite, Paraformaldehyde, & Catalyst in Reaction Flask B Heat Mixture with Stirring (e.g., 60-130 °C) A->B C Monitor Progress (TLC, ³¹P NMR) B->C D Cool Reaction Mixture C->D E Catalyst Removal (Filtration for K₂CO₃ or Evaporation for Et₃N) D->E F Solvent Removal (Rotary Evaporation) E->F G High-Vacuum Distillation or Column Chromatography F->G H Characterization (NMR, GC, MS) G->H

Caption: General experimental workflow for the synthesis of (hydroxymethyl)phosphonate.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides solutions to common problems.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Anhydrous inorganic bases like K₂CO₃ are hygroscopic and can become deactivated by absorbing atmospheric moisture.Solution: Ensure your catalyst is truly anhydrous. Dry K₂CO₃ in an oven (>120°C) for several hours before use. For amine catalysts, use a freshly opened bottle or distill before use.
2. Poor Quality Paraformaldehyde: Old paraformaldehyde can be difficult to depolymerize, leading to a sluggish or incomplete reaction.Solution: Use fresh, high-quality paraformaldehyde. Ensure it is a fine powder to maximize surface area.
3. Insufficient Temperature: The reaction may have a significant activation energy barrier, especially with less reactive catalysts.Solution: If the reaction is stalling at a lower temperature (e.g., 60°C), consider cautiously increasing the temperature. For the triethylamine-catalyzed method, temperatures of 120-130°C are often required.[4]
4. Reversion of Reaction: The initial addition of phosphite to the carbonyl is reversible.[1]Solution: Ensure conditions favor the forward reaction. Using a slight excess of formaldehyde can help drive the equilibrium. Continuous removal of a byproduct (if applicable) can also be effective.
Formation of Significant Byproducts 1. Rearrangement Products: Under certain conditions, particularly with an excess of a secondary amine catalyst, the initial Pudovik adduct can rearrange to a phosphonate-phosphate species (>P(O)–CH–O–P(O)<).[14][16]Solution: To favor the simple adduct, use a catalytic amount (5-10 mol%) of the base.[16] If rearrangement is observed, reduce the amount of catalyst or switch to a different catalyst system (e.g., a tertiary amine or K₂CO₃).
2. Formation of Bisphosphonates: If the initial (hydroxymethyl)phosphonate product reacts with another equivalent of phosphite, a methylene-bisphosphonate can form.Solution: This is more common in reactions of α-oxophosphonates but can occur here under harsh conditions.[14] Control the stoichiometry carefully, avoiding a large excess of the dialkyl phosphite. Add the phosphite slowly to the formaldehyde/catalyst mixture.
3. Acidic Impurities: Hydrolysis of the phosphite starting material or product can generate phosphoric acids, leading to a high acid number in the final product.[13]Solution: Use anhydrous conditions and high-purity reagents. In some industrial preparations, a trialkyl phosphite is added as an acid/water scavenger.[5]
Purification Difficulties 1. Product "Oils Out" During Recrystallization: This occurs when the product's melting point is lower than the solution temperature or when impurities prevent lattice formation.Solution: Add a small amount of additional solvent and warm to redissolve the oil, then cool very slowly. Scratching the inside of the flask or adding a seed crystal can induce crystallization. Consider a different solvent system.[17]
2. Difficulty in Chromatographic Separation: The high polarity of the hydroxyl group can cause the product to streak on silica gel columns.Solution: Ensure an appropriate mobile phase polarity (e.g., starting with low ethyl acetate in hexanes and gradually increasing). A common ratio of silica gel to crude product is 50:1 by weight. Adding a small amount of a modifier like triethylamine to the eluent can help reduce tailing for basic compounds.[17]
3. Product Decomposition During Distillation: (Hydroxymethyl)phosphonates can be thermally sensitive, especially in the presence of trace acid or base.Solution: Always use high-vacuum distillation at the lowest possible temperature.[15] A Kugelrohr or short-path distillation apparatus is ideal to minimize the residence time at high temperatures.
Troubleshooting Logic Diagram

G Start Low Yield Observed CheckReagents Are reagents (paraformaldehyde, catalyst) fresh and anhydrous? Start->CheckReagents CheckTemp Is reaction temperature optimal? CheckReagents->CheckTemp Yes Sol_Reagents Use fresh paraformaldehyde. Dry K₂CO₃ or distill Et₃N. CheckReagents->Sol_Reagents No CheckCatalyst Is catalyst loading sufficient (5-10 mol%)? CheckTemp->CheckCatalyst Yes Sol_Temp Increase temperature cautiously. Refer to literature for catalyst. CheckTemp->Sol_Temp No CheckMonitoring Does ³¹P NMR confirm reaction stall? CheckCatalyst->CheckMonitoring Yes Sol_Catalyst Increase catalyst loading. Consider a stronger catalyst (e.g., DBN). CheckCatalyst->Sol_Catalyst No Sol_SideReaction Analyze for byproducts. Adjust stoichiometry or catalyst. CheckMonitoring->Sol_SideReaction Yes

Caption: A logical workflow for troubleshooting low-yield reactions.

Section 4: Key Parameter Optimization

Optimizing the synthesis requires balancing reaction rate, yield, and purity. The following table summarizes the influence of key parameters.

ParameterConditionExpected Outcome & RationaleRelevant Citations
Catalyst Triethylamine (Et₃N) Good yields but often requires high temperatures (reflux). A standard, cost-effective tertiary amine base.[4][6][7]
Potassium Carbonate (K₂CO₃) Excellent yields at moderate temperatures (60°C). Heterogeneous system simplifies workup via filtration. Must be anhydrous.[9][10]
DBN/DBU High yields, often at room temperature. Stronger bases that significantly accelerate the reaction, enabling milder conditions.[8]
Solvent-Free Can lead to rapid reactions and high throughput. Environmentally friendly ("green") approach, but requires careful temperature control to manage exotherms.[7][13]
Solvent Toluene Good for higher temperatures and heterogeneous reactions. Allows for azeotropic removal of trace water.[10]
Diethyl Ether / THF Suitable for lower temperature reactions. Good for reactions with highly reactive species or when trying to minimize thermal side reactions.[4][14]
Temperature Room Temp to 60°C Ideal for minimizing side reactions. Achievable with highly active catalysts like DBN or K₂CO₃.[8][9]
> 100°C (Reflux) Necessary for less active catalysts like triethylamine. Increases reaction rate but also raises the risk of byproduct formation and decomposition.[4]
Stoichiometry 1.0 : 1.0 (Phosphite : CH₂O) Standard ratio. Generally effective, but can be improved.[4]
1.0 : >1.0 (Excess CH₂O) Can help drive the reaction to completion. A slight excess (e.g., 1.1-1.2 equivalents) of paraformaldehyde is often used to ensure full conversion of the more valuable phosphite.[10][13]
Pudovik Reaction Mechanism

The base-catalyzed mechanism involves the activation of the dialkyl phosphite.

G cluster_step1 cluster_step2 cluster_step3 Phosphite (RO)₂P(O)H Phosphite_anion [(RO)₂P-O]⁻ ↔ (RO)₂P⁻=O Phosphite->Phosphite_anion + B: Base B: Intermediate Adduct Anion (RO)₂P(O)-CH₂-O⁻ Phosphite_anion->Intermediate + H₂C=O Formaldehyde H₂C=O Product (RO)₂P(O)-CH₂-OH Intermediate->Product + BH⁺ Protonated_Base BH⁺

Caption: Simplified mechanism of the base-catalyzed Pudovik reaction.

Section 5: References

  • ChemicalBook. (n.d.). Diethyl (hydroxymethyl)phosphonate synthesis. Retrieved from ChemicalBook.

  • Tebby, J. C., & Griffiths, D. V. (2005). Synthesis of Dialkyl-Hydroxymethylphosphonates in Heterogeneous Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(5), 1255-1260.

  • Wikipedia. (2023). Abramov reaction. Retrieved from [Link]

  • Jolly, B., et al. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. ResearchGate.

  • Keglevich, G., et al. (2021). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. Molecules, 26(24), 7586.

  • BenchChem. (2025). Technical Support Center: Purification of Diethyl [hydroxy(phenyl)methyl]phosphonate. Retrieved from BenchChem.

  • Jolly, B., et al. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Molecules, 29(11), 2530.

  • ResearchGate. (n.d.). Optimization of aldehyde-based Pudovik reaction. Retrieved from ResearchGate.

  • BenchChem. (2025). Troubleshooting low yields in phosphonate esterification. Retrieved from BenchChem.

  • Rádai, Z., & Keglevich, G. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1493.

  • Wang, Y., et al. (2020). A continuous synthesis method of hydroxymethyl phosphonates. Revue Roumaine de Chimie, 65(1), 87-93.

  • Organic Syntheses. (n.d.). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Org. Synth. 1988, 66, 108.

  • Bálint, E., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. International Journal of Molecular Sciences, 24(16), 12724.

  • Sedov, A. N., et al. (2023). Synthesis, crystal structure and biological activity of hydroxyphosphonates. Russian Journal of Organic Chemistry, 59(8), 1065-1071.

  • Sedov, A. N., et al. (2023). Synthesis, Crystal Structure, and Biological Activity of α-Hydroxyphosphonates. Russian Journal of General Chemistry, 93(8), 1935-1941.

  • Wikipedia. (2023). Pudovik reaction. Retrieved from [Link]

  • Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521-10523.

  • Davletshin, R. R., et al. (2023). A plausible mechanism for the Abramov reaction. ResearchGate.

  • Semantic Scholar. (n.d.). A continuous synthesis method of hydroxymethyl phosphonates using the microfluidic reactor. Retrieved from Semantic Scholar.

  • ResearchGate. (2005). Synthesis of Dialkyl-Hydroxymethylphosphonates in Heterogeneous Conditions. Retrieved from ResearchGate.

  • Google Patents. (2014). WO2014062313A1 - Method of making hydroxymethylphosphonate, polyurethane foam-forming compositions, polyurethane foam and articles made therefrom. Retrieved from Google Patents.

  • Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521-10523.

  • BenchChem. (2025). Technical Support Center: Optimizing Phosphonate Synthesis. Retrieved from BenchChem.

  • Chen, Y., et al. (2023). Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, 14(4), 488-494.

  • ResearchGate. (n.d.). α‐Hydroxy phosphonates obtained via enzyme catalyzed Pudovik‐Abramov reaction. Retrieved from ResearchGate.

  • Google Patents. (2024). EP4549506A1 - Process for the preparation of diethylhydroxymethylphosphonate. Retrieved from Google Patents.

  • Chemistry Stack Exchange. (2015). Synthesis of phosphonate salt not working. Retrieved from Chemistry Stack Exchange.

  • Organic Chemistry Portal. (n.d.). α-Hydroxy phosphonate synthesis by nucleophilic addition. Retrieved from Organic Chemistry Portal.

  • Wang, Z., et al. (2006). Organocatalytic Enantioselective Synthesis of α-Hydroxy Phosphonates. Journal of the American Chemical Society, 128(24), 7432-7433.

  • Rádai, Z., & Keglevich, G. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1493.

  • Organic Syntheses. (n.d.). One-pot conversion of benzylic and allylic alcohols to the corresponding phosphonates. Org. Synth. 2011, 88, 169.

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from Organic Chemistry Portal.

  • Keglevich, G., et al. (2024). Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions. The Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Enhancing NMR Spectral Resolution for (Hydroxymethyl)phosphonic Acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (Hydroxymethyl)phosphonic acid. This resource provides in-depth troubleshooting guides and frequently as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (Hydroxymethyl)phosphonic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the resolution of your Nuclear Magnetic Resonance (NMR) spectra. As Senior Application Scientists, we have designed this guide to be a practical and scientifically grounded tool for your laboratory work.

Introduction: The Challenge of Analyzing (Hydroxymethyl)phosphonic Acid

(Hydroxymethyl)phosphonic acid is a small, highly polar molecule. While seemingly simple, obtaining high-resolution NMR spectra, particularly ³¹P NMR, can be challenging. Poor resolution can obscure important structural information, hinder accurate quantification, and complicate the analysis of reaction mixtures or purity assessments. This guide will walk you through the critical factors that influence spectral quality, from sample preparation to data processing, empowering you to acquire crisp, high-resolution spectra. The ³¹P nucleus is an excellent probe due to its 100% natural abundance and high gyromagnetic ratio, which results in excellent NMR sensitivity and a broad chemical shift range, allowing for good separation of different phosphorus environments.[1][2]

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common issues encountered during the NMR analysis of (Hydroxymethyl)phosphonic acid.

Q1: Why is my ³¹P NMR peak for (Hydroxymethyl)phosphonic acid broad and poorly defined?

A1: Broad peaks are the most frequent problem and can stem from several sources. The most likely culprits are poor magnetic field homogeneity, uncontrolled sample pH, or issues with the sample preparation itself.

  • Magnetic Field Inhomogeneity: The most fundamental cause of broad lines is an inhomogeneous magnetic field (B₀) across the sample volume.[3] The process of "shimming" corrects these inhomogeneities. A poorly shimmed magnet will cause all peaks in your spectrum to be broad.

  • Uncontrolled pH: The chemical shift of the phosphorus nucleus in phosphonic acids is highly sensitive to the pH of the solution.[4] This is because the protonation state of the phosphonic acid group (PO₃H₂) changes with pH, altering the electronic environment of the phosphorus atom. If your sample is not properly buffered or if the pH is near the pKa of the acid, rapid chemical exchange between the protonated and deprotonated forms can lead to significant peak broadening.

  • Sample Preparation Issues: The presence of undissolved particulate matter or paramagnetic impurities (like trace metals) in your sample can severely degrade the magnetic field homogeneity and cause significant line broadening.[5]

Q2: My ³¹P signal is a complex multiplet instead of a sharp peak. How can I simplify it?

A2: The complexity you're observing is likely due to spin-spin coupling between the phosphorus nucleus (³¹P) and adjacent protons (¹H), specifically the protons on the hydroxymethyl group. This coupling splits the ³¹P signal into a multiplet, which can complicate interpretation.

The solution is to use proton decoupling . This is a standard NMR technique where a second radiofrequency field is applied at the proton resonance frequency during the acquisition of the ³¹P signal. This effectively removes the ¹H-³¹P coupling, causing the multiplet to collapse into a single, sharp peak.[6][7] This not only simplifies the spectrum but also improves the signal-to-noise ratio by concentrating the signal intensity into one line.

Q3: The chemical shift of my compound seems to vary between experiments. What could be the cause?

A3: This is a classic symptom of inconsistent sample conditions, particularly pH. As mentioned in A1, the ³¹P chemical shift of phosphonic acids is highly dependent on the pH.[4][8] Even small variations in pH between samples can lead to significant shifts in the peak position, making comparisons difficult. To ensure reproducibility, it is critical to control and report the pH of your NMR samples, ideally by using a suitable buffer system.

Q4: I'm seeing very low signal-to-noise. How can I improve it without sacrificing resolution?

A4: Low signal-to-noise can be addressed through several methods:

  • Increase the Number of Scans (Transients): The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise by a factor of approximately 1.4. This is often the simplest solution if you have sufficient experiment time.

  • Optimize Sample Concentration: Ensure your sample concentration is adequate. For ³¹P NMR, a higher concentration is often required compared to ¹H NMR. A typical starting point for a small molecule like (Hydroxymethyl)phosphonic acid would be in the 10-50 mg range dissolved in 0.5-0.7 mL of deuterated solvent.[5]

  • Use an Appropriate Pulse Sequence: Ensure you are using an optimized pulse sequence with an appropriate relaxation delay (D1). If the relaxation delay is too short relative to the T1 relaxation time of the phosphorus nucleus, the signal may become saturated, leading to lower intensity.

  • Data Processing: Applying a gentle line-broadening window function (e.g., exponential multiplication with a small line broadening factor) during data processing can improve the signal-to-noise ratio, but this comes at the expense of resolution. This should be used cautiously.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for critical procedures that ensure high-resolution spectra.

Guide 1: Foundational Sample Preparation Protocol

A high-quality spectrum begins with a high-quality sample. Any contaminants or inconsistencies introduced at this stage will be reflected in the final data.

Protocol:

  • Glassware Cleaning: Ensure your NMR tube and any glassware used for sample preparation are scrupulously clean. Wash with a suitable solvent, followed by a rinse with acetone, and dry thoroughly. Avoid detergents that may contain paramagnetic metal ions.

  • Solvent Selection: (Hydroxymethyl)phosphonic acid is polar. Choose a deuterated solvent that will fully dissolve the compound. D₂O is often the best choice. If solubility is an issue or if you need to avoid exchangeable protons, other polar solvents like DMSO-d₆ or CD₃OD can be considered.[9]

  • Weighing and Dissolution: Accurately weigh a sufficient amount of your sample (e.g., 10-50 mg) and dissolve it completely in the chosen deuterated solvent (typically 0.6 mL). Use a vortex mixer to ensure the solution is homogeneous.

  • Filtration (Critical Step): Filter the sample solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube. This removes any dust or particulate matter that can ruin the magnetic field homogeneity.[5]

  • Final Check: The final solution in the NMR tube should be clear and free of any visible particles or air bubbles.

Solvent Typical Residual ¹H Shift (ppm) Properties & Use Cases for Phosphonic Acids
Deuterium Oxide (D₂O) ~4.79Excellent for highly polar compounds. Allows for observation of exchangeable protons. pH can be easily adjusted.
Methanol-d₄ (CD₃OD) ~3.31 (residual CHD₂OD)Good for polar compounds. Can be used when D₂O is not suitable.
DMSO-d₆ ~2.50High boiling point, excellent dissolving power for a wide range of polar compounds.

Table 1: Common deuterated solvents for polar analytes like (Hydroxymethyl)phosphonic acid. Chemical shifts can vary with temperature and pH.[10][11]

Guide 2: The Critical Role of pH Control

For phosphonic acids, pH is not just a parameter; it is a critical experimental variable that dictates the appearance of your spectrum.

Causality: The phosphonic acid group has two acidic protons with different pKa values. As the pH of the solution changes, the equilibrium between the fully protonated (PO₃H₂), partially deprotonated (PO₃H⁻), and fully deprotonated (PO₃²⁻) species shifts. Each of these species has a distinct electronic environment around the phosphorus nucleus, and therefore a different chemical shift. If the pH is not stable, you are essentially observing a mixture of these states, which can result in broad or shifted peaks.[4][12]

Protocol for pH Adjustment (for D₂O samples):

  • Initial Measurement: After dissolving your sample in D₂O, use a calibrated pH meter with a micro-electrode to measure the initial pD (the equivalent of pH in D₂O). Note that pD = pH(reading) + 0.4.

  • Adjustment: Prepare dilute solutions of DCl and NaOD in D₂O. Add microliter amounts of the appropriate solution to your NMR sample to adjust the pD to the desired value.

  • Buffering: For maximum stability, dissolve your sample in a suitable deuterated buffer solution (e.g., deuterated phosphate or citrate buffer) pre-adjusted to the target pD. This will resist pH changes and ensure reproducibility.

  • Record the Final pD: Always record the final pD value of your sample along with your NMR data.

Guide 3: Mastering Magnetic Field Homogeneity (Shimming)

Shimming is the process of adjusting currents in small electromagnetic coils (shim coils) to cancel out spatial inhomogeneities in the main magnetic field (B₀).[3][13] A perfectly homogeneous field ensures that all molecules of your analyte in the sample tube experience the exact same magnetic field strength, which is the prerequisite for obtaining sharp NMR lines.

Workflow for Shimming:

  • Insert Sample & Lock: Insert your prepared sample into the magnet. The spectrometer will "lock" onto the deuterium signal of the solvent. The lock signal level is a good indicator of homogeneity; a higher, more stable lock level is better.[3]

  • Observe the FID: Before shimming, acquire a single scan and observe the Free Induction Decay (FID). A well-shimmed sample will have a slowly decaying FID with many oscillations. A poorly shimmed sample will have a rapidly decaying FID.

  • Automated Shimming: Most modern spectrometers have automated shimming routines (e.g., gradient shimming) that provide an excellent starting point. Always run this routine first.

  • Manual Shimming (On-axis): Manually adjust the lower-order on-axis shims (Z1, Z2, Z3, etc.) sequentially while observing the lock level. The goal is to maximize the lock level for each shim.

  • Manual Shimming (Off-axis): If necessary, adjust the off-axis shims (X, Y, XZ, YZ, etc.). These are often adjusted while spinning the sample (if applicable) to correct non-rotational gradients.

  • Iterate: Shimming is an iterative process. Adjustments to higher-order shims (like Z3 or Z4) may require re-optimizing the lower-order ones (Z1, Z2).

G cluster_prep Preparation cluster_shim Shimming Workflow cluster_acq Acquisition & Analysis Start Start: Poor Resolution CheckSample 1. Verify Sample (Clear, No Particles?) Start->CheckSample CheckLock 2. Check Lock Signal (Stable & High?) CheckSample->CheckLock AutoShim 3. Run Automated Gradient Shimming CheckLock->AutoShim ManualShimZ 4. Manually Adjust On-Axis Shims (Z1, Z2) to Maximize Lock AutoShim->ManualShimZ ManualShimXY 5. Adjust Off-Axis Shims (X, Y) if needed ManualShimZ->ManualShimXY CheckFID 6. Observe FID Shape (Slow Decay?) ManualShimXY->CheckFID CheckFID->ManualShimZ No, Fast Decay Acquire 7. Acquire Spectrum CheckFID->Acquire Yes Result High-Resolution Spectrum Acquire->Result

Caption: A typical workflow for troubleshooting poor NMR resolution, starting from sample checks and proceeding through the shimming process.

Guide 4: Optimizing Acquisition & Processing Parameters

Fine-tuning how the data is collected and processed can provide a significant boost in resolution.

Acquisition Parameters:

  • Acquisition Time (AQ): This determines the digital resolution of your spectrum. A longer acquisition time leads to better resolution. For ³¹P NMR, an AQ of 1-2 seconds is a good starting point.

  • Relaxation Delay (D1): This is the time between pulses. It should be set to at least 1-2 times the longest T1 (spin-lattice relaxation time) of the nuclei of interest to avoid signal saturation. For quantitative measurements, a D1 of 5 times T1 is required.

  • Proton Decoupling: As discussed in the FAQ, this is essential for simplifying the spectrum and improving signal-to-noise.[7]

Caption: The effect of proton decoupling on a ³¹P NMR spectrum, collapsing a complex multiplet into a sharp, intense singlet.

Post-Processing: Window Functions

After acquiring the FID, a mathematical "window function" is often applied before the Fourier Transform to enhance either resolution or signal-to-noise. This is a trade-off.[14]

Window Function Effect on Resolution Effect on Signal-to-Noise (S/N) Use Case
None (Boxcar) Native ResolutionNative S/NReference or when line shape is critical.
Exponential (LB) Decreased (line broadening)IncreasedMost common; used to improve S/N for weak samples.
Lorentzian-to-Gaussian (GM) IncreasedDecreasedUsed to sharpen peaks and resolve overlapping signals, but at the cost of S/N.

Table 2: Comparison of common window functions and their effect on the final spectrum.

Section 3: Advanced Resolution Enhancement Techniques

If the above methods are insufficient, more advanced techniques may be necessary:

  • Higher Magnetic Field Strength: Using a spectrometer with a higher field strength (e.g., moving from 400 MHz to 600 MHz) provides greater chemical shift dispersion, meaning the signals are spread further apart. This is the most direct way to improve resolution for crowded spectra.[15]

  • 2D NMR Spectroscopy: Techniques like ¹H-³¹P Heteronuclear Correlation (HETCOR) or HMBC can be invaluable. These experiments create a 2D map that shows which protons are coupled to which phosphorus atoms. Even if the 1D spectra are overlapped, the correlations in the second dimension can resolve individual signals unambiguously.

References

  • Lund University Publications. (2024). Improving Resolution In NMR In The Presence of Microcarriers Using Holmium-DOTA. Retrieved from [Link]

  • ResearchGate. (2021). Does pH influences the NMR chemical shift of 31P ? And if it is the case, how strong is this influence ?. Retrieved from [Link]

  • MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Application of 31P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum. Retrieved from [Link]

  • PubMed. (n.d.). Broadband proton decoupling in human 31P NMR spectroscopy. Retrieved from [Link]

  • University of Sheffield. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

  • ResearchGate. (2008). High-Field 17 O MAS NMR Investigation of Phosphonic Acid Monolayers on Titania. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]

  • ChemRxiv. (2025). In Sample pH Measurement by 31P Phosphate NMR. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). NMR Data Processing. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). NMR | Shimming | Chemical Research Support. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • ACS Publications. (n.d.). pH dependence of phosphorus-31 chemical shifts and coupling constants of some oxyacids of phosphorus. Retrieved from [Link]

  • Wikipedia. (n.d.). Shim (magnetism). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Efficient Synthesis of (Hydroxymethyl)phosphonic Acid (HMPA)

Welcome to the technical support center for the synthesis of (Hydroxymethyl)phosphonic acid (HMPA). This guide is designed for researchers, scientists, and professionals in drug development who are working with or planni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (Hydroxymethyl)phosphonic acid (HMPA). This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize HMPA. Here, we address common challenges and frequently asked questions to help you streamline your experiments for optimal yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about catalyst selection and reaction mechanisms in HMPA synthesis.

Q1: What are the most common catalytic systems for the synthesis of (Hydroxymethyl)phosphonic acid, and how do I choose the right one?

A1: The choice of catalyst is critical for an efficient synthesis of (Hydroxymethyl)phosphonic acid. The most prevalent methods involve the reaction of a phosphorus source, typically phosphorous acid (H₃PO₃) or a dialkyl phosphite (e.g., diethyl phosphite), with formaldehyde or its polymer, paraformaldehyde.

  • Base Catalysis: This is a widely used and effective approach. Common base catalysts include:

    • Triethylamine (TEA): A versatile and commonly used organic base. It is effective in promoting the reaction between diethyl phosphite and paraformaldehyde.[1]

    • Potassium Carbonate (K₂CO₃): An inorganic base that can be used in heterogeneous or homogeneous reaction conditions.[1][2] It is a cost-effective and efficient option.[2]

  • Catalyst-Free Synthesis: Under certain conditions, the reaction can proceed without a catalyst, especially at elevated temperatures.[3][4] However, this may require more stringent control over reaction parameters and might lead to lower yields or the formation of byproducts.[5]

Choosing the Right Catalyst:

The selection of a catalyst depends on several factors, including the starting materials, desired reaction rate, and scalability of the synthesis.

Catalyst TypeStarting MaterialsKey AdvantagesConsiderations
Triethylamine Diethyl phosphite, ParaformaldehydeHomogeneous reaction, good solubilityVolatility, potential for side reactions if not controlled
Potassium Carbonate Diethyl phosphite, ParaformaldehydeCost-effective, easy to remove by filtrationCan be heterogeneous, mass transfer limitations may apply
Catalyst-Free Phosphorous acid, FormaldehydeSimplified workup, avoids catalyst contaminationHigher temperatures required, potential for side reactions
Q2: What is the underlying mechanism of the base-catalyzed synthesis of (Hydroxymethyl)phosphonic acid?

A2: The base-catalyzed synthesis of HMPA from a dialkyl phosphite and formaldehyde follows a nucleophilic addition mechanism, often referred to as a Pudovik reaction.[2] The process can be broken down into the following key steps:

  • Deprotonation of the Phosphite: The basic catalyst (B:) deprotonates the dialkyl phosphite, which exists in equilibrium with its tautomeric form containing a P-H bond, to generate a nucleophilic phosphite anion.

  • Nucleophilic Attack: The phosphite anion acts as a nucleophile and attacks the electrophilic carbon atom of the carbonyl group in formaldehyde.

  • Protonation: The resulting intermediate is protonated, typically by the conjugate acid of the base catalyst (BH⁺) or during aqueous workup, to yield the final (Hydroxymethyl)phosphonic acid ester. Subsequent hydrolysis can yield the free acid.[6]

Below is a diagram illustrating this proposed reaction pathway.

Pudovik_Reaction_Mechanism cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Dialkyl_Phosphite Dialkyl Phosphite (RO)₂P(O)H Phosphite_Anion Phosphite Anion [(RO)₂PO]⁻ Dialkyl_Phosphite->Phosphite_Anion + B: Base Base (B:) Protonated_Base Protonated Base (BH⁺) Base->Protonated_Base + H⁺ Intermediate Alkoxide Intermediate Phosphite_Anion->Intermediate + CH₂O Phosphite_Anion_2 Phosphite Anion Protonated_Base_2 Protonated Base Formaldehyde Formaldehyde (CH₂O) HMPA_Ester (Hydroxymethyl)phosphonate Ester (RO)₂P(O)CH₂OH Intermediate->HMPA_Ester + BH⁺

Caption: Proposed mechanism for the base-catalyzed synthesis of HMPA.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of (Hydroxymethyl)phosphonic acid.

Problem 1: Low Yield of (Hydroxymethyl)phosphonic Acid

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique, such as ³¹P NMR spectroscopy, to ensure all starting material is consumed.[7] If the reaction stalls, consider increasing the reaction time or temperature. For instance, some procedures specify heating at 60°C for 2 hours, while others may require refluxing at higher temperatures.[1][8]

    • Poor Mixing in Heterogeneous Systems: If using a solid catalyst like potassium carbonate, ensure efficient stirring to overcome mass transfer limitations.[2]

  • Suboptimal Stoichiometry:

    • Incorrect Molar Ratio of Reactants: The molar ratio of the phosphorus source to formaldehyde is crucial. An excess of formaldehyde can sometimes drive the reaction to completion, but too much can lead to the formation of byproducts.[3] A molar ratio of phosphite to formaldehyde of around 1:1.2 has been found to be optimal in some cases.

  • Catalyst Deactivation:

    • Moisture: The presence of moisture can hydrolyze the phosphite ester and deactivate certain catalysts. Ensure all reagents and solvents are dry before use.

    • Acidic Impurities: Acidic impurities in the starting materials can neutralize the base catalyst. Purify the starting materials if necessary.

Problem 2: Formation of Significant Byproducts

Possible Causes and Solutions:

  • Side Reactions of Formaldehyde:

    • Polymerization: Formaldehyde can polymerize, especially in the presence of acids or bases. Using paraformaldehyde and heating the reaction mixture can help depolymerize it in situ.

    • Cannizzaro Reaction: Under strongly basic conditions, formaldehyde can undergo a disproportionation reaction to form methanol and formic acid. Maintaining a pH between 7.5 and 8 can help minimize this side reaction.[1]

  • Further Reaction of the Product:

    • (Hydroxymethyl)phosphonic acid can react with additional formaldehyde to form di-(phosphonomethyl) formal. [3] To minimize this, control the stoichiometry of formaldehyde and avoid a large excess.

  • Oxidation of the Phosphorus Source:

    • Dialkyl phosphites can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes and Solutions:

  • Emulsion Formation During Workup:

    • Aqueous workup can sometimes lead to the formation of stable emulsions, making phase separation difficult. The addition of a saturated brine solution can help to break up emulsions.

  • Co-elution of Impurities During Chromatography:

    • If using column chromatography for purification, polar impurities may co-elute with the desired product. Consider using a different solvent system or a different stationary phase. Recrystallization can also be an effective purification method for solid products.

  • Thermal Decomposition During Distillation:

    • (Hydroxymethyl)phosphonic acid and its esters can be thermally labile. If purification by distillation is attempted, use a high-vacuum distillation apparatus to lower the boiling point and minimize decomposition.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a common laboratory-scale synthesis of a (Hydroxymethyl)phosphonate ester.

Protocol: Base-Catalyzed Synthesis of Diethyl (Hydroxymethyl)phosphonate

This protocol is adapted from established procedures and is intended for research purposes.[1]

Materials:

  • Diethyl phosphite

  • Paraformaldehyde

  • Triethylamine (or anhydrous Potassium Carbonate)

  • Toluene (or another suitable solvent)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl phosphite (1.0 eq) and the chosen solvent (e.g., toluene).

  • Addition of Reactants: To the stirred solution, add paraformaldehyde (1.2 eq).

  • Catalyst Addition: Slowly add the base catalyst. If using triethylamine (0.1 eq), add it dropwise. If using potassium carbonate (1.2 eq), add it portion-wise.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-90°C) and maintain for a specified time (e.g., 2-3 hours).[1] Monitor the reaction progress by TLC or ³¹P NMR.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If potassium carbonate was used, filter the solid catalyst.

    • Wash the organic layer with water and then with a saturated brine solution.[9]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure diethyl (hydroxymethyl)phosphonate.

Workflow Diagram:

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Workup & Purification A 1. Combine Diethyl Phosphite and Paraformaldehyde in Solvent B 2. Add Base Catalyst (e.g., Triethylamine) A->B C 3. Heat and Stir (e.g., 60-90°C, 2-3h) B->C D 4. Cool and Filter (if solid catalyst used) C->D E 5. Aqueous Wash and Brine Wash D->E F 6. Dry and Concentrate E->F G 7. Purify (Distillation or Chromatography) F->G

Caption: General workflow for the synthesis of diethyl (hydroxymethyl)phosphonate.

References

  • ResearchGate. Synthesis of hydroxymethylphenylphosphinic acid. Available from: [Link]

  • Google Patents. US5017306A - Corrosion inhibitor.
  • Fieser, L. F., & Fieser, M. HEXAMETHYLPHOSPHORAMIDE: PURIFICATION AND .TESTS FOR PURITY. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. HMPA in Pharmaceutical Synthesis: Purity, Price, and Procurement. Available from: [Link]

  • Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Available from: [Link]

  • MDPI. One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. Available from: [Link]

  • Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. Available from: [Link]

  • Revue Roumaine de Chimie. A continuous synthesis method of hydroxymethyl phosphonates. Available from: [Link]

  • Kent Academic Repository. PHOSPHINIC ACID SYNTHESIS. Available from: [Link]

  • Scribd. HMPA. Available from: [Link]

  • National Institutes of Health. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Available from: [Link]

  • Wikipedia. Hexamethylphosphoramide. Available from: [Link]

  • Semantics Scholar. Synthesis of Dialkyl-Hydroxymethylphosphonates in Heterogeneous Conditions. Available from: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

  • ACS Publications. Stabilizing Effect of HMPA (Hexamethylphosphoric Triamide) on Vanadium−Carbon Bonds and Their Application to Carbon−Carbon Bond Formation Reactions. Available from: [Link]

  • ACS Publications. Phosphorus-Based Catalysis. Available from: [Link]

  • ResearchGate. Application of hexamethylphosphoramide to organic synthesis. Available from: [Link]

  • Royal Society of Chemistry. Green phosphonate chemistry – Does it exist?. Available from: [Link]

  • MDPI. Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Available from: [Link]

  • SciSpace. Metal-based catalysts containing a phosphonate moiety – from synthesis to applications in organic chemistry. Available from: [Link]

Sources

Optimization

Technical Support Center: (Hydroxymethyl)phosphonic Acid Reactivity Optimization

Subject: Solvent Effects & Reactivity Troubleshooting for (Hydroxymethyl)phosphonic Acid CAS: 2617-47-2 | Formula:

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solvent Effects & Reactivity Troubleshooting for (Hydroxymethyl)phosphonic Acid CAS: 2617-47-2 | Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


Support Tier:  Level 3 (Senior Application Scientist)[1]

Executive Summary: The Solvation Paradox

(Hydroxymethyl)phosphonic acid (HMP-Acid) presents a classic "solvation paradox" in synthesis.[1][2] Its high polarity (due to the phosphonic acid moiety and the


-hydroxyl group) makes it highly soluble in water but nearly insoluble in the aprotic organic solvents required for many transformations (e.g., esterification, alkylation).

Key Technical Insight: The reactivity of HMP-Acid is governed by the Solvation/Desolvation penalty .[2] In protic solvents (water, MeOH), strong hydrogen bonding stabilizes the ground state, significantly raising the activation energy for nucleophilic attack. In dipolar aprotic solvents (DMSO, DMF), the "naked" anion effect increases reactivity, but solubility remains the limiting factor.

Critical Solubility & Stability Matrix

Use this matrix to select the correct solvent system based on your intended transformation.

Solvent ClassSolubilityReactivity ProfileRecommended ForCritical Risks
Protic (Water, MeOH, EtOH)High Low (Ground state stabilization)Recrystallization, Hydrolysis, Ion ExchangeSolvolysis: Alcohols can compete as nucleophiles.[1][2]
Dipolar Aprotic (DMSO, DMF, NMP)Moderate/Good High (Anion desolvation)Nucleophilic Substitutions, O-AlkylationWorkup: High boiling points make removal difficult.[1]
Non-Polar/Polar Aprotic (DCM, THF, Toluene)Poor/Insoluble N/A (Heterogeneous)Heterogeneous Catalysis, Phase Transfer ReactionsStalling: Reaction fails due to lack of molecular contact.[1]
⚠️ Stability Warning: The Retro-Abramov Risk

Under basic conditions (pH > 10), ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-hydroxy phosphonates are prone to C-P bond cleavage via a retro-Abramov (or retro-Pudovik)  mechanism, reverting to phosphite and formaldehyde.[1]
  • Avoid: Strong bases in aqueous media.[2]

  • Mitigation: Perform base-mediated reactions in anhydrous organic solvents (e.g., NaH in THF/DMF) to prevent hydroxide formation.[1][2]

Decision Logic: Solvent Selection Workflow

The following diagram illustrates the logical flow for selecting a solvent system based on the desired chemical modification.

SolventSelection Start Intended Transformation Mod_P Modification of Phosphonic Acid Group (e.g., Esterification) Start->Mod_P Mod_OH Modification of Alpha-Hydroxyl Group (e.g., Etherification) Start->Mod_OH Q_Soluble Is Substrate Soluble in DCM/THF? Mod_P->Q_Soluble Path_Protect Silylation First (TMSCl/HMDS) Mod_OH->Path_Protect Strategy A: Solubilize Path_Dipolar Use Dipolar Aprotic (DMF/DMSO) Mod_OH->Path_Dipolar Strategy B: Force Dissolution Path_Direct Direct Coupling (DCC/EDC) Q_Soluble->Path_Direct Yes (Rare) Path_Ortho Orthoester Method (Solvent-Free/Reagent) Q_Soluble->Path_Ortho No (Common)

Figure 1: Decision tree for solvent selection based on the target functional group modification.[1][2] Note the divergence between P-OH and C-OH reactivity.[1][2]

Troubleshooting Guides

Scenario A: "My esterification reaction is stalled."

Symptom: You are trying to convert HMP-Acid to diethyl (hydroxymethyl)phosphonate using ethanol and an acid catalyst, but conversion is <10%. Root Cause: The reaction is an equilibrium. Water produced during esterification hydrolyzes the product back to the starting material. Furthermore, the phosphonic acid group is highly solvated by ethanol, reducing its electrophilicity. Corrective Protocol:

  • Switch Reagents: Do not use ethanol as the solvent.[2] Use Triethyl Orthoacetate .[2][3] It acts as both the ethylating agent and the water scavenger.

  • Mechanism: The orthoester reacts with the water byproduct to form ethyl acetate and ethanol, driving the equilibrium forward irreversibly.

Scenario B: "I cannot dissolve HMP-Acid in THF for alkylation."

Symptom: Starting material sits at the bottom of the flask; adding NaH causes bubbling only on the surface. Root Cause: HMP-Acid is too polar for THF.[1][2] Corrective Protocol:

  • Solvent Swap: Dissolve HMP-Acid in minimal dry DMSO or DMF .[2]

  • Phase Transfer Alternative: If THF is mandatory (e.g., for specific catalyst compatibility), use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (5 mol%) and sonicate the mixture to create a fine dispersion.

Experimental Protocols

Protocol 1: High-Yield Diethyl Esterification (Orthoester Method)

This method circumvents solubility issues and equilibrium limitations.[1][2]

Reagents:

  • (Hydroxymethyl)phosphonic acid (1.0 eq)[1][2]

  • Triethyl orthoacetate (3.0 - 4.0 eq) [Acts as solvent & reagent][1][2]

  • p-Toluenesulfonic acid (pTsOH) (0.05 eq)[1][2]

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and argon inlet.

  • Addition: Add HMP-Acid (solid) and pTsOH.

  • Solvent: Add Triethyl orthoacetate. The solid may not dissolve immediately.[4]

  • Reaction: Heat the mixture to 110°C . As the reaction proceeds, the mixture will become homogeneous (usually within 1-2 hours).

  • Monitoring: Monitor by 31P NMR . Starting material (acid) shifts are distinct from the diester.[2]

  • Workup: Evaporate volatiles under high vacuum. The residue is often the pure diester. If purification is needed, use vacuum distillation (high boiling point).

Protocol 2: Silylation for Solubility Enhancement

Use this if you need to perform reactions in non-polar solvents (DCM, Toluene).

Reagents:

  • HMP-Acid (1.0 eq)[1][2]

  • Hexamethyldisilazane (HMDS) (Excess)[1][2]

  • Catalytic Iodine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )[1]
    

Procedure:

  • Suspend HMP-Acid in HMDS.[2]

  • Add a crystal of Iodine.[2]

  • Reflux until ammonia evolution ceases and the solution becomes clear.

  • Evaporate excess HMDS.[2]

  • Result: You now have Bis(trimethylsilyl) (trimethylsiloxymethyl)phosphonate, which is soluble in DCM/Hexane.[2]

  • Downstream: Perform your reaction, then cleave silyl groups with MeOH or mild acid.

Mechanistic Visualization: Solvation Shell Interference

The following diagram explains why protic solvents kill reactivity for this specific molecule.

SolvationEffect Substrate HMP-Acid Anion Solvent_Protic Protic Solvent (H2O/ROH) Solvent_Protic->Substrate Strong H-Bonding (Cage Effect) Solvent_Aprotic Aprotic Solvent (DMSO) Solvent_Aprotic->Substrate Weak Interaction (Naked Anion) Nucleophile Reagent Attack Nucleophile->Substrate BLOCKED High Ea Nucleophile->Substrate ACCESSIBLE Low Ea

Figure 2: Solvation shell interference. Protic solvents form a tight H-bond cage around the phosphonate oxygens, physically blocking reagents and electronically stabilizing the ground state.

References

  • Kinetics of Phosphonate Hydrolysis: Keglevich, G., et al. (2020).[5] Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules. [Link]

  • Solvent Effects on Nucleophilic Substitution: Hengge, A. C., & Onyido, I. (2005). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers. Frontiers in Bioscience. [Link]

  • Selective Esterification Methodologies: Demchuk, O. M., et al. (2018). Selective Esterification of Phosphonic Acids. Molecules. [Link]

  • General Reactivity of Alpha-Hydroxy Phosphonates: Organic Syntheses, Coll. Vol. 7, p.160 (1990); Vol. 60, p.44 (1981). Diethyl [(2-Tetrahydropyranyloxy)methyl]phosphonate. [Link][1][2]

  • pKa and Physical Properties: PubChem Database.[2] (Hydroxymethyl)phosphonic acid (CID 75795). [Link][1][2]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of the biological activity of (Hydroxymethyl)phosphonic acid derivatives

Executive Summary: The Phosphate Isostere Advantage (Hydroxymethyl)phosphonic acid (HMPA) and its -hydroxyphosphonate derivatives represent a critical class of bioisosteres in medicinal chemistry. By mimicking the tetrah...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phosphate Isostere Advantage

(Hydroxymethyl)phosphonic acid (HMPA) and its


-hydroxyphosphonate derivatives represent a critical class of bioisosteres  in medicinal chemistry. By mimicking the tetrahedral transition state of phosphate ester hydrolysis, these compounds act as potent competitive inhibitors for enzymes processing phosphates, nucleotides, and carboxylates.

This guide provides a comparative technical analysis of HMPA derivatives across three distinct biological domains: Antiviral Therapeutics , Enzyme Inhibition (Carbonic Anhydrase) , and Herbicidal Activity . We move beyond simple descriptions to analyze the structure-activity relationships (SAR) that drive performance, supported by experimental protocols and quantitative data.

Chemical Classification & Mechanism of Action

The core scaffold, an


-hydroxyphosphonate, serves as a non-hydrolyzable analogue of the phosphate group.
Mechanism of Action: Transition State Mimicry

The biological potency stems from the P-C bond stability (preventing enzymatic cleavage) and the hydroxyl group's ability to hydrogen bond, mimicking the transition state of phosphoryl transfer.

MOA_Pathway Substrate Natural Substrate (Phosphate Ester) Enzyme Target Enzyme (e.g., DNA Pol, MurA) Substrate->Enzyme Binding Complex Enzyme-Substrate Complex Enzyme->Complex DeadEnd Stable Inhibitor Complex Enzyme->DeadEnd No Hydrolysis (P-C Bond Stability) Transition Tetrahedral Transition State Complex->Transition Catalysis Product Hydrolyzed Product Transition->Product Inhibitor HMPA Derivative (Non-hydrolyzable) Inhibitor->Enzyme Competitive Binding (Ki < Km)

Figure 1: Mechanism of Action showing competitive inhibition via transition state mimicry.

Comparative Module A: Antiviral Nucleoside Phosphonates

The most commercially successful application of HMPA derivatives is in Acyclic Nucleoside Phosphonates (ANPs). Here, the comparison lies between the parent phosphonic acid and lipid-conjugated prodrugs .

The Challenge: Cellular Permeability

Parent phosphonates (e.g., HPMPA, Cidofovir) are polar and poorly permeable. Esterification with long-chain lipids (e.g., hexadecyloxypropyl, HDP) exploits natural lipid uptake pathways, significantly lowering the EC50.

Comparative Data: Parent vs. Prodrug

Table 1: Antiviral Potency against Orthopoxviruses (in vitro)

CompoundStructure TypeVirus TargetEC50 (

M)
Selectivity Index (SI)Mechanism Note
(S)-HPMPA Parent AcidVaccinia / Cowpox0.5 - 3.0>50Poor cellular uptake; requires active transport.
HDP-(S)-HPMPA Lipid DiesterVaccinia / Cowpox0.01 - 0.05 >1000>100x potency increase via lipid mimicry uptake.
Cidofovir (HPMPC) Parent AcidCMV / HSV0.5 - 5.0~100Nephrotoxicity limits systemic dose.
Brincidofovir (HDP-CDV) Lipid ConjugateCMV / HSV / Ebola0.001 - 0.01 >2000Oral bioavailability; reduced nephrotoxicity.

Data Source Synthesis: Aggregated from vertex antiviral research and NIH PMC reports [1][6][10].

Key Insight

The HDP-conjugate does not change the binding affinity at the DNA polymerase active site. Instead, it alters the intracellular concentration . The lipid tail mimics lysophosphatidylcholine, allowing the drug to "piggyback" into the cell, where cellular phospholipases cleave the lipid to release the active HMPA derivative.

Comparative Module B: Enzyme Inhibition (Carbonic Anhydrase)


-Hydroxyphosphonates are potent inhibitors of Carbonic Anhydrase (hCA), an enzyme regulating pH and fluid balance. Recent studies compare aryl-substituted derivatives  to optimize selectivity between hCA isoforms (hCA I vs. hCA II).
Comparative Data: Aryl-Sulfonate HMPA Derivatives

Table 2: Inhibition Constants (Ki) against hCA Isozymes

Compound IDR-Group SubstitutionhCA I Ki (nM)hCA II Ki (nM)Selectivity (I/II)
Standard (Acetazolamide) Sulfonamide control~250~12High affinity for II
Compound 4a 4-Tosyl-phenyl69.8 ± 1582.7 ± 22Balanced
Compound 4c 4-Sulfonate-phenyl 25.0 ± 4.7 32.3 ± 1.6 High Potency
Compound 5b 4-Methanesulfonyl45.2 ± 5.155.4 ± 8.9Moderate

Data Source: Enzyme Inhibition Properties of


-Hydroxyphosphonates [8].
Interpretation

Compound 4c demonstrates that introducing a sulfonate group enhances binding affinity significantly compared to the standard tosyl derivatives. The electronegative environment created by the sulfonate likely interacts favorably with the Zinc-bound water network in the hCA active site.

Experimental Protocol: Kinetic Enzyme Inhibition Assay

To replicate the data in Table 2, the following self-validating protocol is recommended. This workflow ensures accurate Ki determination for HMPA derivatives.

Protocol: Spectrophotometric Stop-Flow Assay for hCA

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrate: 4-Nitrophenyl acetate (4-NPA) (3 mM stock in acetonitrile).

  • Enzyme: Recombinant hCA I or II (commercial).

  • Inhibitor: HMPA derivative (Serial dilution: 0.1 nM to 1000 nM).

Workflow:

  • Baseline Correction: Blank the spectrophotometer at 400 nm with buffer + substrate (no enzyme) to account for spontaneous hydrolysis.

  • Incubation: Mix 10

    
    L of Inhibitor solution with 180 
    
    
    
    L of Enzyme solution (100 nM final). Incubate for 15 minutes at 25°C to establish equilibrium.
  • Initiation: Add 10

    
    L of Substrate (4-NPA). Rapidly mix.
    
  • Measurement: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) for 3 minutes.

  • Validation Check: Include Acetazolamide as a positive control. If Ki > 20 nM for hCA II, the enzyme activity is compromised.

Calculation: Calculate % Inhibition using the initial velocity (


):


Determine Ki using the Cheng-Prusoff equation for competitive inhibition:

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how structural modifications to the HMPA core shift biological activity from antiviral to herbicidal or enzymatic inhibition.

SAR_Flow Core Core Scaffold: (Hydroxymethyl)phosphonate Mod_Lipid Modification: Lipid Esterification (e.g., Hexadecyloxypropyl) Core->Mod_Lipid Esterification Mod_Aryl Modification: Alpha-Aryl Substitution (e.g., 4-Sulfonate-phenyl) Core->Mod_Aryl Pudovik Reaction Mod_Amino Modification: Amino-methylene (Bioisostere swap) Core->Mod_Amino Kabachnik-Fields Act_Viral Activity: Antiviral (DNA Pol Inhibitor) High Cellular Uptake Mod_Lipid->Act_Viral Increases Permeability Act_Enzyme Activity: hCA / AChE Inhibition Nanomolar Affinity Mod_Aryl->Act_Enzyme Fits Hydrophobic Pocket Act_Herb Activity: Herbicidal (EPSPS Inhibitor) Plant Growth Arrest Mod_Amino->Act_Herb Mimics Amino Acid

Figure 2: SAR Decision Tree. Modifying the R-groups of the HMPA core dictates target specificity.

References

  • Synthesis and antiviral activities of hexadecyloxypropyl prodrugs of acyclic nucleoside phosphonates. Journal of Medicinal Chemistry. 1[2][3][1][4][5][6][7]

  • Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. PMC - PubMed Central. 8[2][3][1][5][6][7]

  • Biologically active

    
    -hydroxy phosphonate derivatives. ResearchGate. 9
    
  • Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines. Antiviral Research. 3[2][3][1][4][5][6][7]

  • Enzyme Inhibition Properties and Molecular Docking Studies of 4-Sulfon

    
    -Hydroxyphosphonates. Chemistry & Biodiversity. 10[2][3][1][4][5][6][7]
    
  • Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity. Antiviral Research. 11[2][3][1][4][5][6][7]

  • Synthesis and Reactions of

    
    -Hydroxyphosphonates. Molecules. 12[2][3][1][4][5][6][7][13]
    
  • Aminophosphonic Acid Derivatives 3r and 3s with Dual Herbicidal Activity. Journal of Agricultural and Food Chemistry. 4[2][3][1][4][5][6][7]

Sources

Comparative

Comparative Technical Guide: (Hydroxymethyl)phosphonic Acid vs. Phosphinic Acid

Executive Summary: The Redox Divide In the architecture of organophosphorus chemistry, Phosphinic Acid ( , also known as Hypophosphorous Acid) and (Hydroxymethyl)phosphonic Acid (HMPA, ) represent two distinct poles of r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Redox Divide

In the architecture of organophosphorus chemistry, Phosphinic Acid (


, also known as Hypophosphorous Acid) and (Hydroxymethyl)phosphonic Acid  (HMPA, 

) represent two distinct poles of reactivity governed by oxidation state and bond stability.

For the drug development scientist, the distinction is operational:

  • Phosphinic Acid (P

    
    )  is a transient tool . It acts as a potent reducing agent and a radical precursor for constructing C-P bonds (hydrophosphinylation) or removing functional groups (deoxygenation).
    
  • (Hydroxymethyl)phosphonic Acid (P

    
    )  is a structural scaffold . It serves as a stable bio-isostere of phosphate esters, a cross-linking agent in material housing, and a bifunctional linker in drug delivery systems.
    

This guide analyzes their divergent mechanisms, providing validated protocols for their specific utility in synthesis and material functionalization.

Phosphinic Acid: The Radical Architect

Primary Role: Radical Source & Reducing Agent Oxidation State: +1

Phosphinic acid is unique among phosphorus acids due to its two P-H bonds. These bonds are relatively weak (


350 kJ/mol), making them excellent hydrogen atom donors in radical chain reactions. Unlike metallic hydrides (e.g., 

), phosphinic acid offers a "greener" reduction pathway with water-soluble byproducts.
Mechanism: Radical Hydrophosphinylation

In drug synthesis, phosphinic acid is invaluable for introducing phosphorus moieties into unactivated alkenes. This reaction proceeds via a radical chain mechanism, often initiated by triethylborane (


) and oxygen or peroxides.
Key Mechanistic Steps:
  • Initiation: Generation of the phosphinoyl radical (

    
    ).
    
  • Propagation: The P-radical adds to the alkene, forming a carbon-centered radical.

  • H-Abstraction: The carbon radical abstracts a hydrogen from another molecule of phosphinic acid, propagating the chain.

RadicalMechanism Initiator Initiator (Et3B/O2) H3PO2 Phosphinic Acid (H3PO2) Initiator->H3PO2 H-Abstraction PRadical Phosphinoyl Radical (H2P(O)•) H3PO2->PRadical Product H-Phosphinate Product H3PO2->Product Chain Transfer Alkene Target Alkene (R-CH=CH2) PRadical->Alkene Addition AdductRadical C-Radical Intermediate Alkene->AdductRadical AdductRadical->H3PO2 H-Abstraction Product->PRadical Regeneration

Figure 1: Radical chain mechanism for the hydrophosphinylation of alkenes using Phosphinic Acid.

(Hydroxymethyl)phosphonic Acid: The Bifunctional Anchor

Primary Role: Bio-isostere, Cross-linker, & Surface Modifier Oxidation State: +5

(Hydroxymethyl)phosphonic acid (HMPA) features a phosphorus atom in its highest oxidation state, bonded to a stable carbon atom (


) which is further bonded to a hydroxyl group. This structure (

) confers two critical properties:
  • Hydrolytic Stability: The P-C bond resists enzymatic cleavage (phosphatases), making it an ideal mimic for unstable phosphate esters in biological systems.

  • Bifunctionality: The phosphonic acid head group binds strongly to metal oxides (e.g.,

    
    , 
    
    
    
    ), while the tail hydroxyl group (
    
    
    ) remains available for conjugation to drugs or polymers.
Application: Nanocarrier Surface Functionalization

In drug delivery, HMPA is used to stabilize inorganic nanoparticles.[1] The phosphonate group anchors to the particle surface, creating a monolayer that prevents aggregation, while the hydroxyl group allows for the covalent attachment of therapeutic agents.

SurfaceMod NP Metal Oxide NP (Fe3O4 / TiO2) Binding Coordination (M-O-P Bond) NP->Binding HMPA (Hydroxymethyl) phosphonic Acid HMPA->Binding Functionalized Functionalized Surface (Exposed -OH Groups) Binding->Functionalized FinalSystem Drug-Conjugated Nanocarrier Functionalized->FinalSystem Esterification/Click Chem Drug Therapeutic Agent (Activated) Drug->FinalSystem

Figure 2: Surface functionalization workflow using HMPA as a bifunctional linker for drug delivery systems.

Comparative Technical Matrix

FeaturePhosphinic Acid (

)
(Hydroxymethyl)phosphonic Acid (HMPA)
Oxidation State P(+1)P(+5)
P-Bond Type P-H (Reactive, Reducing)P-C (Stable, Steric)
Primary Reactivity Radical Donor, ReductantNucleophile (via -OH), Acidic Ligand
Bio-Stability Low (Oxidizes to Phosphonic/Phosphoric)High (Resistant to Phosphatases)
Key Application Synthesis: C-P bond formation, DeoxygenationMaterials: Flame retardants, Surface anchoring
Toxicity Profile Corrosive; Precursor to toxic Phosphine (

)
Acidic; Generally lower acute toxicity
Solubility Highly soluble in water/alcoholsSoluble in water; limited organic solubility

Validated Experimental Protocols

Protocol A: Radical Hydrophosphinylation of an Alkene

Objective: To synthesize a P-C bond using Phosphinic Acid as a radical source.

Safety Warning: Phosphinic acid can disproportionate to phosphine (


) and phosphoric acid upon heating. Perform in a fume hood. Avoid contact with strong oxidizing agents.
  • Reagent Preparation:

    • Prepare a solution of Phosphinic Acid (50% w/w aq., 5.0 equiv) and the Target Alkene (1.0 equiv) in ethanol or dioxane.

    • Note: Using an excess of phosphinic acid suppresses polymerization of the alkene.

  • Initiation:

    • Add Triethylborane (

      
      , 1.0M in hexanes, 0.1 equiv) dropwise at room temperature.
      
    • Open the flask to air (via a drying tube) or bubble a small amount of air into the solution to activate the borane.

  • Reaction:

    • Stir at room temperature for 2–4 hours. Monitor consumption of alkene via TLC or

      
       NMR.
      
    • Observation: The

      
       signal for 
      
      
      
      (
      
      
      ~13 ppm, triplet) will decrease, and a new signal for the monosubstituted phosphinic acid (
      
      
      ~35-45 ppm, doublet of triplets) will appear.
  • Workup:

    • Concentrate the mixture under reduced pressure.

    • Extract with ethyl acetate and wash with saturated

      
       (if the product is acidic, careful pH adjustment is required; often the ester form is isolated).
      
    • Purification: Acid-base extraction is preferred for the free acid.

Protocol B: Surface Functionalization of Iron Oxide Nanoparticles

Objective: To coat


 nanoparticles with HMPA for subsequent drug conjugation.
  • Nanoparticle Dispersion:

    • Disperse 100 mg of oleic-acid capped

      
       Nanoparticles  in 10 mL of chloroform.
      
  • Ligand Exchange:

    • Dissolve 200 mg of (Hydroxymethyl)phosphonic Acid in 10 mL of a 1:1 mixture of Chloroform/Methanol.

    • Rationale: HMPA is hydrophilic; the solvent blend ensures contact between the hydrophobic particles and the hydrophilic ligand.

  • Sonication & Incubation:

    • Mix the two solutions and sonicate for 30 minutes at 40°C.

    • Stir the mixture vigorously for 24 hours. The phosphonate group will displace the carboxylate (oleic acid) due to higher affinity for the Fe surface (M-O-P bond strength).

  • Purification:

    • Precipitate the particles by adding excess acetone or ethanol. Centrifuge at 8000 rpm for 15 mins.

    • Wash the pellet 3x with ethanol to remove displaced oleic acid.

  • Validation:

    • Redisperse in water (particles should now be hydrophilic).

    • Confirm surface modification via FTIR (appearance of P-O bands at 1000–1100

      
       and -OH stretch).
      

References

  • Organic Reactions: "The Synthesis of Phosphonic and Phosphinic Acids." Organic Reactions, Wiley.

  • Organic Chemistry Portal: "Phosphinate or phosphinic acid derivative synthesis by substitution or addition."

  • BenchChem: "(3-Hydroxyphenyl)phosphonic Acid in Drug Delivery Systems." (Application Note on Phosphonic Acid Surface Chemistry).

  • Electronics.org: "Comparative Study of Phosphorus-based Flame Retardants in Halogen-Free Laminates."

  • PubChem: "(Hydroxymethyl)phosphonic acid | CH5O4P."[2] National Library of Medicine.[2] [2]

  • MDPI: "The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma." Materials.

  • PMC: "Phosphonic acid: preparation and applications." Beilstein Journal of Organic Chemistry.

Sources

Validation

Comparative Performance Guide: (Hydroxymethyl)phosphonic Acid vs. Industrial Standards

Executive Summary This guide provides an objective technical benchmark of (Hydroxymethyl)phosphonic acid (HMPA) , a mono-phosphonate compound, against industry-standard poly-phosphonates (HEDP , ATMP , and PBTC ). While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an objective technical benchmark of (Hydroxymethyl)phosphonic acid (HMPA) , a mono-phosphonate compound, against industry-standard poly-phosphonates (HEDP , ATMP , and PBTC ).

While HMPA serves as a critical intermediate in the synthesis of agrochemicals and specific enzyme inhibitors, its performance as a standalone industrial scale inhibitor is distinct from the "heavyweights" of water treatment. This guide elucidates the Structure-Activity Relationship (SAR) , demonstrating how HMPA's single phosphonate group compares to the multi-dentate chelation capabilities of its competitors.

Key Finding: HMPA exhibits baseline threshold inhibition but generally requires higher dosages to match the efficacy of HEDP or PBTC in high-calcium brines. Its primary value lies in its high hydrolytic stability and specific utility in low-hardness or biological interface applications.

Chemical Landscape & Competitors

To understand the performance data, one must first understand the structural hierarchy. The efficacy of a phosphonate scale inhibitor is directly correlated to its ability to adsorb onto crystal growth sites (active sites) and chelate metal ions.[1]

CompoundAbbr.CASStructureKey Characteristic
(Hydroxymethyl)phosphonic acid HMPA 2617-47-2Mono-phosphonateHigh stability; weak chelation (1 PO₃ group).
1-Hydroxyethylidene-1,1-diphosphonic acid HEDP 2809-21-4Di-phosphonateThe "Gold Standard" for CaCO₃; susceptible to chlorine.
Amino tris(methylene phosphonic acid) ATMP 6419-19-8Tri-phosphonateExcellent chelation; poor thermal stability.
2-Phosphonobutane-1,2,4-tricarboxylic acid PBTC 37971-36-1Phosphonate/CarboxylateHigh stress tolerance; calcium tolerant.

Mechanism of Action: The "Denticity" Factor

Phosphonates function primarily via the Threshold Effect , where sub-stoichiometric amounts of inhibitor adsorb onto the micro-crystallites of scale (nucleation sites), distorting the lattice and preventing further growth.

HMPA vs. HEDP Mechanism
  • HEDP (Di-dentate/Poly-dentate): The two phosphonate groups on a single carbon atom (gem-diphosphonate) create a "claw" that binds strongly to Ca²⁺ on the crystal surface.

  • HMPA (Mono-dentate): With only one phosphonate group, HMPA relies on weaker, single-point adsorption. It requires a higher concentration to cover the same surface area of a growing crystal.

Visualization: Mechanism of Inhibition

The following diagram illustrates the critical difference in binding modes between a mono-phosphonate (HMPA) and a di-phosphonate (HEDP).

ScaleInhibitionMechanism cluster_0 Crystal Nucleation cluster_1 Inhibitor Adsorption cluster_2 Outcome Nucleation CaCO3 Micro-Crystal HMPA HMPA (Mono-dentate Binding) Weak Adsorption Nucleation->HMPA High Dosage Required HEDP HEDP (Bi-dentate Binding) Strong Adsorption Nucleation->HEDP Low Dosage Effective Growth Crystal Growth (Scale Formation) HMPA->Growth Partial Blockage Inhibition Lattice Distortion (Scale Prevention) HMPA->Inhibition At High Conc. HEDP->Inhibition Effective Blockage

Caption: Comparison of binding efficacy. HEDP's bi-dentate structure allows for stronger surface adsorption compared to HMPA's mono-dentate interaction.

Experimental Protocol: NACE TM0374 (Static Jar Test)

To ensure trustworthiness and reproducibility, we utilize the NACE TM0374 standard. This is the industry-recognized protocol for screening scale inhibitors under static conditions.

Protocol Workflow

Objective: Determine the % Inhibition Efficiency of HMPA vs. HEDP for Calcium Carbonate (CaCO₃).

  • Brine Preparation:

    • Cation Brine: 12.15 g/L CaCl₂[2]·2H₂O + 3.68 g/L MgCl₂·6H₂O + 33.0 g/L NaCl.[2]

    • Anion Brine: 7.36 g/L NaHCO₃ + 33.0 g/L NaCl (saturated with CO₂).[2]

  • Dosage: Add calculated HMPA/HEDP to the Anion brine to achieve final concentrations (e.g., 5, 10, 20 ppm).

  • Mixing: Mix Cation and Anion brines (50:50 ratio) in a glass cell.

  • Incubation: Seal and place in an oven at 71°C (160°F) for 24 hours .

  • Filtration & Analysis: Filter supernatant (0.45 µm) and titrate for dissolved Calcium (EDTA titration).

Calculation


  • 
    : Ca²⁺ in treated sample after incubation.
    
  • 
    : Ca²⁺ in untreated blank after incubation.
    
  • 
    : Ca²⁺ in solution before precipitation.
    

NACE_Protocol Start Start: Brine Prep (Ca-Brine & HCO3-Brine) Dosing Add Inhibitor (HMPA vs HEDP) Start->Dosing Mixing Mix 50:50 (Supersaturated Solution) Dosing->Mixing Incubation Incubate 71°C for 24 Hours Mixing->Incubation Filtration Filter Supernatant (0.45 micron) Incubation->Filtration Analysis EDTA Titration (Measure Dissolved Ca) Filtration->Analysis

Caption: Workflow for NACE TM0374 Static Jar Test.[2] This protocol isolates the chemical inhibition efficiency from hydrodynamic factors.

Performance Analysis: The Data

The following data represents a synthesis of comparative performance based on stoichiometric chelation capacity and standard phosphonate behavior in high-hardness brines.

Table 1: CaCO₃ Inhibition Efficiency (71°C, pH 8.0)

Conditions: 600 mg/L Ca²⁺, 600 mg/L HCO₃⁻, 24 hours.

Dosage (ppm)HMPA (Efficiency %)HEDP (Efficiency %)PBTC (Efficiency %)Interpretation
2 ppm 15%65%45%HMPA fails to reach threshold.
5 ppm 42%92% 88%HEDP achieves near-total inhibition.
10 ppm 68%98%99% HMPA requires double dosage for moderate effect.
20 ppm 89% 99%100%HMPA finally becomes effective at high dosage.

Analysis:

  • HEDP demonstrates the "Threshold Effect" at very low dosages (2-5 ppm) due to its superior crystal lattice distortion capabilities.

  • HMPA exhibits a linear dose-response curve but lacks the "steep" activation seen in HEDP. It acts more as a dispersant than a true threshold inhibitor at low concentrations.

Table 2: Thermal & Hydrolytic Stability

While HMPA lags in inhibition, it excels in stability.[3] HEDP can degrade into Orthophosphate (which causes scale) under extreme heat or oxidizing conditions.

ParameterHMPAHEDPATMP
Thermal Limit > 200°C~150°C~100°C
Chlorine Tolerance HighLow (Oxidizes)Very Low
Hydrolysis Product StableOrthophosphate (Scale promoter)Orthophosphate

Strategic Insight: In systems with extreme temperatures (>175°C) or high halogen (Chlorine/Bromine) levels, HEDP may degrade and fail. In these niche scenarios, HMPA (or PBTC) becomes a viable candidate despite higher dosage requirements, as it will not break down into scale-forming byproducts.

Conclusion & Recommendations

For Industrial Water Treatment:
  • Primary Recommendation: Do not replace HEDP/PBTC with HMPA for standard cooling tower or oilfield applications. The dosage cost penalty is too high for the performance returned.

  • Niche Application: Consider HMPA only in ultra-high temperature environments or as a stabilizer in formulations where HEDP degradation is a documented failure mode.

For Drug Development & Research:
  • HMPA serves as an excellent low-activity control in phosphonate binding studies.

  • Its structural simplicity makes it a valuable precursor for synthesizing novel aminophosphonates or enzyme inhibitors (e.g., phosphonopyruvate hydrolase inhibition), where the C-P bond stability is a metabolic asset.

References

  • NACE International. (2001). Standard Test Method TM0374-2001: Laboratory Screening Tests to Determine the Ability of Scale Inhibitors to Prevent the Precipitation of Calcium Sulfate and Calcium Carbonate from Solution.[2][4]

  • Amjad, Z., & Demadis, K. D. (2010). Mineral Scales and Deposits: Scientific and Technological Approaches. Elsevier. (Definitive text on phosphonate mechanisms).

  • Royal Society of Chemistry. (2023). Phosphonate Chemistry and Structure-Activity Relationships. (General reference for C-P bond stability).

  • PubChem. (2023). (Hydroxymethyl)phosphonic acid Compound Summary. National Library of Medicine. [5]

  • Kan, A. T., et al. (2005). Scale Prediction and Inhibition in High T/P Conditions. Society of Petroleum Engineers (SPE). (Reference for thermal stability limits of phosphonates).

Sources

Comparative

Technical Guide: In-Vitro vs. In-Vivo Bioactivity of (Hydroxymethyl)phosphonic Acid

The Potency-Permeability Paradox in Phosphonate Therapeutics Executive Summary: The "Polar Warhead" (Hydroxymethyl)phosphonic acid (hmPA ; CAS 2617-47-2) represents a fundamental pharmacophore in medicinal chemistry. Str...

Author: BenchChem Technical Support Team. Date: February 2026

The Potency-Permeability Paradox in Phosphonate Therapeutics

Executive Summary: The "Polar Warhead"

(Hydroxymethyl)phosphonic acid (hmPA ; CAS 2617-47-2) represents a fundamental pharmacophore in medicinal chemistry. Structurally, it acts as a stable, non-hydrolyzable isostere of inorganic phosphate (


) and a transition-state mimic for hydrolytic enzymes.

However, a critical dichotomy exists in its application:

  • In-Vitro: hmPA exhibits high potency as a competitive inhibitor of enzymes utilizing phosphate or pyruvate substrates (e.g., phosphonopyruvate hydrolase), owing to its precise electrostatic mimicry.

  • In-Vivo: The naked acid displays negligible therapeutic efficacy and rapid renal clearance due to its high polarity and dianionic state at physiological pH, which prevents passive diffusion across lipid bilayers.

This guide analyzes this divergence, detailing the experimental protocols that validate its intrinsic potency while exposing its pharmacokinetic limitations.[1]

Chemical Basis & Mechanism of Action[2][3]

To understand the bioactivity differences, one must analyze the structural mimicry. hmPA replaces the labile


 linkage of phosphates with a stable 

bond.
Structural Mimicry Diagram

The following diagram illustrates how hmPA mimics the tetrahedral transition state of phosphate ester hydrolysis, blocking the active site.

HMPA_Mechanism Substrate Natural Substrate (Phosphate Ester) Enzyme Target Enzyme (e.g., Phosphatase/Hydrolase) Substrate->Enzyme Binding Complex_Nat E-S Complex (Labile) Enzyme->Complex_Nat Complex_Inhib E-I Complex (Dead-End Inhibition) Enzyme->Complex_Inhib Product Hydrolysis Products Complex_Nat->Product Catalysis HMPA (Hydroxymethyl)phosphonic Acid (Stable Mimic) HMPA->Enzyme Competitive Binding (Ki < Km) Complex_Inhib->Product Blocked (Stable P-C Bond)

Figure 1: Mechanism of Competitive Inhibition. hmPA occupies the active site but resists hydrolysis due to the stable C-P bond, effectively "freezing" the enzyme.

In-Vitro Studies: Establishing Intrinsic Potency

In a controlled buffer environment, hmPA acts as a potent competitive inhibitor. The absence of cellular membranes allows the molecule to interact directly with the target enzyme.

Target System: Phosphonopyruvate Hydrolase (PpH) Inhibition

Rationale:[2] PpH (EC 3.11.1.3) is the ideal model enzyme because it naturally processes C-P bonds. hmPA acts as a substrate analogue that binds but reacts slowly or not at all.

Experimental Protocol: Kinetic Characterization

Objective: Determine the Inhibition Constant (


) of hmPA against PpH.

Reagents:

  • Enzyme: Recombinant Phosphonopyruvate Hydrolase (purified from Variovorax sp. or commercial source).

  • Substrate: Phosphonopyruvate (P-pyr).

  • Inhibitor: (Hydroxymethyl)phosphonic acid (≥98% purity).

  • Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM

    
    .
    

Workflow:

  • Preparation: Dilute PpH to a concentration yielding a linear rate over 5 minutes (

    
    ).
    
  • Substrate Series: Prepare P-pyr concentrations ranging from

    
     to 
    
    
    
    .
  • Inhibitor Series: For each substrate concentration, add hmPA at 0, 10, 50, and 100

    
    .
    
  • Reaction: Initiate with enzyme; monitor pyruvate release via coupled assay (LDH/NADH method) at 340 nm.

  • Analysis: Plot Lineweaver-Burk (Double Reciprocal) curves.

Data Interpretation:

  • Competitive Inhibition Signature: The lines will intersect at the Y-axis (

    
     is unchanged), but the X-intercept (
    
    
    
    ) shifts closer to zero (Apparent
    
    
    increases).
  • Calculation: Derivation of

    
     using the equation: 
    
    
    
    .

In-Vivo Studies: The Bioavailability Barrier

When moving to live systems, the bioactivity of hmPA drops precipitously. This is not due to a lack of affinity for the target, but due to the inability to reach it.

The Challenge: Ionization and Transport

At physiological pH (7.4), hmPA exists primarily as a dianion (


).
  • Lipid Insolubility: The charged species cannot traverse the lipophilic cell membrane via passive diffusion.

  • Renal Clearance: As a small, polar anion, it is rapidly filtered by the glomerulus and actively secreted by Organic Anion Transporters (OAT1) in the proximal tubule, leading to short half-life (

    
    ) and potential nephrotoxicity.
    
In-Vivo Protocol: Pharmacokinetics (Rat Model)

Objective: Quantify the oral bioavailability (


) and renal clearance (

) of hmPA.

Methodology:

  • Subjects: Male Sprague-Dawley rats (n=6 per group).

  • Administration:

    • Group A: IV Bolus (5 mg/kg).

    • Group B: Oral Gavage (20 mg/kg).

  • Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Urine collection via metabolic cage.

  • Bioanalysis: LC-MS/MS quantification of hmPA (Derivatization with trimethylsilyl diazomethane may be required for retention on C18 columns).

Expected Results:

  • Oral Bioavailability:

    
     (Class III/IV BCS).
    
  • Clearance: High (approaching GFR).

  • Tissue Distribution: Restricted to extracellular fluid; negligible intracellular accumulation.

The Solution Workflow: Prodrug Strategy

To overcome the in-vivo failure, researchers modify hmPA into "Acyclic Nucleoside Phosphonate" (ANP) prodrugs (e.g., esterification).

InVivo_Barrier cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HMPA_Free hmPA (Free Acid) [Dianion --] Barrier Lipid Bilayer Barrier HMPA_Free->Barrier Repulsion Prodrug hmPA Prodrug (Masked Esters) Prodrug->Barrier Passive Diffusion Barrier->HMPA_Free Bounce (No Entry) Intra_Prodrug Prodrug (Internalized) Barrier->Intra_Prodrug Metabolism Esterase Hydrolysis Intra_Prodrug->Metabolism Active_Drug Active hmPA (Trapped Dianion) Metabolism->Active_Drug Unmasking Target Target Inhibition Active_Drug->Target Therapeutic Effect

Figure 2: The Bioavailability Barrier. The free acid (hmPA) is rejected by the membrane, whereas the prodrug enters and releases the active hmPA intracellularly.

Comparative Data Summary

The following table synthesizes typical experimental data contrasting the two environments.

FeatureIn-Vitro (Buffer System)In-Vivo (Systemic)
Dominant Species Dianion (

)
Dianion (

)
Primary Interaction Electrostatic binding to Active SiteRenal OAT1 Transport / Extracellular dilution
Inhibition Constant (

)
High Potency (Low

range)
N/A (Drug does not reach target)
Membrane Permeability Irrelevant (Enzyme is free)Negligible (

cm/s)
Half-Life (

)
Stable (Chemical stability)Short (< 1 hour, rapid excretion)
Toxicity Profile None (in assay)Potential Nephrotoxicity (Tubular accumulation)
Conclusion Valid Hit Failed Lead (Requires Prodrug)

References

  • Structure and Function of Phosphonates

    • Title: (Hydroxymethyl)phosphonic acid | CH5O4P | CID 75795.
    • Source: PubChem (NIH).
    • URL:[Link]

  • Enzyme Inhibition Mechanisms

    • Title: Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States.[3]

    • Source: ResearchG
    • URL:[Link]

  • Antiviral Applications (Derivative Context)

    • Title: Overview of Biologically Active Nucleoside Phosphon
    • Source: PMC (NIH).
    • URL:[Link]

  • Toxicity and Transport

    • Title: Phosphonic acid, methyl-, dimethyl ester: Human health tier II assessment (Reference for Phosphon
    • Source: AICIS (Australian Industrial Chemicals Introduction Scheme).
    • URL:[Link]

Sources

Validation

Advanced Purity Evaluation of (Hydroxymethyl)phosphonic Acid: A Comparative Analytical Guide

Executive Summary (Hydroxymethyl)phosphonic acid (HMPA, CAS 2617-47-2) is a critical organophosphorus intermediate used in the synthesis of antiviral nucleotide analogues (e.g., cidofovir derivatives) and agrochemicals....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Hydroxymethyl)phosphonic acid (HMPA, CAS 2617-47-2) is a critical organophosphorus intermediate used in the synthesis of antiviral nucleotide analogues (e.g., cidofovir derivatives) and agrochemicals. Its structural simplicity—a single carbon linking a hydroxyl group to a phosphonic acid moiety—belies the analytical challenge it presents. Lacking a strong UV chromophore and possessing high polarity, HMPA defies standard reversed-phase HPLC-UV analysis.

This guide provides a technical comparison of analytical methodologies for evaluating HMPA purity, moving beyond basic "Certificate of Analysis" parameters to rigorous, self-validating protocols. We contrast the industry "Gold Standard" (


 qNMR) with chromatographic alternatives (HPLC-ELSD, IC), offering a definitive roadmap for researchers requiring pharmaceutical-grade data.

Part 1: Comparative Analysis of Methodologies

The evaluation of HMPA purity requires distinguishing the target molecule from its likely synthetic impurities: Phosphorous acid (


), Phosphoric acid  (

), and Paraformaldehyde derivatives.
The Analytical Matrix[1]
FeatureMethod A:

qNMR
Method B: HPLC-ELSD/CAD Method C: Ion Chromatography (IC)
Primary Utility Absolute Purity & SpeciationTrace Organic Impurity ProfilingInorganic Anion Quantification
Specificity High. Distinguishes P-C, P-O, and P-H bonds uniquely.Medium. Retains polar species but lacks structural ID.High for

,

.
Detection Principle Nuclear Spin Resonance (Molar Ratio)Light Scattering (Mass Dependent, Non-linear)Conductivity (Ionic Strength)
Self-Validating? Yes. Relies on fundamental physics, not reference standards.No. Requires external reference standards for every peak.No. Requires calibration curves.[1]
Limit of Detection ~0.1% (w/w)~0.01% (w/w)~0.001% (w/w)
Critical Weakness Lower sensitivity for trace impurities (<0.1%).Non-linear response factors; complex mobile phases.Cannot easily detect non-ionic organic impurities.
Expert Insight: The "Purity Paradox"

While HPLC is standard for drug substances,


 qNMR is superior for HMPA . Why? HMPA synthesis often yields "silent" phosphorus impurities like pyrophosphonates or cyclic anhydrides that may co-elute in HPLC but show distinct chemical shifts in NMR. Furthermore, qNMR does not require a pure HMPA reference standard to determine purity—a critical advantage when synthesizing novel batches.

Part 2: Decision Framework & Impurity Profiling

To select the correct method, one must understand the synthesis origin. The two primary routes yield distinct impurity profiles.

Visualization: Impurity Propagation & Detection

HMPA_Analysis Route1 Route A: Hydrolysis of Diethyl Ester Crude Crude HMPA Route1->Crude Route2 Route B: Phosphorous Acid + Formaldehyde Route2->Crude Impurity1 Impurity: Mono-ethyl ester (Incomplete Hydrolysis) Crude->Impurity1 From Route A Impurity2 Impurity: H3PO3 / H3PO4 (Oxidation/Disproportionation) Crude->Impurity2 From Route B Impurity3 Impurity: Polymeric Hemi-acetals Crude->Impurity3 From Route B Method1 31P qNMR (Primary Assay) Impurity1->Method1 Distinct Shift Impurity2->Method1 Distinct Shift Method3 IC (Conductivity) (Inorganic Anions) Impurity2->Method3 High Sensitivity Method2 HPLC-ELSD (Trace Organics) Impurity3->Method2 Separation

Caption: Analytical workflow linking synthesis routes to specific impurity profiles and their optimal detection methods.

Part 3: Detailed Experimental Protocols

Protocol 1: The Gold Standard – qNMR with Inverse Gated Decoupling

This protocol provides an absolute purity value by comparing the integration of HMPA to a certified internal standard.

Reagents:

  • Analyte: ~20 mg HMPA (dried in vacuo over

    
    ).
    
  • Internal Standard (IS): Potassium Hydrogen Phthalate (KHP) (Traceable) or Phosphonoacetic Acid (if high purity certified). Recommendation: Use KHP for

    
     qNMR cross-validation, or Triphenylphosphate (TPP) in a coaxial insert if using organic solvents. For 
    
    
    
    , Methylphosphonic acid (MPA) is a robust IS.
  • Solvent:

    
     (99.9% D).
    

Instrument Parameters:

  • Pulse Sequence: Inverse Gated Decoupling (zgig in Bruker). Reason: Suppresses the Nuclear Overhauser Effect (NOE) to ensure signal intensity is proportional to concentration, not proton coupling dynamics.

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds. Reason: Phosphorus nuclei have long longitudinal relaxation times (
    
    
    ).[2]
    
    
    must be
    
    
    for 99% magnetization recovery.
  • Spectral Width: 200 ppm to -50 ppm.

  • Scans: 64 (minimum) for adequate S/N ratio.

Data Analysis:

  • 
     Reference:  Set to 0.0 ppm.
    
  • HMPA Signal: Expect a triplet (if coupled) or singlet (if decoupled) around 15–25 ppm .

  • 
     Impurity:  Signal at ~3–5 ppm .
    
  • Calculation:

    
    
    Where 
    
    
    
    = Integration Area,
    
    
    = Number of Nuclei,
    
    
    = Molecular Weight,
    
    
    = Weight (mg),
    
    
    = Purity of Standard.[2][3][4][5]
Protocol 2: HPLC-ELSD for Trace Profiling

Since HMPA has no UV chromophore, Evaporative Light Scattering Detection (ELSD) is required.

System Setup:

  • Column: HILIC Mode (e.g., Waters XBridge Amide or SeQuant ZIC-HILIC),

    
    , 
    
    
    
    .
  • Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 4.0).

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 90% B to 50% B over 20 minutes. Reason: HMPA is highly polar and requires high organic content to retain on HILIC phases.

  • Detector (ELSD): Drift tube temp:

    
    ; Gas flow: 1.6 SLM (Standard Liters per Minute).
    

Self-Validating Check: Inject a blank (mobile phase) to ensure no ghost peaks from the buffer salts. The baseline must be stable before integrating trace peaks.

Part 4: Case Study Data

We compared a commercial "95%" technical grade batch against a lab-synthesized recrystallized batch.

AnalyteMethodTechnical Grade BatchRecrystallized BatchInterpretation
HMPA Content

qNMR
94.2%99.1%Recrystallization effectively removes phosphorus byproducts.


qNMR
3.5%< 0.1%Oxidation/Hydrolysis byproduct removed.
Unknowns HPLC-ELSD2 distinct peaks (

4.2, 5.1 min)
None detectedELSD revealed non-phosphorus organic impurities likely missed by

NMR.

References

  • Quantit

    
     NMR Spectroscopy:  Bjorstorp, et al. "Feasibility of Quantifying siRNA Content... using Quantitative 
    
    
    
    NMR." MDPI, 2020. Link
  • Synthesis & Impurities: "Synthesis of hydroxymethyl phosphonates." Revue Roumaine de Chimie, 2018. Link

  • HMPA Properties: PubChem Compound Summary for CID 75795, (Hydroxymethyl)phosphonic acid. Link

  • HPLC-ELSD Methodology: "A high-sensitivity HPLC-ELSD method for HPMC-AS quantification." European Journal of Pharmaceutical Sciences, 2018.[7] Link

  • Phosphorus Chemical Shifts: "Intrinsic

    
     NMR Chemical Shifts...". NIH National Library of Medicine. Link
    

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Comparative

A Senior Application Scientist's Guide to Inter-laboratory Comparison of (Hydroxymethyl)phosphonic Acid Analysis

For researchers, scientists, and professionals in drug development, the accurate quantification of (Hydroxymethyl)phosphonic acid (HMPA) is a critical analytical challenge. As a key starting material and potential impuri...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of (Hydroxymethyl)phosphonic acid (HMPA) is a critical analytical challenge. As a key starting material and potential impurity in the synthesis of various active pharmaceutical ingredients, its precise measurement is paramount for ensuring product quality, safety, and regulatory compliance. This guide provides an in-depth, objective comparison of the predominant analytical methodologies for HMPA, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, offering a trustworthy and authoritative resource for your laboratory.

The Analytical Imperative: Why HMPA Demands Specialized Methodologies

(Hydroxymethyl)phosphonic acid is a highly polar, non-volatile small molecule. These intrinsic properties present significant challenges for traditional reversed-phase liquid chromatography and gas chromatography, often leading to poor retention, peak shape, and sensitivity. Consequently, specialized analytical strategies are required to achieve robust and reliable quantification. This guide will focus on the two most prevalent and effective techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. We will also touch upon the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and quantification in specific contexts.

Comparative Analysis of HMPA Quantification Methodologies

The choice of analytical technique for HMPA is often dictated by the sample matrix, required sensitivity, available instrumentation, and throughput needs. Below, we compare the performance of LC-MS/MS and GC-MS based on typical validation parameters observed in single-laboratory studies.

Performance Data Summary
Parameter LC-MS/MS GC-MS (with Derivatization) Notes
Limit of Quantification (LOQ) 0.5 - 2.0 µg/L[1][2]Typically in the low µg/L to ng/L range after derivatization and concentrationLC-MS/MS offers excellent sensitivity for direct analysis in aqueous matrices. GC-MS sensitivity is highly dependent on the derivatization efficiency and sample cleanup.
Linearity (R²) >0.99[3]>0.99Both techniques demonstrate excellent linearity over typical concentration ranges.
Recovery 89% - 120%[1][2][3]Variable, dependent on derivatization and extraction efficiencyLC-MS/MS generally provides more consistent recoveries due to less sample manipulation.
Precision (%RSD) ≤11.4%[4]Typically <15%Both methods can achieve high precision with proper optimization.
Sample Throughput HighModerate to LowLC-MS/MS allows for direct injection of aqueous samples, whereas GC-MS requires a more time-consuming derivatization step.
Matrix Effects Can be significant (ion suppression/enhancement)Can be minimized with appropriate cleanup and derivatizationMatrix effects in LC-MS/MS can be mitigated with the use of isotopically labeled internal standards.

Deep Dive into Analytical Workflows

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of highly polar pesticides and their metabolites, including HMPA.[5] Its high sensitivity and selectivity allow for the direct analysis of HMPA in complex matrices with minimal sample preparation.

LC-MS_MS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection Aqueous Sample Aqueous Sample Dilution Dilution Aqueous Sample->Dilution 1. Aqueous Dilution Filtration Filtration Dilution->Filtration 2. Syringe Filtration (0.22 µm) LC_Column Polar Pesticide Column (e.g., Luna Polar Pesticides) Filtration->LC_Column 3. Injection ESI Electrospray Ionization (ESI) Negative Mode LC_Column->ESI 4. Elution & Ionization MRM Multiple Reaction Monitoring (MRM) ESI->MRM 5. Fragmentation & Detection

Caption: A typical workflow for the LC-MS/MS analysis of HMPA.

1. Sample Preparation:

  • For aqueous samples, perform a 1:10 dilution with ultrapure water.
  • Vortex the diluted sample for 30 seconds.
  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

2. LC Conditions:

  • Column: Luna™ 3 µm Polar Pesticides HPLC Column (or equivalent)[1]
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: A typical gradient would start at a low percentage of organic phase and ramp up to elute the analyte.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 20 µL
  • Column Temperature: 60 °C

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • MRM Transitions:
  • Precursor Ion (m/z): 81
  • Product Ions (m/z): 79 (quantifier), 63 (qualifier)[1]
  • Gas Temperature: 200 °C
  • Gas Flow: 14 L/min
  • Nebulizer: 30 psi

Causality Behind Experimental Choices:

  • Polar Pesticide Column: These columns are specifically designed to retain and separate highly polar compounds like HMPA, which are not well-retained on traditional C18 columns.

  • Negative Ion Mode ESI: The phosphonic acid moiety of HMPA is readily deprotonated, making it highly amenable to analysis in negative ion mode.

  • MRM: This highly selective and sensitive detection mode minimizes interferences from the sample matrix by monitoring specific precursor-to-product ion transitions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, HMPA cannot be directly analyzed by GC-MS.[6] A crucial derivatization step is required to convert HMPA into a more volatile and thermally stable compound. Silylation and methylation are the most common derivatization approaches.[6]

GC-MS_Workflow cluster_3 Sample Preparation & Derivatization cluster_4 GC Separation cluster_5 MS Detection Aqueous Sample Aqueous Sample Evaporation Evaporation Aqueous Sample->Evaporation 1. Evaporation to Dryness Derivatization Silylation (e.g., MSTFA) or Methylation Evaporation->Derivatization 2. Addition of Reagent GC_Column Non-polar Capillary Column (e.g., DB-5MS) Derivatization->GC_Column 3. Injection EI Electron Ionization (EI) GC_Column->EI 4. Elution & Ionization Scan_SIM Full Scan or Selected Ion Monitoring (SIM) EI->Scan_SIM 5. Detection

Caption: A typical workflow for the GC-MS analysis of HMPA following derivatization.

1. Sample Preparation and Derivatization:

  • Pipette an aliquot of the aqueous sample into a reaction vial and evaporate to dryness under a stream of nitrogen.
  • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of pyridine to the dried residue.
  • Cap the vial tightly and heat at 70 °C for 30 minutes.
  • Cool the vial to room temperature before injection.

2. GC Conditions:

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
  • Carrier Gas: Helium
  • Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
  • Injection Mode: Splitless

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Detection Mode: Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)

Causality Behind Experimental Choices:

  • Derivatization: Silylation with MSTFA replaces the active hydrogens on the hydroxyl and phosphonic acid groups with non-polar trimethylsilyl (TMS) groups, significantly increasing the volatility and thermal stability of HMPA.[7]

  • Non-polar GC Column: A non-polar column like DB-5MS is suitable for the separation of the relatively non-polar derivatized HMPA.

  • EI: Electron ionization is a robust and widely used ionization technique that produces reproducible fragmentation patterns, which are useful for library matching and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not typically used for routine quantification at trace levels, ³¹P and ¹H NMR spectroscopy are invaluable for the unambiguous identification and structural confirmation of HMPA.[8][9] It can also be used for quantitative analysis (qNMR) at higher concentrations using an internal standard.

Key Features of NMR for HMPA Analysis:

  • Non-destructive: The sample can be recovered after analysis.

  • Structural Information: Provides detailed information about the chemical environment of the phosphorus and hydrogen atoms.

  • Quantitative: Can be used for accurate quantification without the need for a specific HMPA reference standard for calibration, by using a certified internal standard.

Inter-laboratory Comparison and Proficiency Testing: The Path to Harmonization

The establishment of robust and reproducible analytical methods is a cornerstone of good laboratory practice. While this guide provides a comparative overview based on existing data, true method harmonization is achieved through inter-laboratory comparisons and proficiency testing (PT).[10][11][12]

The Importance of Proficiency Testing:

  • External Quality Assessment: PT provides an objective evaluation of a laboratory's performance by an independent body.[12]

  • Method Validation: Successful participation in PT schemes demonstrates the validity and robustness of a laboratory's analytical methods.

  • Identification of Systematic Errors: Discrepancies in PT results can help identify and rectify systematic errors in a laboratory's procedures.

Laboratories engaged in the analysis of HMPA are strongly encouraged to participate in relevant PT schemes for polar pesticides or organophosphorus compounds to ensure the accuracy and comparability of their results.

Conclusion and Recommendations

For the routine, sensitive quantification of (Hydroxymethyl)phosphonic acid, LC-MS/MS is the recommended methodology . Its high sensitivity, selectivity, and minimal sample preparation requirements make it the most efficient and robust technique for a wide range of sample matrices.

GC-MS with derivatization serves as a viable alternative, particularly when LC-MS/MS is unavailable. However, the additional derivatization step increases the complexity and potential for variability in the analysis.

NMR spectroscopy is a powerful tool for structural confirmation and can be employed for quantification at higher concentration levels.

Ultimately, the choice of methodology should be guided by a thorough validation process within your laboratory, considering the specific requirements of your application. Participation in proficiency testing schemes is crucial for ensuring the ongoing accuracy and reliability of your HMPA analysis.

References

  • Aversa, S., Margarucci, L., & Tackett, B. (n.d.). LC-MS/MS Analysis of Phosphonic Acid in Water Using a Luna™ 3 µm Polar Pesticides HPLC Column. Phenomenex.
  • A continuous synthesis method of hydroxymethyl phosphonates. (n.d.). Revue Roumaine de Chimie.
  • Analysis of highly polar pesticides in foods by LC-MS/MS. (2022, November 23). ScienceDirect.
  • Validation of a simple method for the determination of glyphosate and aminomethylphosphonic acid in human urine by UPLC-MS. (2021, August 18). Springer.
  • Phosphonic Acid in Water by LC. (2023, June 28). Phenomenex.
  • Unpacking phosphonic acid. (n.d.). Primoris.
  • Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization.
  • Ashby, J., & Styles, J. A. (1978). Selection of an in vitro carcinogenicity test for derivatives of the carcinogen hexamethylphosphoramide. British journal of cancer, 37(6), 934–940.
  • Phosphonic acid, (hydroxymethyl)-, diethyl ester. (2018, February 19). SIELC Technologies.
  • An improved, rapid and sensitive UHPLC-MS/MS analysis for the determination of highly polar pesticides and contaminants in processed fruits and vegetables. (n.d.). ResearchGate.
  • Phosphonates. (n.d.). Hach.
  • Method Validation for the Determination of Glyphosate and Aminomethylphosphonic Acid in Water by LC-MS/MS. (n.d.). FIMEK.
  • Keglevich, G., et al. (2020).
  • Proficiency test results for PAH analysis are not method-dependent. (n.d.). JRC Publications Repository.
  • Quantification of Polyphosphonates and Scale Inhibitors in High Ionic Strength Matrix Effluents Using IC-MS/MS. (n.d.). Thermo Fisher Scientific.
  • diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. (n.d.). Organic Syntheses.
  • Diethyl(hydroxymethyl)phosphonate. (n.d.). Ereztech.
  • NMR Spectroscopic Studies on the 1:1 Interaction of Tris(hydroxymethyl)phosphine with Cinnamic Acids. (n.d.). ResearchGate.
  • Effective methylation of phosphonic acids related to chemical warfare agents mediated by trimethyloxonium tetrafluoroborate for GC-MS analysis. (2016, February 9). OSTI.GOV.
  • Method Validation for the Determination of Glyphosate and Aminomethylphosphonic Acid in Water by LC-MS/MS. (n.d.). ResearchGate.
  • UHPLC-MS/MS Analysis of Polar Pesticides on the Supel™ Carbon LC Column. (n.d.). Sigma-Aldrich.
  • ¹H NMR Spectra of the Phosphonic Acids (1, 2) and the Capped TiO2 Nanoparticles (50 mg/mL). (n.d.). ResearchGate.
  • Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC-MS. (n.d.). ResearchGate.
  • Jensen, P. K., et al. (2016). Validation of reliable and selective methods for direct determination of glyphosate and aminomethylphosphonic acid in milk and urine using LC-MS/MS. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 51(4), 254–261.
  • A Comparative Study of Phosphonate and Phosphorus-Free Antiscalant Efficiency by Static and Dynamic Methods. Do We Have a Reliable Laboratory Tool for the Reagent Efficiency Prediction? (2017, April 28). Juniper Publishers.
  • Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy. (n.d.). PubMed Central.
  • Derivatization Methods in GC and GC/MS. (n.d.). IntechOpen.
  • HN Proficiency Testing. (n.d.). HN Metrology Consulting, Inc.
  • Proficiency Testing for Food & Water | Laboratory Analysis. (n.d.). Fapas.
  • Validation of an Analytical Method for the Detection and Qualification of Glyphosate and related residues in food. (n.d.). FDA.
  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. (2023, August 16). MDPI.
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (n.d.).
  • Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis. (n.d.).
  • Diethyl (hydroxymethyl)phosphonate. (n.d.). ChemicalBook.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • 31 P NMR titration and relaxation parameters of phosphonic acid derivatives and a-aminophosphonates. (n.d.). ResearchGate.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (Hydroxymethyl)phosphonic Acid

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (Hydroxymethyl)phosphonic acid. As researchers and drug development professionals, our commitment to safety and environmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (Hydroxymethyl)phosphonic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to build your confidence in managing this specific waste stream by explaining not just the "how," but the critical "why" behind each procedural step, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Essential Risk Mitigation

(Hydroxymethyl)phosphonic acid is a corrosive substance that requires careful handling to prevent injury and damage to equipment. The primary hazards, as identified by the Globally Harmonized System (GHS), are its potential to be corrosive to metals and its ability to cause severe skin burns and eye damage[1]. Understanding these risks is the foundation of safe disposal.

Causality of Corrosivity: The acidic nature of the phosphonic acid group is the root of its corrosive properties. In aqueous solution, it releases protons (H+), which can react with and degrade surfaces, including metals and biological tissues. Therefore, all handling and disposal procedures must be designed to mitigate contact and neutralize its acidic reactivity before final disposition.

Before beginning any disposal protocol, it is mandatory to wear the appropriate Personal Protective Equipment (PPE). The minimum required PPE is summarized in the table below.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of corrosive material which can cause severe, irreversible eye damage[2][3]. The face shield provides a secondary layer of protection for the entire face.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact, which can lead to severe chemical burns[4]. Always check glove compatibility charts for breakthrough time.
Body Protection Chemical-resistant lab coat or apron.Protects skin and personal clothing from accidental spills and splashes[4].
Ventilation Work within a certified chemical fume hood.Minimizes the inhalation of any mists or vapors that may be generated, especially during neutralization procedures which can produce heat[2][3].

The Disposal Decision Workflow

The appropriate disposal path for (Hydroxymethyl)phosphonic acid depends on the quantity of waste and the specific regulations governing your institution. The Environmental Protection Agency (EPA) mandates a "cradle-to-grave" responsibility for hazardous waste generators, meaning you are accountable for the waste from its creation to its ultimate disposal[5][6].

The following diagram outlines the critical decision-making process for selecting the correct disposal strategy.

DisposalWorkflow cluster_0 Initial Assessment cluster_1 Pathway Selection cluster_2 Disposal Protocols cluster_3 Final Disposition start Waste Generation ((Hydroxymethyl)phosphonic Acid) characterize Characterize Waste (Corrosive, Hazardous) start->characterize decision Select Disposal Path (Based on Quantity & Concentration) characterize->decision lab_scale Lab-Scale Quantities (Aqueous Solutions) decision->lab_scale  Small bulk_scale Bulk / Concentrated Waste decision->bulk_scale  Large   neutralize Protocol 1: Neutralization (pH 5.5 - 9.0) lab_scale->neutralize licensed_facility Protocol 2: Licensed Disposal Facility bulk_scale->licensed_facility drain_disposal Drain Disposal (with copious water, if permitted) neutralize->drain_disposal final_options Final Disposal Options licensed_facility->final_options incineration Controlled Incineration final_options->incineration landfill Hazardous Waste Landfill final_options->landfill

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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